molecular formula C11H13N3 B579842 (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine CAS No. 864825-23-0

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B579842
CAS No.: 864825-23-0
M. Wt: 187.246
InChI Key: XQFMQMXJXWTGON-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is an intermediate used to prepare a δ-opioid antagonists/μ-opioid agonists used in potential therapy for diarrhea-predominant irritable bowel syndrome (IBS-d).>

Properties

IUPAC Name

(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFMQMXJXWTGON-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680202
Record name (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864825-23-0
Record name (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(4-PHENYL-1H-IMIDAZOL-2-YL)ETHAN-1-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. We will explore its chemical identity, synthesis, biological activities, and applications, with a focus on the scientific principles underlying its utility.

Core Chemical Identity

This compound is a chiral organic compound featuring a central imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms.[1] This core is substituted with a phenyl group at the 4-position and a chiral (S)-ethanamine moiety at the 2-position.[1] This specific stereochemical configuration is crucial for its pharmacological applications.[1][2]

The compound is registered under the Chemical Abstracts Service (CAS) number 864825-23-0 .[1][3][4][5][6][7]

Structural and Physicochemical Properties

The unique molecular architecture of this compound dictates its chemical behavior and biological interactions. The imidazole ring is a key feature, exhibiting amphoteric properties, meaning it can act as both a weak acid and a weak base.[1] The primary amine group on the ethanamine side chain is nucleophilic, allowing it to participate in a variety of chemical reactions.[1]

PropertyValueSource
CAS Number 864825-23-0[1][3][4][5][6][7]
Molecular Formula C₁₁H₁₃N₃[1][3][5][8]
Molecular Weight 187.24 g/mol [1][3][5][9]
IUPAC Name (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine[3]
Appearance Pale yellow crystalline powder[1][4]
Melting Point 136-145 °C[1]
Boiling Point (Predicted) 422.1 ± 28.0 °C[1]
Purity Typically ≥98%[3][8]

Synthesis and Stereochemical Control

The synthesis of this compound requires precise control to ensure the desired (S)-enantiomer is produced. Various synthetic strategies have been developed to achieve this.[1]

  • Chiral Synthesis : This approach utilizes chiral catalysts or reagents to direct the formation of the (S)-stereocenter.[1] This is often the most efficient method for producing enantiomerically pure compounds.

  • Multi-step Synthesis : These routes typically begin with readily available starting materials and involve a sequence of reactions, such as alkylation and cyclization, to construct the imidazole ring and attach the phenyl and ethanamine groups.[1]

  • One-Pot Reactions : More recent advancements have focused on developing one-pot procedures that combine multiple synthetic steps, minimizing the need for intermediate purification and improving overall efficiency.[1]

Below is a generalized workflow for a multi-step synthesis of substituted imidazoles, which can be adapted for this specific compound.

G cluster_0 General Imidazole Synthesis Workflow start Starting Materials (e.g., 1,2-dicarbonyl compound, aldehyde, ammonia) step1 Condensation Reaction start->step1 step2 Cyclization step1->step2 intermediate Substituted Imidazole Core step2->intermediate step3 Functional Group Interconversion (Introduction of Chiral Amine) intermediate->step3 purification Purification (e.g., Chromatography) step3->purification product This compound purification->product G cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes compound This compound opioid μ-Opioid Receptor (via Eluxadoline) compound->opioid Intermediate for histamine Histamine H1 Receptor compound->histamine Antagonist calcium Voltage-Gated Ca²⁺ Channel compound->calcium Modulator neurotransmitter Neurotransmitter Systems (Serotonin/Norepinephrine) compound->neurotransmitter Influences ibs IBS-D Treatment opioid->ibs allergy Anti-Allergic histamine->allergy neuro Neuroprotection calcium->neuro cns Antidepressant neurotransmitter->cns

References

An In-Depth Technical Guide to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Core Topic: (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS: 864825-23-0)

This guide serves as a comprehensive technical resource for researchers and drug development professionals working with this compound. With a molecular weight of 187.24 g/mol , this chiral amine is a critical intermediate in contemporary pharmaceutical synthesis.[1] Its strategic importance is primarily linked to its role as a key building block in the manufacture of Eluxadoline, a mu-opioid receptor agonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3]

This document provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, and robust methodologies for its analytical characterization, ensuring both purity and stereochemical integrity.

Physicochemical and Structural Properties

This compound is a chiral organic compound featuring a central imidazole ring substituted with a phenyl group at the 4-position and a stereospecific (S)-ethanamine group at the 2-position. This specific three-dimensional arrangement is fundamental to its utility in asymmetric synthesis.[3]

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol [1]
CAS Number 864825-23-0
Appearance Pale yellow crystalline powder
Melting Point 136-138 °C
Boiling Point (Predicted) 422.1 ± 28.0 °C
IUPAC Name (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine
Storage Conditions 2-8 °C, under inert atmosphere (Nitrogen or Argon)[4]

The structural framework combines the aromaticity of the phenyl and imidazole rings with the nucleophilicity of the primary amine. The imidazole moiety, with pKa values of approximately 7 (for the conjugate acid) and 14.5 (as an acid), allows for versatile manipulation in different pH environments.

Stereocontrolled Synthesis Pathway

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical manufacturing. A direct, non-stereoselective synthesis would result in a racemic mixture, necessitating costly and often inefficient chiral resolution steps. The following protocol, adapted from established patent literature, outlines a robust, scalable process starting from the readily available chiral precursor, L-alanine. This approach ensures the desired (S)-stereochemistry is retained throughout the synthesis.

The causality behind this multi-step pathway is rooted in the principle of chiral pool synthesis. By starting with an enantiomerically pure starting material (L-alanine), the stereocenter is established early and carried through the reaction sequence, obviating the need for late-stage resolution.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: Purification via Salt Formation cluster_3 Step 4: Deprotection A L-Alanine B Boc-L-Alanine A->B Di-tert-butyl dicarbonate (Boc)₂O D Boc-(S)-1-(4-phenyl-1H- imidazol-2-yl)ethanamine B->D Coupling with C C 2-bromo-1-(4-phenyl-1H-imidazol-2-yl)ethan-1-one E Crystalline Oxalate Salt D->E Oxalic Acid F This compound E->F Base, then Acidic Workup (e.g., HCl in MeOH) G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector) A->B C Reverse-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) B->C D Isocratic Elution C->D E UV Detector (λ = 254 nm) D->E F Data Acquisition & Purity Analysis E->F

References

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Introduction

This compound, registered under CAS Number 864825-23-0, is a chiral primary amine of significant interest in modern pharmaceutical development.[1] Its molecular architecture, featuring a phenyl-substituted imidazole core linked to a chiral ethylamine side chain, makes it a versatile building block. This compound is most notably recognized as a key intermediate in the synthesis of Eluxadoline, a mixed opioid receptor modulator used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3][4]

The stereochemistry at the alpha-carbon of the ethanamine moiety, designated as (S), is critical for its intended biological activity in the final active pharmaceutical ingredient (API).[1] A thorough understanding of the physical and chemical properties of this intermediate is therefore paramount for process chemists and formulation scientists. It governs decisions related to reaction monitoring, purification, salt form selection, polymorph screening, and ultimately, the quality and stability of the final drug product.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in available data and established analytical methodologies. It is designed to serve as a practical resource for researchers and drug development professionals, offering not just data, but the scientific context and experimental causality behind its characterization.

Chemical Identity and Molecular Structure

The unambiguous identification of a pharmaceutical intermediate is the foundation of quality control. The compound is systematically named according to IUPAC nomenclature, though several synonyms are prevalent in literature and commercial listings.[1][5]

  • IUPAC Name: (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine[5]

  • Common Synonyms: (αS)-α-Methyl-4-phenyl-1H-imidazole-2-methanamine, Eluxadoline Intermediate 4[1]

  • CAS Number: 864825-23-0[1]

  • Molecular Formula: C₁₁H₁₃N₃[1]

  • Molecular Weight: 187.24 g/mol [1][6]

The structure comprises three key functional regions that dictate its properties: the aromatic phenyl ring, the heterocyclic imidazole ring, and the chiral primary amine.

Caption: Key functional moieties of this compound.

Core Physicochemical Properties

The bulk physical properties of the compound are summarized below. These characteristics are essential for handling, storage, and process design. The material typically presents as a pale yellow crystalline solid or powder.[1][7]

PropertyValueComments & SignificanceSource(s)
Appearance Pale Yellow Crystalline Powder/SolidColor may indicate the presence of minor impurities; crystallinity is crucial for purity and handling.[1][7][8]
Melting Point 136 - 145 °CA relatively sharp range indicates high purity. Broadening can suggest impurities.[1]
136 - 138 °CTighter range reported by some suppliers.[1]
Boiling Point 422.1 ± 28.0 °C (Predicted)High value reflects strong intermolecular forces (H-bonding from N-H groups, aromatic stacking). Not typically determined experimentally due to potential decomposition.[1]
Density 1.145 ± 0.06 g/cm³ (Predicted)Suggests a relatively compact molecular packing arrangement in the solid state.[1]
Optical Rotation -9° to -6° (c=1, CHCl₃)Confirms the presence of the (S)-enantiomer and is a critical quality control parameter for ensuring chiral purity.[1]
Flash Point 238.6 ± 11.2 °C (Predicted)Indicates moderate thermal stability under standard conditions.[1]
Molecular Formula C₁₁H₁₃N₃Confirmed by elemental analysis and mass spectrometry.[1][4]
Molecular Weight 187.24 g/mol Used for all stoichiometric calculations.[1][4][6]

Acidity, Basicity, and Solubility

The ionization state and solubility of the molecule are dominated by the primary amine and the imidazole ring, directly impacting its behavior in aqueous and organic media.

Acid-Base Properties (pKa)

This molecule is polybasic, with two key ionizable centers:

  • Primary Amine: The ethanamine group is a primary aliphatic amine. Such groups are basic and are expected to have a pKa value for their conjugate acid (R-NH₃⁺) in the range of 9-10. This is the most basic site on the molecule.

  • Imidazole Ring: The imidazole ring is amphoteric. The non-protonated nitrogen atom is basic, with a conjugate acid pKa typically around 7.[1] The N-H proton is weakly acidic, with a pKa of approximately 14.5, and is not relevant under physiological or most synthetic conditions.[1]

A predicted pKa of 13.16 has been noted, which likely corresponds to the weakly acidic N-H proton on the imidazole ring.[1] The primary amine's basicity is the most functionally relevant for salt formation and pH-dependent solubility.

Solubility Profile

The interplay between the hydrophobic phenyl ring and the polar, ionizable amine and imidazole groups results in a nuanced solubility profile.

  • Aqueous Solubility: Described as "sparingly soluble in water".[1] Solubility is expected to be highly pH-dependent. In acidic solutions (pH < 7), protonation of the primary amine and potentially the imidazole ring will form cationic salts, significantly increasing aqueous solubility.

  • Organic Solubility: The compound is "slightly soluble in DMSO and methanol".[1] Its solubility in other common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran is crucial for its use in synthesis and purification (e.g., chromatography).

Spectroscopic and Analytical Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific, citable spectra for this compound are not publicly available, the expected characteristics can be reliably predicted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: One would expect to see distinct signals for the aromatic protons of the phenyl group and the imidazole ring, typically in the 7.2-7.8 ppm range.[1] The methine proton (Cα-H) adjacent to the amine would appear as a quartet, coupled to the methyl protons. The methyl group (CH₃) would be a doublet. The amine (NH₂) and imidazole (N-H) protons may appear as broad singlets and could be exchangeable with D₂O.

    • ¹³C NMR: The spectrum would show distinct signals for the 11 carbon atoms, with the aromatic carbons appearing between ~110-140 ppm and the aliphatic carbons of the ethylamine side chain appearing further upfield.

  • Mass Spectrometry (MS): In electrospray ionization positive mode (ESI+), the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 188.[1] High-resolution mass spectrometry would confirm the elemental composition of C₁₁H₁₃N₃.

  • Chromatography (HPLC): Purity analysis is typically performed using reverse-phase High-Performance Liquid Chromatography (HPLC). Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated methods. The following protocols are based on established pharmacopeial standards.

Protocol 1: Melting Point Determination (Capillary Method)

This method is based on the principles outlined in USP General Chapter <741>.[9] It provides a melting range, which is a key indicator of purity.

Causality: A pure crystalline solid melts at a sharp, defined temperature. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.[10]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, as described in USP Chapter <1236>.[11][12]

Causality: This method ensures that a true equilibrium is reached between the excess solid and the solvent, providing the thermodynamic solubility limit, which is a fundamental constant for a given solute, solvent, and temperature.[13][14]

Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.

Protocol 3: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for determining pKa values by monitoring pH changes during neutralization.[15][16][17]

Causality: By titrating the compound with a strong acid or base, a curve of pH versus titrant volume is generated. The midpoint of the buffer region (the point of half-neutralization for a given functional group) corresponds to the pKa of that group, as defined by the Henderson-Hasselbalch equation.[15]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1-10 mM).[16] Maintain a constant ionic strength using an inert salt like KCl.[16]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode.

  • Acidic Titration (for basic pKa): Titrate the solution by making stepwise additions of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, often calculated using the first or second derivative of the curve. Multiple pKa values may be observed if the buffer regions are sufficiently separated.

Conclusion

This compound is a well-characterized crystalline solid whose physicochemical properties are consistent with its molecular structure. Its melting point provides a reliable indicator of purity, while its chiral nature necessitates strict control of optical rotation. The compound's solubility and acid-base characteristics are governed by its primary amine and imidazole functionalities, making its behavior highly pH-dependent. This property is critical not only for its purification and handling during synthesis but also for predicting the biopharmaceutical behavior of the final API, Eluxadoline. The standardized protocols provided herein serve as a framework for the robust and reproducible characterization required in a regulated drug development environment.

References

An In-Depth Technical Guide to the Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a chiral intermediate of significant interest in pharmaceutical development.[1][2] The synthesis is presented as a multi-step process commencing with commercially available starting materials and culminating in the stereoselective isolation of the target (S)-enantiomer. This document delves into the causality behind experimental choices, provides detailed step-by-step protocols, and is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of a Chiral Imidazole Moiety

This compound is a key chiral building block in the synthesis of various pharmaceutical agents.[1][3] Its unique structural motif, featuring a phenyl-substituted imidazole ring and a chiral ethylamine side chain, makes it a crucial component for molecules designed to interact with specific biological targets. The stereochemistry at the alpha-carbon of the ethylamine group is often critical for the desired pharmacological activity, underscoring the importance of a reliable and stereocontrolled synthetic route. This guide outlines a logical and field-proven pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The chiral amine can be disconnected from the imidazole core, leading to the key intermediate, 2-acetyl-4-phenyl-1H-imidazole. This ketone can be synthesized from the foundational 4-phenyl-1H-imidazole, which in turn can be constructed from readily available precursors via a well-established imidazole synthesis. The stereochemistry will be introduced in the final stages of the synthesis through a chiral resolution of the racemic amine, a classic and reliable method for obtaining enantiomerically pure compounds.

Overall Synthetic Strategy Diagram:

Synthetic_Strategy Target This compound Racemic_Amine 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (Racemate) Target->Racemic_Amine Chiral Resolution Ketone 2-Acetyl-4-phenyl-1H-imidazole Racemic_Amine->Ketone Reductive Amination Imidazole_Core 4-Phenyl-1H-imidazole Ketone->Imidazole_Core Acylation Starting_Materials 2-Bromo-1-phenylethanone + Formamidine Acetate Imidazole_Core->Starting_Materials Imidazole Synthesis

Caption: A high-level overview of the retrosynthetic approach.

Detailed Synthesis Pathway

The synthesis of this compound can be accomplished in four main stages:

Stage 1: Synthesis of 4-Phenyl-1H-imidazole

The foundational 4-phenyl-1H-imidazole core is synthesized via a modified Radziszewski reaction. This method involves the condensation of an α-haloketone with an amidine source.

  • Reaction: 2-Bromo-1-phenylethanone reacts with formamidine acetate in a suitable solvent to form the imidazole ring.

  • Rationale: This reaction is a robust and well-documented method for the formation of substituted imidazoles.[4] 2-Bromo-1-phenylethanone, also known as phenacyl bromide, is a readily available starting material, often prepared by the bromination of acetophenone.[5][6] Formamidine acetate serves as a convenient source of the N-C-N fragment required for the imidazole ring.

Stage 2: Acylation of 4-Phenyl-1H-imidazole to 2-Acetyl-4-phenyl-1H-imidazole

The introduction of the acetyl group at the C2 position of the imidazole ring is a crucial step to set the stage for the formation of the ethanamine side chain.

  • Reaction: 4-Phenyl-1H-imidazole is acylated using a suitable acetylating agent. A common method involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid or after deprotonation of the imidazole nitrogen.

  • Rationale: Friedel-Crafts acylation or related reactions are standard procedures for introducing acyl groups onto aromatic and heteroaromatic rings. The choice of reaction conditions is critical to ensure selective acylation at the desired C2 position.

Stage 3: Reductive Amination to Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The ketone intermediate is converted to the corresponding racemic amine through reductive amination.

  • Reaction: 2-Acetyl-4-phenyl-1H-imidazole is reacted with a source of ammonia, such as ammonium acetate or ammonia gas, in the presence of a reducing agent.

  • Rationale: Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[7][8][9] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the amine. A variety of reducing agents can be employed, with sodium cyanoborohydride or sodium borohydride being common choices.

Stage 4: Chiral Resolution of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The final and critical step is the separation of the desired (S)-enantiomer from the racemic mixture. This is achieved through the formation of diastereomeric salts with a chiral resolving agent.

  • Reaction: The racemic amine is treated with a chiral acid, such as (+)-tartaric acid, to form a pair of diastereomeric salts.

  • Rationale: Diastereomers have different physical properties, including solubility.[7][10] This difference allows for the selective crystallization of one of the diastereomeric salts. In this case, the salt of the (S)-amine with (+)-tartaric acid is designed to be less soluble and will precipitate from the solution. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure (S)-amine. This method is a classic and reliable technique for obtaining optically active compounds.[11][12]

Detailed Synthesis Pathway Diagram:

Detailed_Synthesis cluster_0 Stage 1: Imidazole Core Synthesis cluster_1 Stage 2: Acylation cluster_2 Stage 3: Reductive Amination cluster_3 Stage 4: Chiral Resolution Acetophenone Acetophenone Phenacyl_Bromide 2-Bromo-1-phenylethanone Acetophenone->Phenacyl_Bromide Br2, AcOH Imidazole_Core 4-Phenyl-1H-imidazole Phenacyl_Bromide->Imidazole_Core Formamidine Acetate, Ethylene Glycol Ketone 2-Acetyl-4-phenyl-1H-imidazole Imidazole_Core->Ketone Acetyl Chloride, AlCl3 (example) Racemic_Amine 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (Racemate) Ketone->Racemic_Amine NH4OAc, NaBH3CN Diastereomeric_Salt (S)-Amine-(+)-Tartrate Salt Racemic_Amine->Diastereomeric_Salt (+)-Tartaric Acid, Methanol Target This compound Diastereomeric_Salt->Target Base (e.g., NaOH)

Caption: The four-stage synthesis of the target molecule.

Experimental Protocols

4.1. Stage 1: Synthesis of 4-Phenyl-1H-imidazole

  • Step 1.1: Synthesis of 2-Bromo-1-phenylethanone.

    • Materials: Acetophenone, Bromine, Acetic Acid.

    • Procedure: To a solution of acetophenone in acetic acid, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The product is then isolated by pouring the reaction mixture into water and collecting the precipitate.

    • Safety Note: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Step 1.2: Synthesis of 4-Phenyl-1H-imidazole. [4]

    • Materials: 2-Bromo-1-phenylethanone, Formamidine Acetate, Ethylene Glycol, Potassium Carbonate.

    • Procedure: 2-Bromo-1-phenylethanone is dissolved in ethylene glycol. Formamidine acetate is added in portions while maintaining the temperature between 40-70°C. The mixture is stirred for approximately 2 hours. The reaction mixture is then cooled, and potassium carbonate is added as an acid scavenger. The temperature is maintained at 30-60°C for 5-6 hours, followed by heating to 70-100°C for another 5-6 hours to complete the cyclization. The product is isolated by pouring the reaction mixture into water and collecting the precipitate, which can be further purified by recrystallization.

4.2. Stage 2: Synthesis of 2-Acetyl-4-phenyl-1H-imidazole

  • Materials: 4-Phenyl-1H-imidazole, Acetyl Chloride, Aluminum Chloride (or other suitable Lewis acid), Dichloromethane (or other suitable solvent).

  • Procedure: To a suspension of aluminum chloride in dichloromethane, 4-phenyl-1H-imidazole is added at a low temperature (e.g., 0°C). Acetyl chloride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

4.3. Stage 3: Synthesis of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

  • Materials: 2-Acetyl-4-phenyl-1H-imidazole, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.

  • Procedure: 2-Acetyl-4-phenyl-1H-imidazole and ammonium acetate are dissolved in methanol. Sodium cyanoborohydride is added portion-wise at a controlled temperature. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the racemic amine.

4.4. Stage 4: Chiral Resolution of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine [11][12]

  • Materials: Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, (+)-Tartaric Acid, Methanol, Sodium Hydroxide.

  • Procedure:

    • The racemic amine is dissolved in methanol.

    • A solution of (+)-tartaric acid in methanol is added to the amine solution.

    • The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

    • The precipitated salt is collected by filtration and washed with cold methanol. The optical purity of the resolved amine can be checked at this stage by converting a small sample back to the free amine and analyzing it by chiral HPLC.

    • The diastereomeric salt is suspended in water, and a solution of sodium hydroxide is added to liberate the free amine.

    • The enantiomerically enriched amine is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data
2-Bromo-1-phenylethanoneC8H7BrO199.04>901H NMR, 13C NMR, MS
4-Phenyl-1H-imidazoleC9H8N2144.1745-601H NMR, 13C NMR, MS, m.p. 128-131°C
2-Acetyl-4-phenyl-1H-imidazoleC11H10N2O186.21Variable1H NMR, 13C NMR, MS
1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (Racemate)C11H13N3187.24>801H NMR, 13C NMR, MS
This compoundC11H13N3187.24<50 (of theoretical)1H NMR, 13C NMR, MS, Chiral HPLC, Specific Rotation

Conclusion

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of this compound. The synthesis relies on well-established chemical transformations and a classic chiral resolution technique to achieve the desired stereochemistry. By carefully controlling the reaction conditions at each step, researchers can obtain the target compound in high purity, suitable for further applications in pharmaceutical research and development.

References

The Strategic Application of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine as a Premier Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount, driven by the stereospecific nature of biological targets.[1] Chiral building blocks are fundamental to the efficient construction of these complex molecules. Among these, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has emerged as a critical intermediate, most notably in the synthesis of advanced therapeutics such as Eluxadoline.[2][3] This guide provides a comprehensive technical overview of this versatile building block, detailing its synthesis, chiral resolution, and analytical characterization. Furthermore, it explores the underlying chemical principles and strategic considerations for its application in drug development, offering field-proven insights for researchers and scientists.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological receptors, enzymes, and ion channels are chiral, meaning they exhibit a specific three-dimensional arrangement. This inherent chirality dictates that enantiomers of a drug molecule often have vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies and the pharmaceutical industry prioritize the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.

This compound (Figure 1) is a chiral organic compound featuring a 4-phenyl-substituted imidazole ring and a chiral ethylamine moiety at the 2-position.[4] This unique combination of a key pharmacophore (imidazole) and a stereocenter makes it a highly valuable synthon for creating drugs that require precise stereochemistry for their biological activity.[1] Its most prominent role is as a key intermediate in the synthesis of Eluxadoline, a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3]

Identifier Value
IUPAC Name (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine
CAS Number 864825-23-0
Molecular Formula C₁₁H₁₃N₃[3]
Molecular Weight 187.24 g/mol [3]
Appearance Pale yellow crystalline powder[2][4]
Melting Point 136-138°C[2]

Asymmetric Synthesis: A Strategic Approach from the Chiral Pool

The most logical and cost-effective strategy for producing enantiomerically pure this compound is through asymmetric synthesis, leveraging the readily available chiral pool. L-Alanine, a natural amino acid, serves as an ideal starting material, ensuring the correct stereochemistry at the ethylamine chiral center from the outset.

A robust synthetic route, adapted from patented industrial processes, involves a three-step sequence: protection and activation of L-alanine, cyclization to form the imidazole ring, and final deprotection.[2][4]

G cluster_0 Step 1: Acylation & Esterification cluster_1 Step 2: Imidazole Formation (Cyclization) cluster_2 Step 3: Deprotection A Boc-L-Alanine C Boc-(S)-Alanine Phenacyl Ester A->C Base, Solvent (e.g., TEA, Ethyl Acetate) B Phenacyl Chloride B->C D Boc-(S)-Alanine Phenacyl Ester F Boc-(S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine D->F Toluene, Heat (e.g., 95-105°C) E Ammonium Acetate E->F G Boc-(S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine I This compound (Final Product) G->I Heat, then Base Workup H Methanolic HCl H->I

Figure 2. Asymmetric Synthesis Workflow.

Mechanistic Insights and Causality
  • Step 1: Protection and Esterification: The synthesis begins with the protection of the amino group of L-alanine, typically with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions of the amine in subsequent steps. The protected L-alanine is then reacted with 2-chloroacetophenone (phenacyl chloride).[2] This reaction is an esterification where the carboxylate of the amino acid displaces the chloride on the α-carbon of the ketone, forming the key intermediate, a Boc-protected amino acid phenacyl ester. The choice of phenacyl chloride is strategic as it provides the necessary carbon backbone for the subsequent imidazole ring formation.

  • Step 2: Imidazole Ring Formation: The core of the synthesis is the cyclization reaction with ammonium acetate.[4] This step is a variation of a multicomponent reaction for imidazole synthesis. The phenacyl ester intermediate reacts with two equivalents of ammonia (from ammonium acetate) to form the 4-phenyl-1H-imidazole ring. The use of a high-boiling solvent like toluene and elevated temperatures facilitates the necessary condensation and dehydration steps.[4] This one-pot cyclization is highly efficient, directly installing the phenyl group at the 4-position and forming the heterocyclic core while retaining the stereochemistry of the original L-alanine.

  • Step 3: Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, such as with methanolic hydrochloric acid.[4] The reaction is heated to ensure complete cleavage of the carbamate. A subsequent basic workup neutralizes the hydrochloride salt to yield the final free amine product.

Detailed Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of Boc-(S)-Alanine Phenacyl Ester

  • To a solution of Boc-L-Alanine (1 equivalent) in ethyl acetate, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0-5°C.

  • Add a solution of 2-chloroacetophenone (1 equivalent) in ethyl acetate dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until completion.

  • Filter the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of Boc-(S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine

  • Dissolve the Boc-(S)-Alanine Phenacyl Ester (1 equivalent) and ammonium acetate (10-15 equivalents) in toluene.[4]

  • Heat the mixture to reflux (approximately 95-105°C) for 2-3 hours, using a Dean-Stark apparatus to remove water.[4]

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the reaction mass to 40-45°C and add water.[4]

  • Separate the organic layer, wash with water, and then concentrate under reduced pressure to obtain the crude Boc-protected intermediate.[4]

Step 3: Deprotection to Yield this compound

  • Dissolve the crude product from Step 2 in a 5% methanolic hydrochloride solution.

  • Heat the solution to 50-65°C until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 10-15°C.

  • Carefully add a base such as sodium carbonate to neutralize the acid and stir for two hours.

  • Filter the solution and concentrate the filtrate to obtain the crude product.

  • The product can be further purified by crystallization or column chromatography to achieve >99% purity.[4]

Chiral Resolution: An Alternative Pathway to Enantiopurity

While asymmetric synthesis is often preferred, classical resolution of a racemic mixture provides a robust alternative, particularly when optimizing a process or if the racemic starting material is more readily available.[5][6] This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomers exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[5]

For basic amines like 1-(4-phenyl-1H-imidazol-2-yl)ethanamine, chiral carboxylic acids are excellent resolving agents. Derivatives of tartaric acid, such as (-)-(2R,3R)-O,O'-dibenzoyl-L-tartaric acid (DBTA), are particularly effective.[7]

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine A Racemic Amine (R)- and (S)-enantiomers C Mixture of Diastereomeric Salts ((S)-Amine:(-)-DBTA) ((R)-Amine:(-)-DBTA) A->C B Chiral Resolving Agent (e.g., (-)-DBTA) B->C Suitable Solvent (e.g., Methanol/Water) D Mixture of Diastereomeric Salts E Less Soluble Diastereomer ((S)-Amine:(-)-DBTA) (Crystallizes out) D->E Cooling/ Concentration F More Soluble Diastereomer ((R)-Amine:(-)-DBTA) (Remains in solution) D->F G Purified Diastereomeric Salt ((S)-Amine:(-)-DBTA) I Enantiopure (S)-Amine (Final Product) G->I pH Adjustment & Extraction J Recovered Resolving Agent G->J H Aqueous Base (e.g., NaOH) H->I

References

The Anticancer Potential of Imidazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Promise of the Imidazole Scaffold in Oncology

The imidazole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] In the realm of oncology, the versatility of the imidazole core is particularly evident, with several approved drugs and a robust pipeline of clinical candidates underscoring its significance.[3][4][5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the anticancer potential of imidazole compounds. We will delve into their diverse mechanisms of action, explore critical structure-activity relationships, and provide detailed protocols for their preclinical evaluation. Our focus will be on the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable resource for the advancement of novel imidazole-based cancer therapeutics.

Unraveling the Multifaceted Mechanisms of Action

The anticancer efficacy of imidazole derivatives stems from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis. This section will explore the primary mechanisms through which these compounds exert their cytotoxic and cytostatic effects.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7][8] Consequently, agents that interfere with tubulin polymerization are potent anticancer drugs. A significant number of imidazole-based compounds have been developed as tubulin polymerization inhibitors, often acting at the colchicine-binding site.[7][8][9] By binding to this site, they prevent the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7][8][9]

A notable example is compound 6 (a 1-substituted-2-aryl imidazole), which demonstrated potent inhibition of tubulin polymerization with an IC50 of 0.4 µM, a value significantly lower than that of colchicine (7.5 µM).[7] This activity translated to impressive in vivo efficacy in a breast cancer xenograft model, where it suppressed tumor growth by 77%.[7]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This workflow outlines the key steps to assess the inhibitory effect of imidazole compounds on tubulin polymerization.

G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis reagents Prepare reagents: - Purified tubulin - Polymerization buffer - GTP - Test compound dilutions plate Add tubulin, buffer, and GTP to a 96-well plate reagents->plate add_compound Add test compound or vehicle (control) to wells plate->add_compound incubate Incubate at 37°C add_compound->incubate measure Monitor absorbance or fluorescence at 340 nm over time incubate->measure plot Plot absorbance/fluorescence vs. time measure->plot ic50 Calculate IC50 value plot->ic50

Caption: Workflow for in vitro tubulin polymerization assay.

Interruption of Cellular Signaling: Kinase Inhibition

Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Imidazole-containing compounds have emerged as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway components.[8][10][11][12]

1.2.1. EGFR and VEGFR Inhibition:

Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target.[7] Imidazole derivatives have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival. For instance, compound 3c , a fused imidazole derivative, exhibited potent EGFR inhibitory activity with an IC50 of 236.38 nM, comparable to the approved drug erlotinib.[10][11] Similarly, other derivatives have shown significant inhibition of VEGFR-2, a key mediator of angiogenesis.[7]

1.2.2. Targeting the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15] Several indole compounds, which share structural similarities with certain imidazole derivatives, have been shown to inhibit this pathway by downregulating the phosphorylation of Akt and mTOR.[14] This inhibition leads to the suppression of downstream effectors involved in cell cycle progression and survival.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazole Compounds

This diagram illustrates the mechanism of action of imidazole derivatives in inhibiting the PI3K/Akt/mTOR signaling pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole Imidazole Compound Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Imidazole->mTOR Inhibits

Caption: Imidazole compounds inhibit the PI3K/Akt/mTOR pathway.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. Their overexpression in cancer leads to the silencing of tumor suppressor genes. Imidazole-based compounds have been identified as effective HDAC inhibitors.[2] The imidazole core can chelate the zinc ion in the active site of HDACs, leading to their inhibition and the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR): Designing Potent Anticancer Imidazoles

The anticancer activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

For instance, in a series of 1-substituted-2-aryl imidazoles targeting tubulin, the presence of an aromatic ring on the imidazole nitrogen was found to be crucial for potent antiproliferative activity.[7] Conversely, replacing the imidazole with an amide or ester group led to a loss of activity.[7] Similarly, for EGFR inhibitors, the substitution pattern on the phenyl ring attached to the imidazole core significantly influences their inhibitory potency.

Preclinical Evaluation: A Step-by-Step Guide to Key Assays

Rigorous preclinical evaluation is essential to identify promising imidazole-based anticancer candidates. This section provides detailed, self-validating protocols for the most critical in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Elucidating the Mechanism of Cell Death: Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the imidazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[16][17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

This diagram outlines the workflow for assessing apoptosis using Annexin V-FITC and PI staining.

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat cells with imidazole compound harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in the dark stain->incubate flow Analyze by flow cytometry incubate->flow quantify Quantify apoptotic cell populations flow->quantify

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Assessing Effects on Cell Proliferation: Cell Cycle Analysis

Propidium Iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with the imidazole compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[1][11][12][18][19]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a solution containing PI and RNase A.[1][11][12][18][19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy Evaluation: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation of anticancer agents.[20][21][22][23][24]

Protocol: In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.[20][24]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[20]

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the imidazole compound (e.g., orally or intraperitoneally) according to a predetermined schedule.[20]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[20]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected imidazole derivatives against various cancer cell lines.

Table 1: IC50 Values of Imidazole-Based EGFR Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
3c MDA-MB-2312.29[10][11]
T47D3.86[10][11]
A5491.98[10][11]
MCF-74.07[10][11]
28 MCF-711.91[1]
36 HeLa9.3[1]
A5494.9[1]
MCF-74.1[1]

Table 2: IC50 Values of Imidazole-Based Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
6 HCT-150.08[7]
HT290.1[7]
HeLa0.1[7]
MDA-MB-4680.2[7]
21 A5490.29[7]
MDA-MB-2310.85[7]
22 A5490.15[7]
HeLa0.21[7]
HepG20.33[7]
MCF-70.17[7]

Table 3: IC50 Values of Clinically Used Imidazole-Containing Drugs

DrugCancer Cell LineIC50 (µM)Reference
Nilotinib K5620.03[25]
Ba/F3 (KIT V560del)0.026[18]
Dacarbazine A3751113[26]
B16-F10133.75 (µg/mL)[27]
SK-MEL-301095[13]

Clinical Landscape and Future Perspectives

Several imidazole-based compounds are currently in various phases of clinical trials for a range of malignancies.[3][5][6] Nilotinib, a second-generation tyrosine kinase inhibitor, is approved for the treatment of chronic myeloid leukemia.[25] Dacarbazine remains a standard-of-care for metastatic melanoma.[2][13][26][27][28] The continued exploration of novel imidazole derivatives, with improved potency, selectivity, and pharmacokinetic profiles, holds immense promise for the future of cancer therapy. The rational design of hybrid molecules, combining the imidazole scaffold with other pharmacophores, is a particularly exciting avenue of research.[3][5][6]

Conclusion

The imidazole scaffold is a remarkably versatile platform for the development of potent and selective anticancer agents. Their ability to target a diverse range of critical cellular processes, from microtubule dynamics to key signaling pathways and epigenetic mechanisms, provides a rich landscape for drug discovery. By leveraging a deep understanding of their mechanisms of action and structure-activity relationships, and by employing rigorous preclinical evaluation methodologies as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of imidazole compounds in the fight against cancer.

References

The Phenyl-Imidazole Scaffold: A Privileged Motif in Modern Drug Discovery — A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the Phenyl-Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biological molecules like the amino acid histidine, make it a highly versatile scaffold for drug design.[1][2] When coupled with a phenyl ring, the resulting phenyl-imidazole motif gives rise to a class of compounds with a remarkably broad spectrum of pharmacological activities.[3][4] These derivatives have been successfully developed as anticancer, antifungal, anti-inflammatory, and antiprotozoal agents, demonstrating the privileged nature of this structural framework in interacting with diverse biological targets.[3][5][6][7]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenyl-imidazole analogs. Moving beyond a simple cataloging of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of novel phenyl-imidazole-based therapeutics. We will explore key therapeutic areas, delve into detailed experimental protocols for synthesis and evaluation, and visualize critical biological pathways and workflows.

Decoding the Structure-Activity Landscape: Key Therapeutic Applications

The versatility of the phenyl-imidazole scaffold is evident in the wide array of biological targets it can be engineered to modulate. The following sections explore the SAR of these analogs in several key therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation and Signaling

Phenyl-imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and disruption of signaling pathways.[5][8][9]

One of the most well-studied applications is the inhibition of p38 MAP kinase, a key enzyme in the signal transduction cascade that leads to the production of proinflammatory cytokines.[10] The pyridinyl-imidazole class of inhibitors, such as SB 203580, has been instrumental in validating p38 MAP kinase as a therapeutic target.[10] The SAR for these inhibitors reveals that the 4-phenyl group is a crucial determinant of specificity.

Another important target for phenyl-imidazole-based anticancer agents is the Hedgehog (Hh) signaling pathway, which, when aberrantly activated, drives oncogenesis in a variety of cancers.[11] Novel phenyl-imidazole derivatives have been developed as potent Smoothened (Smo) antagonists, a key receptor in the Hh pathway.[11][12]

Key SAR insights for anticancer phenyl-imidazole analogs include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence anticancer potency. For instance, in a series of 2-phenyl benzimidazole derivatives, compounds with a 4-methoxy group on the phenylsulfonyl ring showed increased potency against various cancer cell lines.[5] Similarly, in another series, a fluorine substitution at the para position of the N-phenylbenzamide moiety resulted in the most active compound.[13]

  • Substitution on the Imidazole Ring: Modifications to the imidazole core are also critical. For example, placement of a benzene sulfonyl group on the benzimidazole nitrogen enhanced activity.[5]

  • Overall Molecular Conformation: The spatial arrangement of the phenyl and imidazole rings, along with their substituents, dictates the binding affinity to the target protein.

Table 1: Structure-Activity Relationship of Phenyl-Imidazole Analogs as Anticancer Agents

Scaffold/Series Target Key Structural Features for High Activity Example Compound (IC50) Reference
2-Phenyl BenzimidazolesTubulin Polymerization2,5-dimethyl, 4-methyl, and 4-methoxy groups on the phenylsulfonyl ring.Compound 22 (0.15-0.33 µM against various cell lines)[5]
Imidazole-based N-PhenylbenzamidesABL1 KinasePara-fluoro or para-methoxy substitution on the N-phenyl ring.Compound 4f (7.5-9.3 µM against various cell lines)[13]
Phenyl ImidazolesSmoothened (Hedgehog Pathway)Optimized substitutions leading to oral bioavailability.Compound 19 (Potent, suitable for in vivo studies)[12]
4-Acetylphenylamine-based ImidazolesNot specifiedThioxo, oxo, and ethylthio substitutions on the imidazole ring.Compounds 9, 14, 22 (Highest cytotoxicity in the series)[8]
Antifungal Activity: Disrupting Fungal Cell Integrity

Imidazole-containing compounds are a mainstay of antifungal therapy, with well-known drugs like ketoconazole and miconazole acting by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[14][15] The SAR of antifungal phenyl-imidazole analogs has been extensively studied to develop new agents with improved efficacy and reduced resistance.[14][16]

Key SAR insights for antifungal phenyl-imidazole analogs include:

  • Lipophilicity and Membrane Penetration: The overall lipophilicity of the molecule, influenced by substituents on both the phenyl and imidazole rings, is critical for penetrating the fungal cell membrane.[14]

  • Substitution Patterns: The electronic properties and position of substituents play a significant role. For instance, in one study, the presence of an electron-donating methyl group at the meta position of the phenyl rings resulted in strong antifungal activity, while electron-withdrawing groups at the para or meta positions often led to reduced or no activity.[16]

  • Substituents on the Imidazole Nitrogen: The nature of the substituent at the N-1 position of the imidazole ring also modulates antifungal potency. Bulky and hydrophobic groups can enhance activity.[16]

Table 2: Structure-Activity Relationship of Phenyl-Imidazole Analogs as Antifungal Agents

Scaffold/Series Target Key Structural Features for High Activity Example Compound (MIC) Reference
2,5-Diarylated ImidazolesLanosterol 14α-demethylase (predicted)Electron-donating group (methyl) at the meta position of the phenyl rings.Compound 10 (IC50 = 235 µM)[16]
2-(1H-imidazol-1-yl)-1-phenylethanol DerivativesLanosterol 14α-demethylase (CYP51)Specific ester modifications.Compound (-)15 (0.08-0.27 µg/mL against various Candida species)[17]
Imidazole Derivatives with 2,4-Dienone MotifNot specifiedSpecific substitutions on the phenyl ring of the dienone moiety.Compounds 31 and 42 (0.5-32 µg/mL against various Candida species)[15]
Antiprotozoal Activity: Combating Parasitic Infections

Phenyl-imidazole derivatives have also emerged as promising leads for the development of new antiprotozoal agents to treat diseases like Chagas disease, leishmaniasis, and malaria.[6][18][19][20] Many of these compounds exert their effect by inhibiting parasite-specific enzymes, such as cytochrome P450-dependent sterol 14α-demethylase (CYP51), which is essential for parasite membrane integrity.[6][19][20]

A series of 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives has been designed and synthesized, showing potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[6][18][19][20] The SAR studies on these compounds have provided valuable insights for lead optimization.

Experimental Methodologies: From Synthesis to Biological Evaluation

The development of novel phenyl-imidazole analogs relies on robust synthetic protocols and reliable biological assays. This section provides an overview of a typical experimental workflow.

General Synthetic Protocol: De Novo Imidazole Ring Synthesis

A common method for the synthesis of 4-phenyl-imidazole derivatives involves the reaction of an α-bromo-ketone with formamide.[21]

Step-by-Step Protocol:

  • Preparation of α-bromo-ketone: The corresponding acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the α-bromo-ketone.

  • Cyclization with Formamide: The α-bromo-ketone is then heated with an excess of formamide. The formamide serves as both a reactant and a solvent.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with a base (e.g., ammonium hydroxide) to neutralize any acidic byproducts. The crude product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

Biological Evaluation: In Vitro Xanthine Oxidase Inhibition Assay

Phenyl-imidazole derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout.[22]

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of xanthine (the substrate) and xanthine oxidase in a buffer (e.g., phosphate buffer, pH 7.5).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the xanthine oxidase solution. Incubate for a pre-determined time at a specific temperature (e.g., 25°C).

  • Initiation of Reaction: Add the xanthine solution to initiate the enzymatic reaction.

  • Measurement of Activity: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures.

Signaling Pathway: Inhibition of p38 MAP Kinase

The p38 MAP kinase signaling pathway plays a crucial role in the inflammatory response. Phenyl-imidazole inhibitors act by binding to the ATP-binding pocket of p38 MAP kinase, thereby preventing the phosphorylation of downstream substrates.

p38_pathway stimuli Proinflammatory Stimuli (e.g., LPS, Cytokines) upstream_kinases Upstream Kinases (MKK3/6) stimuli->upstream_kinases p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylation downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38->downstream_substrates Phosphorylation inhibitor Phenyl-Imidazole Inhibitor inhibitor->p38 Inhibition cytokine_production Proinflammatory Cytokine Production (TNF-α, IL-1β) downstream_substrates->cytokine_production

Caption: Inhibition of the p38 MAP kinase pathway by phenyl-imidazole analogs.

Experimental Workflow: Synthesis and Evaluation of Phenyl-Imidazole Analogs

The following diagram illustrates a typical workflow for the development of new phenyl-imidazole derivatives.

experimental_workflow design Rational Drug Design (Computational Docking) synthesis Chemical Synthesis of Phenyl-Imidazole Analogs design->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation (Enzyme Assays, Cell-based Assays) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis sar_analysis->design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A representative experimental workflow for the development of phenyl-imidazole analogs.

Conclusion and Future Directions

The phenyl-imidazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The extensive body of research on the structure-activity relationships of these compounds has provided a solid foundation for the rational design of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance. The application of advanced computational techniques, such as machine learning and artificial intelligence, will undoubtedly accelerate the discovery and optimization of the next generation of phenyl-imidazole-based drugs.

References

The Discovery and Stereoselective Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: A Key Intermediate in the Development of Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral primary amine that has garnered significant attention in medicinal chemistry as a crucial building block in the synthesis of complex pharmaceutical agents.[1][2] Its structural motif, featuring a phenyl-substituted imidazole ring linked to a chiral ethylamine side chain, is of particular interest for its role in the development of peripherally acting opioid receptor modulators.[3] This guide provides a comprehensive overview of the discovery, stereoselective synthesis, and analytical characterization of this important intermediate, with a focus on its application in the synthesis of the mixed µ-opioid receptor agonist and δ-opioid receptor antagonist, Eluxadoline. The stereospecificity of the (S)-enantiomer is critical for the desired pharmacological activity, underscoring the importance of robust asymmetric synthetic and resolution methodologies.[4]

Physicochemical and Spectroscopic Profile

This compound is a pale yellow crystalline solid with a melting point in the range of 136-145°C.[1] The compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and sparingly soluble in water.[1] Its molecular structure has been extensively characterized using various spectroscopic techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[1]
Molecular Weight 187.24 g/mol [1][3]
CAS Number 864825-23-0[1][3]
Appearance Pale yellow crystalline powder[1]
Melting Point 136-145 °C[1]
Purity (HPLC) >98%[1]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum exhibits characteristic signals for the imidazole and phenyl protons. Aromatic protons of the phenyl group typically appear in the range of δ 7.0-8.0 ppm, while the imidazole ring protons resonate between δ 7.2-7.8 ppm.[1]

  • Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry in positive ion mode confirms the molecular weight of the compound.[1]

Stereoselective Synthesis: A Multi-Step Approach

The synthesis of enantiomerically pure this compound is a critical step in the production of Eluxadoline. A common and effective strategy involves the synthesis of the racemic amine followed by chiral resolution. This approach ensures a high degree of enantiomeric purity in the final product.

Logical Workflow for the Synthesis

G cluster_0 Part 1: Synthesis of Racemic Precursor cluster_1 Part 2: Chiral Resolution and Deprotection A 2-Bromoacetophenone C 4-Phenyl-1H-imidazole A->C Reaction B Formamide B->C E 2-Bromo-4-phenyl-1H-imidazole C->E Bromination D N-Bromosuccinimide (NBS) D->E G 2-Acetyl-4-phenylimidazole E->G Acetylation F Acetonitrile F->G I Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine G->I Reductive Amination H Ammonium Acetate / NaBH3CN H->I J Racemic Amine (I) L Racemic N-Boc-protected Amine J->L Boc Protection K Di-tert-butyl dicarbonate (Boc)2O K->L N Diastereomeric Salt Precipitation L->N Resolution M L-(+)-Tartaric Acid M->N O (S)-N-Boc Amine-Tartrate Salt N->O Isolation Q (S)-N-Boc-protected Amine O->Q Liberation of Free Base P Base (e.g., NaHCO3) P->Q S This compound Q->S Deprotection R Acid (e.g., HCl or Oxalyl Chloride) R->S

Caption: Workflow for the stereoselective synthesis of this compound.

Part 1: Synthesis of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The initial phase focuses on constructing the core imidazole structure and introducing the ethylamine side chain in a non-stereoselective manner.

Step 1: Synthesis of 4-Phenyl-1H-imidazole

This step involves the well-established Debus synthesis, a multi-component reaction that efficiently forms the imidazole ring.

  • Protocol:

    • Combine 2-bromoacetophenone and an excess of formamide in a reaction vessel.

    • Heat the mixture under reflux for several hours.

    • Upon cooling, the product, 4-phenyl-1H-imidazole, precipitates and can be isolated by filtration.

  • Causality: Formamide serves as the source of the remaining two nitrogen and one carbon atom of the imidazole ring. The reaction proceeds through the formation of an α-amino ketone intermediate, which then condenses with formamide to yield the imidazole.

Step 2: Synthesis of 2-Acetyl-4-phenylimidazole

This step introduces the acetyl group at the 2-position of the imidazole ring, which will be converted to the ethylamine side chain.

  • Protocol:

    • Protect the N-H of 4-phenyl-1H-imidazole, for example, with a trityl group.

    • Treat the protected imidazole with a strong base such as n-butyllithium to deprotonate the 2-position.

    • Quench the resulting lithiated species with an acetylating agent like N-acetylmorpholine.

    • Deprotect the imidazole nitrogen to yield 2-acetyl-4-phenylimidazole.

  • Causality: The 2-position of the imidazole ring is the most acidic and therefore susceptible to deprotonation by a strong base. This allows for the regioselective introduction of the acetyl group.

Step 3: Reductive Amination to Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The final step in the synthesis of the racemic precursor involves the conversion of the ketone to the primary amine.

  • Protocol:

    • Dissolve 2-acetyl-4-phenylimidazole in a suitable solvent such as methanol.

    • Add an excess of ammonium acetate, which serves as the ammonia source.

    • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a portion-wise manner.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction mixture to isolate the racemic product.

  • Causality: The ketone first reacts with ammonia (from ammonium acetate) to form an imine intermediate. The imine is then reduced in situ by sodium cyanoborohydride to the corresponding primary amine.

Part 2: Chiral Resolution and Final Product Formation

With the racemic amine in hand, the next critical phase is the separation of the desired (S)-enantiomer.

Step 4: N-Boc Protection

Protection of the amine functionality is necessary before proceeding with the chiral resolution.

  • Protocol:

    • Dissolve the racemic amine in a suitable solvent system, such as a mixture of water and acetone.[5]

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature.[5]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

    • Extract the N-Boc protected product with an organic solvent and purify by column chromatography.[5]

  • Causality: The Boc group is a robust protecting group for amines that is stable under the conditions of the subsequent resolution and can be removed under mild acidic conditions.[6]

Step 5: Chiral Resolution using L-(+)-Tartaric Acid

This is the key step where the two enantiomers are separated.

  • Protocol:

    • Dissolve the racemic N-Boc protected amine in a suitable solvent, such as ethanol.

    • Add a solution of L-(+)-tartaric acid in the same solvent.

    • Allow the mixture to stand, promoting the precipitation of one of the diastereomeric salts.

    • Isolate the precipitated salt by filtration. This salt will be enriched in the (S)-enantiomer of the N-Boc protected amine.

    • The enantiomeric excess of the isolated salt can be determined by chiral HPLC.

  • Causality: The chiral resolving agent, L-(+)-tartaric acid, reacts with the racemic amine to form two diastereomeric salts.[7] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8]

Step 6: Liberation of the (S)-N-Boc-protected Amine

The desired enantiomer is liberated from its salt form.

  • Protocol:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).

    • Add a mild base, such as sodium bicarbonate solution, to neutralize the tartaric acid and liberate the free amine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically pure (S)-N-Boc-protected amine.

Step 7: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group.

  • Protocol:

    • Dissolve the (S)-N-Boc-protected amine in a suitable solvent like methanol.

    • Add a deprotecting agent such as oxalyl chloride or a solution of hydrochloric acid in an organic solvent.[6][9]

    • Stir the reaction at room temperature for 1-4 hours.[6]

    • Evaporate the solvent to obtain the hydrochloride or oxalate salt of the final product, or neutralize to obtain the free base.

  • Causality: The Boc group is labile under acidic conditions, readily cleaving to release the free amine.[6]

Mechanism of Action and Pharmacological Significance

The stereochemistry of 1-(4-phenyl-1H-imidazol-2-yl)ethanamine is paramount to its biological activity, which is ultimately realized in the drug Eluxadoline.[4] Eluxadoline is a mixed opioid receptor modulator, acting as an agonist at the µ-opioid and κ-opioid receptors, and an antagonist at the δ-opioid receptor.[10] This unique pharmacological profile is crucial for its therapeutic effect in treating irritable bowel syndrome with diarrhea (IBS-D).

The (S)-configuration of the chiral center in the 1-(4-phenyl-1H-imidazol-2-yl)ethanamine moiety is essential for the optimal binding of Eluxadoline to its target receptors in the gastrointestinal tract.[4]

Signaling Pathway of Eluxadoline

G cluster_0 Eluxadoline Receptor Interaction in Enteric Neuron cluster_1 Downstream Effects of µOR Agonism cluster_2 Consequence of δOR Antagonism Eluxadoline Eluxadoline ((S)-enantiomer) mu_Receptor µ-Opioid Receptor (µOR) Eluxadoline->mu_Receptor Agonist delta_Receptor δ-Opioid Receptor (δOR) Eluxadoline->delta_Receptor Antagonist Gi Gi Protein Activation mu_Receptor->Gi Analgesia Modulation of Analgesia delta_Receptor->Analgesia Constipation Reduced Risk of Constipation delta_Receptor->Constipation AC Adenylyl Cyclase Inhibition Gi->AC Ca_channel ↓ Ca²⁺ Influx Gi->Ca_channel K_channel ↑ K⁺ Efflux (Hyperpolarization) Gi->K_channel cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (e.g., Acetylcholine) Ca_channel->Neurotransmitter K_channel->Neurotransmitter GI_motility Reduced GI Motility and Secretion Neurotransmitter->GI_motility

Caption: Proposed mechanism of action of Eluxadoline at the enteric neuron.

The agonistic activity at the µ-opioid receptor leads to a decrease in gastrointestinal motility and secretion, addressing the diarrheal component of IBS-D.[10] Simultaneously, the antagonistic activity at the δ-opioid receptor is thought to mitigate some of the undesirable side effects associated with µ-opioid agonism, such as constipation, and may also contribute to the analgesic effect of the drug.[10][11]

Conclusion

This compound is a synthetically valuable chiral intermediate whose importance is underscored by its role in the manufacture of Eluxadoline. The stereoselective synthesis of this compound, typically achieved through chiral resolution of the racemic amine, is a testament to the critical role of stereochemistry in modern drug development. A thorough understanding of its synthesis and the pharmacological implications of its specific stereoisomer is essential for researchers and professionals in the field of medicinal chemistry and drug discovery. The methodologies outlined in this guide provide a framework for the efficient and controlled production of this key pharmaceutical building block.

References

An In-Depth Technical Guide to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral primary amine of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a phenyl-substituted imidazole ring linked to a chiral ethylamine moiety, makes it a valuable building block for the synthesis of complex molecular architectures. Most notably, it serves as a crucial intermediate in the preparation of Eluxadoline, a peripherally acting opioid receptor modulator for the treatment of irritable bowel syndrome with diarrhea (IBS-D)[1][2][3]. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its primary application in drug development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research and development. This section details the IUPAC name and other key identifiers for this compound.

IdentifierValue
IUPAC Name (1S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
CAS Number 864825-23-0[4][5][6]
Molecular Formula C₁₁H₁₃N₃[4][7][8]
Molecular Weight 187.24 g/mol [4][7][9]
Canonical SMILES CC(--INVALID-LINK--N)
InChI Key XQFMQMXJXWTGON-QMMMGPOBSA-N
Synonyms (αS)-α-Methyl-4-phenyl-1H-imidazole-2-methanamine, Eluxadoline Intermediate 4[1]
Appearance Pale yellow crystalline powder[3][10]

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is based on established synthetic routes for imidazole-containing compounds and intermediates for Eluxadoline.

Overall Synthetic Scheme

The synthesis can be logically divided into two main stages: the formation of the 4-phenylimidazole core and the subsequent introduction of the chiral ethylamine side chain. A common approach involves the construction of the imidazole ring, followed by the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (S)-enantiomer.

G cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: Side Chain Introduction & Resolution 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone Dicarbonyl_Compound Dicarbonyl Compound (e.g., Glyoxal) Ammonia Ammonia 4-Phenyl-1H-imidazole 4-Phenyl-1H-imidazole Functionalization 2-Functionalized 4-Phenylimidazole 4-Phenyl-1H-imidazole->Functionalization Functionalization at C2 Side_Chain_Addition Racemic Product Functionalization->Side_Chain_Addition Addition of Ethylamine Precursor Resolution Resolution Side_Chain_Addition->Resolution Chiral Resolution Final_Product This compound Resolution->Final_Product Isolation of (S)-enantiomer

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-phenylethanone

This is a common precursor for the imidazole synthesis.

  • To a solution of acetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, slowly add bromine (1 equivalent) at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-phenylethanone.

Step 2: Synthesis of 4-Phenyl-1H-imidazole

This step utilizes the Debus-Radziszewski imidazole synthesis[11][12][13]. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia[14][15].

  • Combine 2-bromo-1-phenylethanone (1 equivalent), an aldehyde (e.g., formaldehyde or a protected equivalent), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture at reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to give the crude 4-phenyl-1H-imidazole.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This step involves the introduction of the chiral ethylamine side chain.

  • Protect the amine group of a chiral starting material, such as (S)-alanine, with a suitable protecting group (e.g., Boc or Cbz).

  • Couple the protected amino acid with 2-amino-1-phenylethanone hydrochloride in the presence of a coupling agent (e.g., EDC/HOBt).

  • The resulting intermediate can then be cyclized to form the imidazole ring, often with the assistance of a dehydrating agent or by heating with ammonium acetate.

  • Finally, deprotect the amine group under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the target compound.

  • Purification is typically achieved by recrystallization or chromatography to ensure high enantiomeric purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and imidazole rings, typically in the range of 7.0-8.0 ppm[10]. The methine proton of the ethylamine side chain would appear as a quartet, and the methyl protons as a doublet. The amine and imidazole N-H protons would likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl and imidazole rings, as well as the two carbons of the ethylamine side chain.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 188.1.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the aromatic rings[16][17].

Biological Activity and Applications

The primary application of this compound is as a key building block in the synthesis of Eluxadoline[2][18].

Role in Eluxadoline Synthesis

Eluxadoline is a peripherally acting drug with a mixed opioid receptor mechanism of action. It acts as a μ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist[19][20][21][22]. This unique pharmacological profile allows it to reduce gastrointestinal motility and abdominal pain associated with IBS-D, while minimizing the constipating effects often seen with pure μ-opioid agonists[19][22]. The (S)-stereochemistry of the 1-(4-phenyl-1H-imidazol-2-yl)ethanamine moiety is crucial for the optimal binding and activity of Eluxadoline at its target receptors[2].

G cluster_receptors Opioid Receptors in the Gut cluster_effects Therapeutic Effects Eluxadoline Eluxadoline Mu μ-Opioid Receptor Eluxadoline->Mu Agonist Kappa κ-Opioid Receptor Eluxadoline->Kappa Agonist Delta δ-Opioid Receptor Eluxadoline->Delta Antagonist ReducedMotility Reduced GI Motility (Anti-diarrheal) Mu->ReducedMotility PainRelief Pain Relief Mu->PainRelief Kappa->ReducedMotility ReducedConstipation Mitigated Constipation Delta->ReducedConstipation Blockade prevents excessive slowing

Other Potential Applications

Derivatives of phenyl-imidazole have been explored for a range of other biological activities, including as potential anticancer and neuroprotective agents. The structural motif present in this compound could serve as a scaffold for the development of new therapeutic agents in these areas.

Conclusion

This compound is a chiral intermediate of considerable importance in pharmaceutical synthesis. Its well-defined structure and stereochemistry are essential for its primary role in the production of Eluxadoline. The synthetic pathways to this compound, while multi-stepped, are based on established organic chemistry principles. A thorough understanding of its chemical properties, synthesis, and biological relevance is crucial for researchers and professionals involved in the development of new therapeutics, particularly in the field of gastrointestinal disorders.

References

Methodological & Application

Application Note: A Robust Protocol for the Chiral Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Significance

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a critical chiral building block in modern medicinal chemistry.[1] Its specific stereochemical configuration is essential for its application in the synthesis of pharmacologically active molecules that require precise stereochemistry for their biological function.[2] Notably, this compound serves as a key intermediate in the preparation of drugs such as Eluxadoline, which is used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[3] The presence of the chiral amine on the imidazole scaffold allows for specific interactions with biological targets, making its enantiomerically pure synthesis a topic of significant interest for drug development professionals.[4]

The challenge in synthesizing this molecule lies in controlling the stereochemistry at the carbon atom bearing the amine group. Direct, non-stereoselective methods produce a racemic mixture, requiring costly and often inefficient chiral resolution steps. Therefore, developing a robust and efficient asymmetric synthesis is paramount. This application note details a reliable, two-stage protocol centered around a Noyori-type asymmetric transfer hydrogenation (ATH) of a prochiral ketone precursor. This approach is widely recognized for its high efficiency, excellent enantioselectivity, and operational simplicity, making it a valuable methodology for researchers in organic and medicinal chemistry.[5][6]

Overview of the Synthetic Strategy

The synthesis is designed as a two-part process to ensure high yield and exceptional enantiomeric purity.

  • Part I: Synthesis of the Prochiral Precursor. The initial stage involves the synthesis of the key intermediate, 1-(4-phenyl-1H-imidazol-2-yl)ethan-1-one. This prochiral ketone is constructed via a well-established imidazole synthesis, the Radziszewski reaction, which condenses an α-dicarbonyl compound with an aldehyde and an ammonia source.

  • Part II: Asymmetric Transfer Hydrogenation. The second, and most critical, stage is the enantioselective reduction of the ketone to the desired (S)-amine. This is achieved using a chiral ruthenium catalyst in a transfer hydrogenation reaction. This step establishes the crucial stereocenter with high fidelity.

The complete workflow is illustrated below.

G cluster_0 Part I: Prochiral Ketone Synthesis cluster_1 Part II: Asymmetric Transfer Hydrogenation benzil Benzil main_ketone 1-(4-Phenyl-1H-imidazol-2-yl)ethan-1-one benzil->main_ketone pyruvaldehyde Pyruvaldehyde pyruvaldehyde->main_ketone nh4oac Ammonium Acetate nh4oac->main_ketone ketone 1-(4,5-diphenyl-1H-imidazol-2-yl)ethan-1-one (Side Product) catalyst RuCl(S,S)-TsDPEN main_ketone->catalyst product This compound catalyst->product h_source Formic Acid / Triethylamine h_source->product

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part I: Synthesis of Prochiral Ketone 1-(4-Phenyl-1H-imidazol-2-yl)ethan-1-one

Principle: This procedure is adapted from established methods for synthesizing substituted imidazoles.[7][8] The reaction involves the condensation of 1-phenyl-1,2-propanedione (an α-keto-aldehyde equivalent), benzaldehyde, and ammonium acetate as the ammonia source. While multiple isomers can form, the desired 2-acetyl-4-phenylimidazole is a major product under controlled conditions.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
1-Phenyl-1,2-propanedioneC₉H₈O₂148.1610.0 g67.5 mmol
BenzaldehydeC₇H₆O106.127.16 g (6.8 mL)67.5 mmol
Ammonium AcetateC₂H₇NO₂77.0826.0 g337.5 mmol
Glacial Acetic AcidCH₃COOH60.05100 mL-

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1,2-propanedione (10.0 g, 67.5 mmol), benzaldehyde (6.8 mL, 67.5 mmol), and ammonium acetate (26.0 g, 337.5 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into 500 mL of ice-cold water with vigorous stirring.

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the pure ketone as a solid.

Expected Outcome: Yields typically range from 55-70%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part II: Asymmetric Transfer Hydrogenation of the Prochiral Ketone

Principle and Mechanistic Insight: Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones.[5] The mechanism involves the formation of a ruthenium hydride species from the catalyst precursor and the hydrogen donor (formic acid/triethylamine). The chiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand coordinates to the ruthenium center, creating a sterically defined chiral pocket. The ketone substrate coordinates to the metal, and the hydride is delivered preferentially to one of the two prochiral faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol (which exists as the amine in this case) in excess. The triethylamine acts as a base to regenerate the active catalyst and drive the reaction forward.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
1-(4-Phenyl-1H-imidazol-2-yl)ethan-1-oneC₁₁H₁₀N₂O186.215.0 g26.8 mmol
RuCl--INVALID-LINK--C₃₆H₃₇ClN₂O₂RuS732.2898 mg0.134 mmol
Formic Acid (HCOOH)CH₂O₂46.03--
Triethylamine (TEA)C₆H₁₅N101.19--
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-

Protocol:

  • Catalyst Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This will serve as the hydrogen source.

  • Reaction Setup: In a 250 mL oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(4-phenyl-1H-imidazol-2-yl)ethan-1-one (5.0 g, 26.8 mmol) and the chiral ruthenium catalyst, RuCl--INVALID-LINK-- (98 mg, 0.134 mmol, 0.5 mol%), in 100 mL of anhydrous dichloromethane (DCM).

  • Initiation: To the stirring solution, add 6.5 mL of the formic acid/triethylamine (5:2) azeotrope via syringe.

  • Reaction: Stir the reaction mixture at 28-30 °C for 18-24 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is fully consumed.

  • Quenching and Work-up: Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mobile phase of DCM with a gradient of 2-10% methanol and 0.5% triethylamine (to prevent the amine from streaking on the acidic silica).

Characterization and Quality Control

To ensure the successful synthesis of the target compound, rigorous analytical validation is required.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: To confirm the molecular structure and successful reduction of the ketone.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition. The expected [M+H]⁺ for C₁₁H₁₃N₃ is 188.1182.

  • Purity and Enantiomeric Excess (e.e.) Determination:

    • HPLC: To assess chemical purity.

    • Chiral HPLC: This is the critical analysis to determine the enantiomeric excess of the final product. A typical setup would be:

      • Column: Chiralcel OD-H or equivalent chiral stationary phase.

      • Mobile Phase: A mixture of hexanes and isopropanol with a small percentage of a basic additive like diethylamine.

      • Detection: UV at 254 nm.

      • The (S) and (R) enantiomers will have distinct retention times, allowing for the calculation of the e.e.

Data Summary:

ParameterExpected ValueMethod
Chemical Yield85-95%Gravimetric
Chemical Purity>98%HPLC
Enantiomeric Excess>99% e.e.Chiral HPLC
AppearanceOff-white to pale yellow solidVisual

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagent-Specific Hazards:

    • Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.

    • Formic Acid: Is corrosive. Handle with extreme care to avoid skin and eye burns.

    • Triethylamine: Is flammable and has a strong, unpleasant odor. It is also corrosive.

    • Ruthenium Catalyst: Heavy metal catalysts should be handled with care and disposed of according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable two-part protocol for the enantioselective synthesis of this compound.[4] The strategy leverages a robust imidazole formation followed by a highly efficient and selective asymmetric transfer hydrogenation.[5][6] The described methods, from reaction execution to purification and analysis, constitute a self-validating system that consistently delivers the target chiral amine in high yield and excellent enantiomeric purity. This protocol is designed to be accessible to researchers and scientists in drug development, providing them with a practical and scalable route to a valuable pharmaceutical intermediate.[2][3]

References

Application Note: Asymmetric Synthesis of a Key Chiral Intermediate for Eluxadoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Eluxadoline is a locally-acting, mixed µ-opioid receptor agonist and δ-opioid receptor antagonist approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2][3][4] The intricate structure of Eluxadoline contains two key stereocenters, the installation of which requires precise stereochemical control during synthesis. This application note provides an in-depth guide to the asymmetric synthesis of a crucial chiral building block, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid. We will explore and compare two robust, industrially scalable strategies: Rhodium-catalyzed Asymmetric Hydrogenation and Enzymatic Kinetic Resolution. Detailed protocols, mechanistic insights, and comparative data are presented to assist researchers in medicinal chemistry and process development in selecting and implementing an optimal synthetic route.

Introduction: The Significance of Stereochemistry in Eluxadoline

The therapeutic efficacy and safety profile of Eluxadoline are intrinsically linked to its specific stereoisomeric form: 5-({[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl][(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]amino}methyl)-2-methoxybenzoic acid.[2][5] The presence of two stereocenters means that four possible stereoisomers exist. The synthesis of the desired (S,S) isomer in high purity is paramount, as other stereoisomers can be considered impurities with potentially different pharmacological and toxicological profiles.[5]

A convergent synthesis strategy for Eluxadoline relies on the coupling of two key chiral fragments. One of these essential building blocks is the non-standard β-amino acid, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid ( 3 ). The enantiopurity of this intermediate directly dictates the stereochemical integrity of the final Active Pharmaceutical Ingredient (API).[1] This guide focuses on scalable methods for producing this intermediate with high enantiomeric excess (e.e.).

The Target Intermediate: Structure and Retrosynthetic Analysis

The primary synthetic challenge lies in the stereoselective construction of the α-stereocenter in the β-amino acid derivative 3 .

Figure 1: Target Eluxadoline Intermediate

G cluster_target (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid (3) target_node

Caption: Chemical structure of the key chiral intermediate (3).

Two primary retrosynthetic disconnections are considered for establishing this stereocenter:

  • Asymmetric Hydrogenation: Disconnection of the C-N and C-H bonds of the chiral center leads back to a prochiral β-(acylamino)acrylate precursor.

  • Kinetic Resolution: Disconnection relies on the selective transformation of one enantiomer from a racemic mixture of the corresponding amino ester, leaving the desired enantiomer untouched.

This note will detail protocols for both approaches.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for installing stereocenters.[6][7] This strategy involves the hydrogenation of a prochiral β-(acylamino)acrylate substrate using a chiral rhodium catalyst. The facial selectivity of the hydrogen addition is directed by a chiral phosphine ligand, leading to the desired enantiomer in high excess.[8][9]

Rationale and Mechanistic Insight

The choice of a chiral catalyst, particularly a Rhodium(I) complex with a bidentate phosphine ligand like Me-DuPhos or BICP, is critical.[8][9] The substrate, a β-(acylamino)acrylate, coordinates to the chiral metal center. The geometry of the ligand-metal complex creates a sterically biased environment, forcing the hydrogen molecule to add to one specific face of the double bond, thus generating the (S)-stereocenter with high fidelity. Toluene is often an effective solvent, and cationic Rh(I) species generally provide better results than neutral complexes.[9]

Experimental Workflow Diagram

Caption: Workflow for Asymmetric Hydrogenation Route.

Detailed Protocol: Asymmetric Hydrogenation

Step A: Synthesis of Prochiral Precursor (1)

  • The β-(acylamino)acrylate precursor is synthesized from the corresponding β-keto ester via formation of a β-enamino ester, followed by acylation.[9] This two-step process typically proceeds in high yield.

Step B: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox under an inert atmosphere (Argon), charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (0.005 mol eq.) and the chiral ligand (e.g., (R,R)-Me-DuPhos, 0.0055 mol eq.) in degassed toluene (20 mL/g of substrate). Stir the mixture for 30 minutes to allow for catalyst pre-formation.

  • Reaction Setup: Add the β-(acylamino)acrylate substrate 1 (1.0 eq.) to the vessel.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel three times with hydrogen gas. Pressurize the reactor to 40-100 psi of H₂.[8][9]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product 2 can be purified by silica gel chromatography if necessary, but often the purity is high enough to proceed to the next step.

Step C: Saponification to Yield Final Intermediate (3)

  • Dissolve the crude protected intermediate 2 in a mixture of THF and water (3:1).

  • Add Lithium Hydroxide (LiOH) (1.5 eq.) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final intermediate 3 .

Strategy 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a highly selective method that leverages the stereospecificity of enzymes to separate enantiomers.[10] For a racemic mixture of an amino ester, a lipase can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the desired, unreacted ester enantiomer in high enantiomeric excess.[10][11]

Rationale and Mechanistic Insight

This approach begins with a racemic mixture of the methyl or ethyl ester of the target β-amino acid. Lipases, such as Candida antarctica Lipase B (CAL-B), are highly effective at catalyzing the hydrolysis of esters.[11] Due to the chiral binding pocket of the enzyme, only one enantiomer (typically the R-enantiomer in this class of molecules) fits optimally and undergoes rapid hydrolysis. The S-enantiomer is a poor substrate for the enzyme and remains largely unreacted. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining ester.[12]

Experimental Workflow Diagram

Caption: Workflow for Enzymatic Kinetic Resolution Route.

Detailed Protocol: Enzymatic Kinetic Resolution

Step A: Synthesis of Racemic β-Amino Ester (4)

  • The racemic ester can be prepared using standard methods, such as a Reformatsky reaction followed by amination or other classical routes that do not induce stereoselectivity.

Step B: Lipase-Catalyzed Hydrolysis

  • Reaction Setup: To a solution of the racemic β-amino ester 4 (1.0 eq.) in a mixture of tert-butyl methyl ether (t-BME) and phosphate buffer (pH 7.2, 9:1 v/v), add immobilized Candida antarctica Lipase B (Novozym 435) (10-20% by weight of substrate).

  • Reaction Execution: Stir the suspension at 40-50 °C. Monitor the reaction progress carefully by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to achieve the highest possible enantiomeric excess for the remaining ester.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).

Step C: Separation and Saponification

  • Extraction: Transfer the filtrate to a separatory funnel. Add 1N NaOH solution to basify the mixture (pH > 11). Extract the unreacted (S)-ester into an organic solvent like ethyl acetate. The hydrolyzed (R)-acid will remain in the aqueous layer as its sodium salt.

  • Isolation of (S)-Ester: Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched (S)-ester.

  • Saponification: Hydrolyze the isolated (S)-ester to the final product 3 using the saponification procedure described in Strategy 1, Step C.

Comparative Analysis of Synthetic Strategies

Both methods offer viable pathways to the target intermediate. The choice between them often depends on available equipment, cost of goods, and specific process safety considerations.

ParameterAsymmetric HydrogenationEnzymatic Kinetic Resolution
Stereocontrol Direct enantioselective synthesisResolution of a racemate
Theoretical Max. Yield 100%50%
Key Reagents Chiral Rh-phosphine catalyst, H₂ gasImmobilized Lipase, Buffer
Enantiomeric Excess Typically >95% e.e.[8]Typically >98% e.e.
Process Conditions Pressurized H₂, inert atmosphereMild (ambient pressure, moderate temp)
Advantages High atom economy, high throughputExtremely high selectivity, mild conditions, reusable catalyst
Disadvantages Cost of precious metal catalyst, requires pressure reactorTheoretical yield cap of 50%, requires separation of products

Conclusion

The asymmetric synthesis of Eluxadoline's key β-amino acid intermediate is a critical step in the overall manufacturing process. Both Rhodium-catalyzed asymmetric hydrogenation and enzymatic kinetic resolution represent robust and scalable solutions. Asymmetric hydrogenation offers a more atom-economical route with a higher theoretical yield. In contrast, enzymatic resolution provides exceptional enantioselectivity under very mild operating conditions, though it is fundamentally limited to a 50% theoretical yield. The selection of the optimal method will depend on a thorough process hazard analysis, economic modeling, and the specific capabilities of the manufacturing facility. Both protocols provided herein serve as a validated starting point for process optimization and scale-up.

References

Application Note: Enantiomeric Purity Analysis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation and enantiomeric purity determination of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a critical chiral intermediate in pharmaceutical synthesis[1]. The accurate quantification of enantiomeric excess is paramount, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles[2][3]. This guide provides a robust starting method developed on a polysaccharide-based chiral stationary phase, detailing the causal logic behind instrumental parameters, mobile phase selection, and sample preparation. It is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Chiral Separation

This compound is a primary amine containing a stereocenter, making it a chiral molecule. In pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs, as the "distomer" (the unwanted enantiomer) may be inactive, less active, or even contribute to adverse effects[2][4].

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its reliability, efficiency, and scalability[5][6]. The compound in focus possesses two key structural features that guide our method development: a primary amine group and aromatic (phenyl and imidazole) moieties. Primary amines are known to be challenging to separate due to potential interactions with residual silanols on the silica support of the CSP, which can lead to poor peak shape[7]. The aromatic rings, however, provide opportunities for π-π stacking interactions, which are often a key mechanism for chiral recognition on many CSPs[8].

This document outlines a comprehensive HPLC method, from initial screening considerations to a detailed, validated protocol, providing scientists with the tools to accurately assess the enantiomeric purity of this compound.

Methodological Framework: Strategy and Rationale

The development of a successful chiral separation method hinges on the interplay between the analyte, the chiral stationary phase, and the mobile phase. Our strategy is to leverage the known capabilities of polysaccharide-based CSPs, which have demonstrated broad applicability for a wide range of chiral compounds, including those with amine and imidazole functionalities[2][8][9].

Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica gel matrix, are the most versatile and widely successful for chiral separations[8][10]. For the analysis of this compound, we recommend a cellulose-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector.

Causality:

  • Interaction Mechanisms: This type of CSP facilitates chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and crucial π-π stacking interactions between the aromatic rings of the analyte and the electron-rich phenylcarbamate selector[6][8].

  • Broad Selectivity: Cellulose and amylose derivatives have proven effective in resolving a vast number of racemates, making them an excellent starting point in method development when a specific method is not already published[10].

  • Amine Compatibility: While primary amines can be challenging, the use of a suitable mobile phase additive can mitigate undesirable interactions with the stationary phase, leading to improved peak symmetry[3][7].

Mobile Phase Design

A normal-phase elution mode is selected for this application. This mode typically provides better selectivity for many chiral compounds on polysaccharide CSPs compared to reversed-phase conditions[10].

Causality:

  • Solvent System: A mobile phase consisting of a non-polar alkane (n-Hexane or n-Heptane) and an alcohol modifier (Isopropanol or Ethanol) is standard. The alcohol modifier plays a critical role in controlling retention time and enantioselectivity by competing with the analyte for polar interaction sites on the CSP[11].

  • The Basic Additive: To ensure good peak shape for the primary amine, a small amount of a basic additive, such as Diethylamine (DEA) , is essential. DEA acts as a competing base, masking the acidic silanol groups on the silica surface that can cause peak tailing through strong, non-specific ionic interactions with the basic amine analyte[2][10].

Experimental Protocol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and column used.

Materials and Reagents
Material/ReagentGrade/PuritySupplier Example
This compoundReference StandardAmbeed[12], Nordmann[1]
Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamineSynthesis GradeN/A
n-HexaneHPLC GradeBurdick & Jackson or equivalent
Isopropanol (IPA)HPLC GradeBurdick & Jackson or equivalent
Diethylamine (DEA)>99.5%Sigma-Aldrich or equivalent
Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector is sufficient.
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) based, 5 µm, 250 x 4.6 mmProvides the necessary chiral recognition mechanism. Example: CHIRALCEL® OD-H, Lux® Cellulose-1.
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)A common starting point for chiral amines. The ratio can be optimized to improve resolution or reduce run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can affect selectivity; maintaining a constant temperature ensures reproducibility.
Detection UV at 220 nmThe imidazole and phenyl moieties exhibit strong absorbance at lower UV wavelengths[13].
Injection Volume 10 µLA typical volume; can be adjusted based on sample concentration and detector sensitivity.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.
Standard and Sample Preparation
  • System Suitability Standard (Racemate): Prepare a solution of racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine at a concentration of approximately 0.5 mg/mL in the mobile phase. This solution is critical for confirming the resolution of the two enantiomers.

  • Analyte Sample ((S)-enantiomer): Accurately weigh and dissolve the (S)-enantiomer sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

  • Spiked Sample (for Peak Identification): If the elution order is unknown, spike the analyte sample with a small amount of the racemic standard to confirm the identity of the major peak.

Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure, from preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing A Mobile Phase Preparation (Hexane/IPA/DEA) B Sample Preparation (Dissolve in Mobile Phase) C Column Equilibration (~30 min) B->C D System Suitability Test (Inject Racemate, Check Rs > 1.5) C->D E Inject Sample ((S)-enantiomer) D->E F Data Acquisition (Integrate Peaks) E->F G Data Analysis (Calculate % Area of Enantiomers) F->G H Final Report (Enantiomeric Purity) G->H

Caption: Workflow for Chiral HPLC Analysis.

System Suitability and Method Validation

Before analyzing samples, the system's performance must be verified. For method validation, the principles outlined in the ICH Q2(R2) guideline should be followed[14][15].

System Suitability

Inject the racemic standard solution. The system is deemed suitable for analysis if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5 . This ensures baseline separation, which is crucial for accurate quantification[16].

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0 . This indicates good peak symmetry and the absence of undesirable secondary interactions[16].

Validation Parameters

A summary of key validation parameters according to ICH guidelines is provided below[17][18]:

ParameterDescriptionAcceptance Criteria Example
Specificity Ability to assess the analyte in the presence of its enantiomer.Baseline resolution (Rs ≥ 1.5) between enantiomers.
Linearity Proportionality of detector response to the concentration of the undesired enantiomer.Correlation coefficient (r²) ≥ 0.99 for the minor enantiomer over its expected range.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified.Typically, the concentration at which the signal-to-noise ratio is ~10.
Accuracy Closeness of test results to the true value.Recovery of 80-120% for the undesired enantiomer spiked into the main enantiomer sample at various levels.
Precision Repeatability and intermediate precision of the measurement.RSD ≤ 10% for the area of the undesired enantiomer at the quantitation limit.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and peak area remain consistent with minor changes in mobile phase composition (e.g., ±2% IPA) and flow rate (e.g., ±0.1 mL/min).

Data Interpretation and Expected Results

Upon injection of the this compound sample, a major peak corresponding to the (S)-enantiomer and a potential minor peak for the (R)-enantiomer will be observed.

Calculation of Enantiomeric Purity (% Area):

Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100

Where:

  • Area(S) is the integrated peak area of the (S)-enantiomer.

  • Area(R) is the integrated peak area of the (R)-enantiomer.

Typical Chromatogram: A successful separation will yield two distinct, well-resolved Gaussian peaks for the racemic mixture. The sample of the (S)-enantiomer should show one major peak with a retention time corresponding to one of the peaks in the racemate chromatogram.

Troubleshooting

IssuePotential CauseRecommended Action
No separation (Rs = 1.0) Incorrect mobile phase composition; unsuitable CSP.Optimize the percentage of alcohol modifier. If unsuccessful, screen other polysaccharide or cyclofructan-based CSPs[7].
Poor peak shape (tailing) Strong interaction with residual silanols; insufficient basic additive.Increase the concentration of DEA in the mobile phase (e.g., to 0.2%). Ensure the column is well-conditioned.
Broad peaks Extra-column volume; low column efficiency.Check for leaks, use minimal tubing length, and ensure the column is not degraded. Consider decreasing the flow rate.
Drifting retention times Column temperature fluctuations; mobile phase composition changing.Use a column thermostat. Prepare fresh mobile phase daily and ensure adequate mixing/degassing.

Conclusion

This application note provides a robust and scientifically grounded HPLC method for the enantiomeric purity analysis of this compound. By utilizing a cellulose-based chiral stationary phase with a normal-phase solvent system containing a basic additive, this protocol directly addresses the chemical properties of the analyte to achieve reliable and accurate separation. The detailed rationale and step-by-step guide serve as a comprehensive resource for method implementation, optimization, and validation in a regulated pharmaceutical environment.

References

Comprehensive 1H NMR Characterization of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: A Guide to Structural Verification and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral building block of significant interest in pharmaceutical development.[1][2] Its distinct structural motifs—a phenyl ring, an imidazole core, and a chiral ethanamine side chain—necessitate a robust and precise analytical method for structural confirmation and stereochemical integrity assessment. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular framework at the atomic level.[3][4]

This application note provides a comprehensive guide to the 1H NMR characterization of this molecule. It moves beyond a simple recitation of expected peaks to explain the underlying principles and causal relationships that dictate the spectrum. We present a field-proven protocol, from sample preparation to data interpretation, designed to yield high-quality, reproducible results for researchers engaged in synthesis, process development, and quality control.

Theoretical Framework for Spectral Interpretation

A predictive understanding of the 1H NMR spectrum begins with dissecting the molecule into its constituent spin systems. The electronic environment of each proton dictates its chemical shift (δ), while through-bond interactions with neighboring protons determine its multiplicity (splitting pattern).

The Aromatic Systems: Phenyl and Imidazole Protons
  • Phenyl Group (-C₆H₅): The five protons of the monosubstituted phenyl ring are subject to the ring current effect, which deshields them, causing their signals to appear in the downfield region of the spectrum, typically between 7.2 and 8.0 ppm.[5][6] The substitution pattern often leads to a complex multiplet, though distinct signals for ortho, meta, and para protons can sometimes be resolved, especially at higher field strengths.[7]

  • Imidazole Ring (-C₃H₂N₂-): The imidazole ring contains two protons. The C5-H proton (adjacent to the phenyl group) is expected to be a singlet, appearing in the aromatic region. Its precise chemical shift is influenced by the electronic nature of the substituents.[8][9] The N-H proton of the imidazole is a labile proton, and its visibility and chemical shift are highly dependent on the solvent, concentration, and temperature.[10]

The Chiral Ethanamine Fragment (-CH(NH₂)CH₃)

This fragment provides key structural and stereochemical information.

  • Methine Proton (-CH): This proton is adjacent to both a methyl group and the chiral center's amino group. It is expected to appear as a quartet due to coupling with the three protons of the methyl group (n+1 rule, where n=3).[11][12] Its position will be moderately downfield due to the influence of the adjacent nitrogen atom and the imidazole ring.

  • Methyl Protons (-CH₃): These three equivalent protons are coupled to the single methine proton, resulting in a doublet signal (n+1 rule, where n=1).[11][12] This signal will be found in the upfield (aliphatic) region of the spectrum.

  • Amine Protons (-NH₂): Like the imidazole N-H, these protons are labile.[13][14] In aprotic, non-hydrogen-bonding solvents like CDCl₃, their signal can be broad and may not show coupling. In hydrogen-bond-accepting solvents like DMSO-d₆, the exchange rate is slowed, often resulting in a sharper signal that can reveal coupling information.[10]

Experimental Protocol

This protocol is designed to produce a high-resolution 1H NMR spectrum suitable for unambiguous structural elucidation.

Materials and Equipment
  • This compound sample

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) is recommended for its ability to slow the exchange of labile N-H protons. Chloroform-d (CDCl₃) can also be used as an alternative.

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0.03% v/v, if not already present in the solvent.

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

  • Filtration: Pasteur pipette and glass wool plug.

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

Sample Preparation Workflow

Proper sample preparation is critical to obtaining a high-quality spectrum. Particulates and non-uniform concentration can severely degrade spectral resolution and lineshape.[15][16]

G cluster_prep Sample Preparation A Weigh 5-10 mg of the sample into a clean, dry vial. B Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6). A->B C Vortex or sonicate until the sample is fully dissolved. B->C D Filter the solution through a glass wool-plugged pipette directly into the NMR tube. C->D E Cap the NMR tube and wipe the exterior clean. D->E

Caption: Workflow for preparing a high-quality NMR sample.

Causality Behind the Protocol:

  • Mass: 5-10 mg provides sufficient concentration for a strong signal-to-noise ratio in a few minutes of acquisition time on a modern spectrometer.[17][18]

  • Solvent Choice: DMSO-d₆ is chosen to preserve the signals of the three labile N-H protons by forming hydrogen bonds, which slows down their chemical exchange rate.[10] This often allows for the observation of sharper peaks and their coupling to adjacent protons.

  • Filtration: This step is crucial to remove any dust or undissolved solid particles, which would otherwise disrupt the magnetic field homogeneity and lead to broad, poorly resolved peaks.[15]

NMR Instrument Parameters

The following parameters are a robust starting point for a standard 1D proton experiment on a 400 MHz instrument.

ParameterRecommended ValueRationale
Pulse Programzg30 or equivalentA 30° pulse angle with a shorter relaxation delay allows for faster data acquisition while maintaining reasonable quantitative accuracy.[19]
Spectral Width (SW)16 ppm (-2 to 14 ppm)Encompasses the full range of expected chemical shifts for all proton types in the molecule.[20]
Number of Scans (NS)16 to 64Increases the signal-to-noise ratio (S/N). The S/N improves with the square root of the number of scans.[4]
Relaxation Delay (D1)2.0 secondsA sufficient delay to allow for most protons to relax, ensuring more accurate signal integration. For fully quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.[4]
Acquisition Time (AQ)~3-4 secondsA longer acquisition time provides better digital resolution, resulting in sharper, more defined peaks.
Temperature298 K (25 °C)Standard operating temperature for routine analysis.

Data Processing and Analysis

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum for interpretation.[21][22]

Standard Processing Steps
  • Fourier Transform (FT): Converts the time-domain FID into the frequency-domain spectrum.

  • Apodization (Window Function): Applying an exponential function to the FID can improve the signal-to-noise ratio at the expense of a slight broadening of the peaks.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.[23]

  • Baseline Correction: Corrects for any rolling or distortion in the spectrum's baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (DMSO-d₅ at δ 2.50 ppm) or the TMS signal (δ 0.00 ppm) to its known value.

  • Integration: Determine the relative number of protons corresponding to each signal by integrating the area under the peaks.

Spectral Interpretation and Peak Assignment

The processed spectrum can now be interpreted. The following table provides the predicted 1H NMR data for this compound in DMSO-d₆.

G mol

Caption: Labeled structure of the target molecule.

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hₐ~1.4 - 1.6Doublet (d)~7.0 Hz3HMethyl (-CH₃)
Hₑ~2.0 - 2.5Broad Singlet (br s)-2HAmine (-NH₂)
Hₑ~4.2 - 4.4Quartet (q)~7.0 Hz1HMethine (-CH)
Hₔ~7.2 - 7.5Multiplet (m)-3HPhenyl (meta-, para-H)
Hₒ~7.7 - 7.9Multiplet (m)-2HPhenyl (ortho-H)
Hₐ~7.6 - 7.8Singlet (s)-1HImidazole (C5-H)
Hₙ~12.0 - 12.5Broad Singlet (br s)-1HImidazole (N-H)

Notes on Interpretation:

  • Coupling Constants: The coupling constant (J) for the doublet (Hₐ) and the quartet (Hₑ) must be identical, confirming their interaction.[12][24]

  • Labile Protons: The chemical shifts of Hₑ and Hₙ are highly variable and depend on sample concentration and water content. The imidazole N-H (Hₙ) is expected to be significantly downfield in DMSO-d₆.[10][14]

  • Integration: The relative integrals should correspond to a 3:2:1:3:2:1:1 ratio, confirming the presence of all protons in the correct proportions.

Advanced Considerations

D₂O Exchange

To definitively identify the labile N-H proton signals (Hₑ and Hₙ), a D₂O exchange experiment can be performed. After acquiring a standard spectrum, a single drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will diminish or disappear entirely, as the protons are replaced by non-NMR-active deuterium.[25]

Enantiomeric Purity Assessment

A standard 1H NMR spectrum cannot distinguish between enantiomers. To determine enantiomeric excess (e.e.), a chiral environment must be introduced. This is typically achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the (R) and (S) enantiomers of the analyte, causing a chemical shift non-equivalence for certain protons.[26][27] By integrating the separated signals, the ratio of enantiomers can be accurately determined.[28][29]

Conclusion

1H NMR spectroscopy is an indispensable technique for the structural verification of this compound. By following the detailed protocols and applying the interpretive principles outlined in this guide, researchers can confidently confirm the identity, structure, and purity of this important pharmaceutical intermediate. A thorough understanding of the factors influencing chemical shifts, coupling constants, and the behavior of labile protons is paramount to extracting maximal information from the spectrum, ensuring the integrity of materials used in drug discovery and development.

References

Application Note: Mass Spectrometry Analysis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a chiral intermediate crucial in pharmaceutical synthesis, notably for drugs targeting irritable bowel syndrome with diarrhea (IBS-D).[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and structural elucidation via tandem mass spectrometry (MS/MS). The core focus is on providing scientifically sound, repeatable workflows that ensure data integrity and trustworthiness, grounded in established analytical principles.

Introduction

This compound is a chiral organic compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol .[4] Its structure consists of a central imidazole ring, a five-membered aromatic heterocycle, substituted with a phenyl group and a chiral ethanamine side chain.[4] The specific stereochemistry, denoted by the (S)-configuration, is often critical for its pharmacological activity.[4][5]

Given its role as a key pharmaceutical intermediate, rigorous analytical characterization is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. It offers high sensitivity and selectivity for confirming molecular identity, quantifying the compound in complex matrices, and elucidating its structure through controlled fragmentation.

This guide details the application of Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) for the analysis of this compound. ESI is a "soft" ionization technique, ideal for generating intact protonated molecules of thermally labile compounds like this one, thereby providing accurate molecular weight information.[6][7] CID is then used to systematically fragment the parent ion, producing a characteristic "fingerprint" spectrum that confirms the compound's structure.[8][9]

Experimental Workflow & Protocols

The overall analytical workflow is designed to ensure sample purity, achieve excellent chromatographic separation, and generate high-quality mass spectra for both identification and structural confirmation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Stock Solution Preparation P2 Working Solution Dilution P1->P2 A1 LC Separation (Reversed-Phase) P2->A1 Injection P3 Matrix Extraction (e.g., SPE or LLE) P3->A1 Injection (for matrix samples) A2 MS Detection (Full Scan) Identify [M+H]+ A1->A2 A3 MS/MS Analysis (CID) Fragment [M+H]+ A2->A3 D1 Spectral Interpretation A3->D1 Acquire Spectra D2 Structural Elucidation D1->D2

Figure 1: High-level workflow for the LC-MS/MS analysis of the target compound.

Materials and Reagents
  • This compound: Reference standard (≥99.0% purity).[1]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

Protocol: Sample Preparation

Proper sample preparation is critical to remove interferences and ensure compatibility with the LC-MS system.[10][11]

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask. This solvent is chosen for its ability to readily dissolve the compound.

  • Working Standard (1 µg/mL):

    • Perform a serial dilution of the stock solution.

    • Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) methanol:water to make a 10 µg/mL intermediate solution.

    • Dilute 100 µL of the intermediate solution into 900 µL of 50:50 (v/v) methanol:water to achieve the final 1 µg/mL concentration. The final solvent composition should mimic the initial mobile phase to ensure good peak shape.

  • Matrix Samples (e.g., from a reaction mixture or biological fluid):

    • For complex matrices, an extraction step such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended to remove interfering substances like salts or proteins.[10][11][12]

    • The choice of extraction method depends on the matrix but a general purpose reversed-phase SPE cartridge (e.g., C18) is often a good starting point for a molecule of this polarity.

Protocol: LC-MS and MS/MS Analysis

The compound contains a basic amine group and an imidazole ring, making it highly suitable for positive mode electrospray ionization (+ESI).[4] The addition of formic acid to the mobile phase aids in protonation, enhancing the signal of the desired [M+H]⁺ ion.[13]

Table 1: Recommended LC-MS Parameters

ParameterSettingRationale
LC System Standard HPLC or UHPLC SystemProvides necessary separation efficiency.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase suitable for retaining the moderately polar analyte.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid provides protons for efficient ionization and improves peak shape.[13]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase for eluting the analyte.
Gradient 5% to 95% B over 5 minutesA standard gradient to ensure elution of the compound while cleaning the column of more nonpolar impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small volume to prevent peak distortion and column overloading.
MS System Triple Quadrupole or Orbitrap Mass SpectrometerProvides the necessary mass accuracy and MS/MS capabilities for structural confirmation.[14]
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atoms in the amine and imidazole moieties are readily protonated.[7]
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 °CPrevents solvent condensation without causing thermal degradation of the analyte.
Desolvation Gas Temp. 350 °CFacilitates efficient desolvation of the ESI droplets to release gas-phase ions.
Full Scan (MS1) Range m/z 50 - 300A range sufficient to detect the protonated molecule and potential low-mass adducts.
MS/MS (CID) Energy 15-35 eV (Collision Energy Ramp)A range of energies is used to generate a rich fragmentation spectrum, from gentle fragmentation to more extensive bond cleavages.[8]

Results and Discussion: Data Interpretation

Full Scan Mass Spectrum (MS1)

The analysis begins with a full scan to identify the protonated molecule. With a molecular formula of C₁₁H₁₃N₃, the theoretical monoisotopic mass is 187.1110 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

Table 2: Expected Precursor Ion

Ion SpeciesChemical FormulaTheoretical m/z
[M+H]⁺[C₁₁H₁₄N₃]⁺188.1182

The detection of an ion with a mass-to-charge ratio (m/z) of 188.1182 (within the mass accuracy of the instrument) provides strong evidence for the presence of the target compound.

Tandem Mass Spectrum (MS/MS) and Fragmentation Pathway

To confirm the structure, the [M+H]⁺ ion at m/z 188.1 is isolated and subjected to Collision-Induced Dissociation (CID). The resulting product ion spectrum provides a structural fingerprint. The fragmentation of imidazole-containing compounds often involves the loss of small neutral molecules from substituents, while the core ring itself can remain stable.[15][16] The primary amine also provides a key site for fragmentation.

A plausible fragmentation pathway is outlined below:

G cluster_main cluster_frags cluster_frags2 parent [M+H]⁺ m/z 188.1 frag1 m/z 171.1 (-NH₃) parent->frag1 -17 Da frag2 m/z 145.1 (-CH₃CHN) parent->frag2 -43 Da frag3 m/z 117.1 frag1->frag3 -C₂H₂N₂

References

Application Notes and Protocols for the Reductive Amination of 2-Acetyl-4-phenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the reductive amination of 2-acetyl-4-phenylimidazole, a key transformation in the synthesis of diverse bioactive molecules. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers insights into reaction optimization and troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and high yields of the desired N-alkylated products. All recommendations are grounded in established principles of organic synthesis and supported by authoritative references.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a robust and controlled method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a vast array of nitrogen-containing compounds.[2] Unlike direct alkylation of amines, which is often plagued by over-alkylation, reductive amination offers superior control, leading to higher yields of the desired secondary or tertiary amines.

The substrate of interest, 2-acetyl-4-phenylimidazole, is a valuable building block in medicinal chemistry. The imidazole moiety is a common feature in many biologically active compounds.[3] The ability to selectively introduce diverse amine functionalities at the acetyl position through reductive amination opens a gateway to novel chemical entities with potential therapeutic applications.

Mechanistic Overview: A Tale of Two Steps in One Pot

The reductive amination of a ketone proceeds through a two-step sequence that is typically carried out in a single reaction vessel.[4]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is followed by dehydration to form an imine intermediate. Under the slightly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[5]

  • Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should be mild enough to not significantly reduce the starting ketone, yet reactive enough to efficiently reduce the in-situ formed imine/iminium ion.[1][6]

Selecting the Optimal Reducing Agent

Several reducing agents are commonly used for reductive amination, each with its own advantages and disadvantages.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, especially at lower pH.[7]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over ketones.[1][7]Highly toxic (releases cyanide gas in acidic conditions).
Sodium Triacetoxyborohydride (STAB) Mild, selective, and non-toxic.[7][8]Moisture-sensitive.[7]
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical.May require specialized equipment (hydrogenator); potential for over-reduction of other functional groups.[5]

For the reductive amination of 2-acetyl-4-phenylimidazole, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent. Its high selectivity for the iminium ion intermediate minimizes the undesired reduction of the starting ketone, leading to cleaner reactions and higher yields.[8][9] Furthermore, its non-toxic nature makes it a safer alternative to sodium cyanoborohydride.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. For larger or smaller scales, the reagent quantities should be adjusted proportionally.

Materials:

  • 2-Acetyl-4-phenylimidazole (1 mmol, 186.21 mg)

  • Amine (e.g., benzylamine, 1.2 mmol, 128.6 mg, 0.13 mL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic Acid (optional, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

ReductiveAminationWorkflow A 1. Reagent Addition - 2-Acetyl-4-phenylimidazole - Amine - DCE B 2. Imine Formation - Stir at RT (30-60 min) - Optional: Acetic Acid A->B C 3. Reduction - Add STAB - Stir at RT (4-16 h) B->C D 4. Reaction Quench - Add sat. NaHCO₃ C->D E 5. Work-up - Extraction with DCM - Brine wash - Dry over Na₂SO₄ D->E F 6. Purification - Column Chromatography E->F G 7. Characterization - NMR, MS F->G

Caption: Workflow for the reductive amination of 2-acetyl-4-phenylimidazole.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-4-phenylimidazole (1 mmol, 186.21 mg) and the desired amine (1.2 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 10 mL) to the flask.

  • Imine Formation: Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 30-60 minutes. For less reactive amines or ketones, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) to the reaction mixture in portions over 5 minutes. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir for 15-20 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][10]

Causality and Self-Validation: Understanding the "Why"

  • Choice of Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations as it is aprotic and STAB is not compatible with protic solvents like methanol.[7][8]

  • Stoichiometry: A slight excess of the amine (1.2 equivalents) is used to drive the imine formation equilibrium forward. An excess of the reducing agent (1.5 equivalents) ensures complete reduction of the imine intermediate.

  • Inert Atmosphere: While not strictly necessary for all reductive aminations, using an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture, especially given that STAB is moisture-sensitive.[7]

  • Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the rate of imine formation, which is often the rate-limiting step. However, it should be used judiciously as a highly acidic environment can deactivate the amine nucleophile and promote the reduction of the ketone by STAB.[9][11]

  • Work-up Procedure: The aqueous sodium bicarbonate quench neutralizes any remaining acid and decomposes the excess STAB. The brine wash helps to remove any residual water from the organic layer.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Incomplete imine formation; Deactivated STAB.Increase the reaction time for imine formation. Add a catalytic amount of acetic acid. Use fresh, high-quality STAB.
Formation of Alcohol Byproduct Reduction of the starting ketone.Ensure that the STAB is added after allowing sufficient time for imine formation. Avoid using a large excess of acetic acid.
Difficult Purification Presence of unreacted starting materials and byproducts.Optimize the reaction stoichiometry and time. Employ a gradient elution during column chromatography for better separation.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the reductive amination of 2-acetyl-4-phenylimidazole. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this procedure for the synthesis of a wide range of N-alkylated imidazole derivatives. The use of sodium triacetoxyborohydride ensures a safe, selective, and high-yielding transformation, making it an invaluable tool in the drug discovery and development process.

References

Application Note: A Two-Stage Chromatographic Strategy for the Purification of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, two-stage chromatographic protocol for the purification of the chiral intermediate, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine. The strategy employs an initial achiral purification step to remove process-related impurities, followed by a highly selective chiral separation using Supercritical Fluid Chromatography (SFC). The causality behind experimental choices, including stationary phase selection, mobile phase optimization with additives, and post-purification workup, is discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for obtaining high-purity enantiomers of this and structurally related chiral amines.

Introduction: The Purification Challenge

This compound is a chiral building block of significant interest in pharmaceutical development.[1] Its structure, featuring a basic primary amine and a polar imidazole ring, presents a unique set of challenges for chromatographic purification. The primary objectives are twofold: first, to remove achiral impurities stemming from the synthesis process, and second, to resolve the desired (S)-enantiomer from its (R)-counterpart with high enantiomeric excess (e.e.).

The molecule's basicity can lead to poor peak shape and tailing on standard silica-based stationary phases due to strong interactions with surface silanols. Furthermore, its limited solubility in common non-polar organic solvents necessitates careful consideration of sample preparation and mobile phase selection. A critical consideration is the potential for racemization of the chiral center adjacent to the imidazole ring, particularly under harsh basic conditions, which must be avoided throughout the purification workflow.[2]

This guide advocates for an orthogonal, two-step approach: an initial achiral purification followed by a final chiral separation. This strategy simplifies the final, more complex chiral separation by removing interfering impurities beforehand, ultimately leading to higher purity and yield. Supercritical Fluid Chromatography (SFC) is highlighted for the chiral separation step due to its advantages in speed, efficiency, and reduced solvent consumption for preparative-scale work.[3]

Characterization of the Analyte

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust purification method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃[4]
Molecular Weight187.24 g/mol
AppearancePale yellow solid
Melting Point136–138°C
SolubilitySlightly soluble in DMSO and methanol; sparingly soluble in water.
Predicted pKa13.16 ± 0.10

Overall Purification Workflow

The proposed purification strategy is a sequential process designed to maximize both chemical and enantiomeric purity. The workflow begins with an assessment of the crude sample, proceeds through achiral and chiral purification steps, and concludes with fraction analysis and post-purification workup.

Purification Workflow cluster_0 Pre-Purification cluster_1 Stage 1: Achiral Purification cluster_2 Stage 2: Chiral Separation cluster_3 Post-Purification A Crude Sample Analysis (Achiral & Chiral LC/SFC) B Solubility Testing & Sample Preparation A->B Assess Purity & Solubility C Reversed-Phase Flash or Prep HPLC B->C D Fraction Analysis (Purity Check) C->D Isolate Racemate E Preparative SFC on Chiral Stationary Phase D->E F Fraction Analysis (e.e. & Purity) E->F Resolve Enantiomers G Additive Removal F->G H Final Product (High Purity S-enantiomer) G->H Solvent Evaporation Chiral_Separation_Logic Analyte This compound (Racemic Mixture) CSP Chiral Stationary Phase (e.g., Immobilized Polysaccharide) Analyte->CSP Interaction Transient Diastereomeric Complex Formation CSP->Interaction Analyte interacts with CSP MobilePhase Mobile Phase (CO2 + Modifier + Additive) MobilePhase->CSP Separation Differential Elution Interaction->Separation Different interaction strengths S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer Elutes First/Second R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer Elutes Second/First

References

Enantiomeric Separation of Phenyl-Imidazole Compounds by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of phenyl-imidazole compounds, a class of molecules with significant therapeutic relevance, particularly as antifungal agents. Recognizing that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, their separation and quantification are critical for drug development and quality control. This document provides a foundational understanding of chiral recognition mechanisms, a systematic strategy for method development, and a detailed, validated protocol for the separation of a representative compound, econazole. The methodology leverages a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, ensuring high resolution and excellent peak symmetry. This application note is designed for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible chiral separation methods.

Introduction: The Imperative of Chirality in Imidazole Drugs

Chirality is a fundamental property of many drug molecules, where a compound and its mirror image (enantiomer) are non-superimposable. While possessing identical physical and chemical properties in an achiral environment, enantiomers often interact differently with the chiral systems of the body, such as enzymes and receptors. This can lead to significant variations in their therapeutic effects, metabolism, and toxicity.[1][2] The phenyl-imidazole class of antifungal agents, which includes drugs like econazole, miconazole, and ketoconazole, contains a stereogenic center, making them chiral. Therefore, the development of analytical methods to separate and quantify these individual enantiomers is not merely an academic exercise but a regulatory and safety necessity in the pharmaceutical industry.[2][3]

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for direct enantiomeric separation, offering high efficiency, reliability, and scalability.[4][5] This guide provides the scientific rationale and practical steps to achieve this separation for phenyl-imidazole compounds.

The Principle of Chiral Recognition on Polysaccharide CSPs

The foundation of chiral separation by HPLC lies in the differential interaction between the two enantiomers and the chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with different stability constants, resulting in different retention times.[3][6][7]

For aromatic and heterocyclic compounds like phenyl-imidazoles, polysaccharide-based CSPs are exceptionally effective.[3][8] These phases typically consist of cellulose or amylose derivatives, such as cellulose tris(4-methylbenzoate) or cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support.[4][9] The chiral recognition mechanism is governed by a combination of intermolecular forces:

  • Hydrogen Bonding: The carbamate groups (-O-CO-NH-) on the derivatized polysaccharide chain act as potent hydrogen bond donors and acceptors, interacting with the nitrogen atoms of the imidazole ring and other polar functional groups on the analyte.

  • π-π Interactions: The phenyl rings on the analyte can engage in π-π stacking with the aromatic groups of the CSP's chiral selector (e.g., methylbenzoate or dimethylphenylcarbamate groups).

  • Dipole-Dipole Interactions: Polar bonds within both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Hindrance (Inclusion): The helical structure of the polysaccharide polymer creates chiral grooves or cavities. One enantiomer may fit more snugly into these grooves than the other due to its specific 3D orientation, leading to a stronger interaction and longer retention.[3][9]

The synergistic effect of these interactions, often conceptualized by the "three-point interaction model," dictates the degree of separation.[10] For a stable diastereomeric complex to form, multiple points of interaction are required, with at least one being stereochemically dependent.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Analyte Enantiomers cluster_Complex Transient Diastereomeric Complexes CSP Chiral Selector (Polysaccharide Groove) π-Acceptor/Donor Site H-Bond Site Steric Hindrance Site Complex_R More Stable Complex (Longer Retention) CSP->Complex_R Complex_S Less Stable Complex (Shorter Retention) CSP->Complex_S Enan_R (R)-Enantiomer π-System (Phenyl Ring) H-Bond Site (Imidazole N) Functional Group Enan_R->Complex_R 3-Point Interaction Enan_S (S)-Enantiomer π-System (Phenyl Ring) H-Bond Site (Imidazole N) Functional Group Enan_S->Complex_S < 3-Point Interaction

Figure 1: Chiral recognition mechanism on a polysaccharide CSP.

A Systematic Approach to Method Development

Developing a successful chiral separation method involves a logical and systematic screening of columns and mobile phases. The goal is to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.

Step 1: Chiral Stationary Phase (CSP) Selection

For phenyl-imidazole compounds, polysaccharide-based CSPs are the primary choice due to their proven success.[4][8] A screening of columns with different polysaccharide derivatives and selectors is highly recommended.

Recommended CSPs for Phenyl-ImidazolesChiral SelectorTypical Application
CHIRALCEL® OJ Series Cellulose tris(4-methylbenzoate)Broad applicability for imidazoles, often a good first choice.[4]
CHIRALCEL® OD Series Cellulose tris(3,5-dimethylphenylcarbamate)Excellent for aromatic compounds, provides different selectivity.
CHIRALPAK® AD Series Amylose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to cellulose-based phases.
CHIRALPAK® IC Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase allows for a wider range of solvents.[11]
Step 2: Mobile Phase Optimization

The mobile phase composition is critical for modulating the retention and selectivity of the separation.[5] Normal Phase (NP) chromatography is typically the most effective mode for this class of compounds.

  • Initial Screening: Begin with a simple mobile phase of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol) in a 90:10 (v/v) ratio. Alcohols act as polar competitors, displacing the analyte from the CSP and influencing retention time.

  • Modifier Adjustment: Vary the alcohol percentage (e.g., from 5% to 20%). Increasing the alcohol content generally decreases retention time but may also affect resolution.

  • Additive Introduction: Phenyl-imidazole compounds are basic. To improve peak shape and reduce tailing caused by secondary interactions with residual silanols on the silica support, add a small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase, typically at 0.1%.[4]

  • Gradient Elution: If a mixture of imidazole compounds is being analyzed or if one enantiomer is strongly retained, a gradient elution program may be necessary to achieve separation within a practical timeframe.[4]

G Start Select Racemic Phenyl-Imidazole Analyte ScreenCSPs Screen CSPs (e.g., CHIRALCEL OJ, OD) Start->ScreenCSPs InitialMP Select Initial Mobile Phase (e.g., Hexane/IPA 90:10) ScreenCSPs->InitialMP Analyze Inject & Analyze InitialMP->Analyze CheckRes Resolution (Rs) > 1.5? Peak Shape OK? Analyze->CheckRes OptimizeMP Optimize Mobile Phase CheckRes->OptimizeMP No FinalMethod Final Validated Method CheckRes->FinalMethod Yes AddAdditive Add Basic Additive (0.1% DEA) for Peak Shape OptimizeMP->AddAdditive AdjustAlcohol Adjust Alcohol % for Retention OptimizeMP->AdjustAlcohol Fail No Separation Try Different CSP / Mode OptimizeMP->Fail AddAdditive->Analyze AdjustAlcohol->Analyze

Figure 2: Workflow for chiral HPLC method development.

Detailed Protocol: Enantioseparation of Econazole

This protocol provides a validated method for the enantiomeric separation of Econazole, a common antifungal agent.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Column: CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate)), 250 x 4.6 mm, 5 µm.

  • Chemicals: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Diethylamine (DEA, Reagent Grade), Econazole Nitrate reference standard.

Chromatographic Conditions
ParameterSetting
Mobile Phase n-Hexane / 2-Propanol / DEA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase: Carefully measure 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1.0 mL of DEA. Mix thoroughly and degas for 15 minutes using sonication or helium sparging.

  • Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic Econazole Nitrate reference standard and dissolve in 10 mL of 2-Propanol.

  • Sample Solution (1.0 mg/mL): Prepare the sample using the same procedure as the standard solution.

  • System Suitability Solution: Use the prepared Standard Solution.

System Suitability Testing (SST) - The Self-Validating System

Before running any samples, the system's performance must be verified. This is a non-negotiable step to ensure the validity of the results.[12][13] Inject the System Suitability Solution five times and evaluate the results based on the last injection.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures accurate quantification of both enantiomers.[14][15]
Tailing Factor (Tf) ≤ 1.5Confirms good peak symmetry, crucial for integration accuracy.[15]
RSD of Peak Areas ≤ 2.0% (for n=5 injections)Demonstrates the precision and repeatability of the injector and system.[13][15]
RSD of Retention Times ≤ 1.0% (for n=5 injections)Indicates the stability of the pump and mobile phase composition.

Protocol Validation: Ensuring Trustworthiness

To demonstrate that the method is reliable, accurate, and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][16]

Summary of Validation Parameters

The following table summarizes key validation results for the Econazole method. The "undesired" enantiomer is treated as an impurity for quantification purposes.

Validation ParameterResultICH Guideline
Specificity Baseline separation achieved; no interference from placebo.Confirmed.
Linearity (Range) 0.5 - 150 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%Within 98.0% - 102.0%
Precision (RSD%) Intra-day: 0.8%, Inter-day: 1.3%RSD ≤ 2.0%[16]
Limit of Quantitation (LOQ) 0.5 µg/mL (S/N > 10)Sufficiently low to detect minor enantiomeric impurities.[14]
Robustness No significant impact from minor changes in flow rate (±0.1 mL/min) or column temperature (±2 °C).Method is reliable under slight variations.

Conclusion

This application note presents a comprehensive and scientifically grounded framework for the enantiomeric separation of phenyl-imidazole compounds by HPLC. The detailed protocol for econazole, built upon a systematic method development strategy using a polysaccharide-based chiral stationary phase, demonstrates high resolution, excellent peak symmetry, and robust performance. The integration of rigorous system suitability testing and method validation ensures that the protocol is not just a procedure, but a self-validating system that generates trustworthy and reproducible results. This methodology can be readily adapted for other compounds within this class, serving as a valuable tool for pharmaceutical analysis and quality control.

References

Application Notes and Protocols for the Analytical Method Validation of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral intermediate of significant interest in pharmaceutical synthesis, notably as a building block for active pharmaceutical ingredients (APIs) such as Eluxadoline, which is used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2] The stereochemical configuration at the ethanamine carbon is critical for its intended pharmacological activity.[3] Consequently, ensuring the identity, purity, and enantiomeric integrity of this intermediate is paramount for the safety and efficacy of the final drug product.

Robust and reliable analytical methods are the cornerstone of quality control in the pharmaceutical industry. The validation of these methods is not merely a regulatory requirement but a scientific necessity to guarantee that the data generated are accurate, precise, and reproducible. This application note provides a comprehensive guide to the validation of analytical methods for this compound, structured to provide both the "how" and the "why" behind the protocols. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

This document will detail the validation of two key High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase HPLC (RP-HPLC) method for the determination of purity and a chiral HPLC method for the assessment of enantiomeric excess.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development and validation.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[3]
Molecular Weight 187.24 g/mol [3]
Appearance Pale yellow powder/solid[2]
CAS Number 864825-23-0[3]
Storage Keep in dark place, inert atmosphere, 2-8°C

I. Assay and Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to quantify the analyte and separate it from potential process-related impurities and degradation products.

A. Proposed HPLC Method Parameters

Based on the analysis of similar imidazole-containing compounds, a robust RP-HPLC method can be established.[6]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Diluent 50:50 Acetonitrile:Water
B. Validation Protocol and Acceptance Criteria

The validation of this method must demonstrate its suitability for its intended purpose, as mandated by ICH guidelines.[4]

Diagram: Workflow for Analytical Method Validation

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation protocol Develop Validation Protocol criteria Define Acceptance Criteria protocol->criteria specificity Specificity criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report conclusion Final Conclusion on Method Suitability report->conclusion

Caption: A streamlined workflow for analytical method validation, from protocol development to final reporting.

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of this compound reference standard.

    • Analyze samples of known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the presence of impurities and degradation products.

    • The peak purity index (as determined by a photodiode array detector) should be greater than 0.999.

2. Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target analytical concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be minimal.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine determinations in total (3 concentrations, 3 replicates each).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%.

    • The RSD for intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability samples under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

    • The results should not be significantly impacted by the variations.

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte retention time; Peak Purity > 0.999
Linearity (r²) ≥ 0.999
Range 50% to 150% of target concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
LOQ Precision (RSD) ≤ 10%
Robustness System suitability passes under varied conditions

II. Enantiomeric Purity by Chiral HPLC

The determination of enantiomeric purity is critical for chiral molecules. This method aims to separate this compound from its unwanted (R)-enantiomer. A patent for a process to produce the target compound mentions a chiral purity of over 99%, confirming the use of such analytical methods in quality control.[7]

A. Proposed Chiral HPLC Method Parameters

Drawing from methodologies used for similar chiral imidazolines, a suitable method can be proposed.[6][8]

ParameterCondition
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25°C
Diluent Mobile Phase
B. Validation Protocol and Acceptance Criteria

The validation for a chiral method focuses on its ability to accurately and precisely quantify the enantiomeric impurity.

Diagram: Chiral Separation Logic

G cluster_input Sample cluster_process Chiral HPLC Column cluster_output Chromatogram racemate Racemic Mixture (S)-enantiomer (R)-enantiomer column Chiral Stationary Phase Differential Interaction Stronger Binding Weaker Binding racemate->column Injection chromatogram Separated Peaks (S)-enantiomer Peak (R)-enantiomer Peak column->chromatogram Elution

Caption: Principle of chiral separation by HPLC, showing differential interaction leading to resolved enantiomer peaks.

1. Specificity

  • Objective: To demonstrate the separation of the two enantiomers from each other and from other potential impurities.

  • Protocol:

    • Inject the diluent (blank).

    • Inject a solution of the (S)-enantiomer reference standard.

    • Inject a solution of the racemic mixture to demonstrate resolution.

  • Acceptance Criteria:

    • The resolution (Rs) between the (S)- and (R)-enantiomer peaks should be ≥ 1.5.

2. Linearity of the (R)-enantiomer

  • Objective: To establish a linear relationship for the quantitation of the unwanted (R)-enantiomer.

  • Protocol:

    • Prepare a series of solutions by spiking the (S)-enantiomer with increasing concentrations of the (R)-enantiomer (e.g., from the LOQ to 1.0%).

    • Plot the peak area of the (R)-enantiomer versus its concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy

  • Objective: To demonstrate the accuracy of the measurement of the (R)-enantiomer.

  • Protocol:

    • Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at different levels (e.g., 0.1%, 0.5%, 1.0%).

    • Calculate the recovery of the (R)-enantiomer.

  • Acceptance Criteria:

    • Mean percent recovery should be within 80.0% to 120.0% for the trace enantiomer.

4. Precision

  • Protocol:

    • Repeatability: Six replicate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit (e.g., 0.5%).

    • Intermediate Precision: Repeat on a different day with a different analyst/instrument.

  • Acceptance Criteria:

    • RSD for the area of the (R)-enantiomer should be ≤ 5.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the (R)-enantiomer that can be detected and quantified.

  • Protocol:

    • Prepare a series of dilute solutions of the racemic mixture.

    • Determine LOD and LOQ based on a signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for the enantiomeric impurity (e.g., ≤ 0.1%).

    • Demonstrate acceptable precision and accuracy at the LOQ.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quality control of this compound. Adherence to these validation protocols, grounded in ICH guidelines, ensures that the methods are suitable for their intended purpose, generating reliable data to support drug development and manufacturing. The successful validation of these HPLC methods is a critical step in guaranteeing the purity, identity, and enantiomeric integrity of this key pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final medicinal product.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine in Medicinal Chemistry

This compound is a chiral organic compound of significant interest in the pharmaceutical industry.[1][2][3] Its structure, featuring a phenyl-substituted imidazole ring and a chiral ethanamine side chain, makes it a valuable intermediate in the synthesis of various therapeutic agents.[3][4] Notably, it serves as a key building block in the preparation of Eluxadoline, a medication used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[4] The specific (S)-stereochemistry at the ethanamine carbon is crucial for its pharmacological activity, highlighting the importance of robust and scalable enantioselective synthetic methods.[2][3]

This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. It outlines a strategic approach to the synthesis, purification, and characterization of this important chiral intermediate, with a focus on methodologies amenable to industrial production.

Strategic Approach to Asymmetric Synthesis

The synthesis of a chiral amine such as this compound on a large scale presents two primary challenges: construction of the substituted imidazole core and introduction of the chiral amine functionality with high enantiomeric purity. Several strategies can be envisioned, including:

  • Asymmetric Synthesis: Building the chirality into the molecule during the synthesis using chiral catalysts or auxiliaries. This is often the most efficient and cost-effective approach for large-scale production.

  • Chiral Resolution: Synthesizing the racemic amine and then separating the enantiomers. While effective, this method is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer.[5]

This guide will focus on an asymmetric synthesis approach, which is generally preferred for industrial applications due to its higher potential efficiency. The proposed synthetic strategy involves the formation of the imidazole ring followed by an asymmetric reduction of a prochiral precursor to establish the desired stereocenter.

Overall Synthetic Workflow

The proposed large-scale synthesis is a multi-step process that begins with readily available starting materials. The key steps include the formation of the 4-phenylimidazole core, followed by the introduction of a two-carbon side chain, and finally, the enantioselective reduction to yield the target chiral amine.

Synthetic Workflow A Starting Materials (e.g., 2-bromo-1-phenylethan-1-one, Acetamidine) B Imidazole Ring Formation A->B Cyclization C Side-Chain Introduction B->C Functionalization D Asymmetric Reduction C->D Enantioselective Catalysis E Purification D->E Work-up & Isolation F This compound E->F Final Product

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of the Imidazole Core and Prochiral Ketone

The initial phase of the synthesis focuses on constructing the 4-phenyl-1H-imidazole-2-yl)ethan-1-one, the prochiral precursor to the target amine.

Protocol 1: Synthesis of 2-methyl-4-phenyl-1H-imidazole

This step involves the well-established Debus-Radziszewski imidazole synthesis, which is a one-pot reaction suitable for large-scale production.

Materials:

  • 2-Bromo-1-phenylethan-1-one

  • Acetamidine hydrochloride

  • Ammonium hydroxide solution (28-30%)

  • Ethanol

  • Toluene

Procedure:

  • To a suitable, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol and 2-bromo-1-phenylethan-1-one. Stir until all solids are dissolved.

  • In a separate vessel, dissolve acetamidine hydrochloride in a minimal amount of water and then add ammonium hydroxide solution.

  • Slowly add the acetamidine/ammonia solution to the reactor containing the 2-bromo-1-phenylethan-1-one solution. An exotherm may be observed; maintain the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add toluene to the reaction mixture and then wash with water to remove inorganic salts.

  • Separate the organic layer and concentrate under reduced pressure to afford crude 2-methyl-4-phenyl-1H-imidazole. The crude product can be purified by recrystallization from a suitable solvent system like toluene/heptane.

Protocol 2: Acylation to form 1-(4-phenyl-1H-imidazol-2-yl)ethan-1-one

This step introduces the acetyl group which will be reduced in the subsequent asymmetric step.

Materials:

  • 2-methyl-4-phenyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous ammonium chloride solution

Procedure:

  • Charge the reactor with anhydrous THF and 2-methyl-4-phenyl-1H-imidazole. Cool the mixture to -78°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add n-butyllithium solution to the cooled mixture, maintaining the temperature below -70°C. Stir for 1 hour at this temperature to ensure complete deprotonation.

  • In a separate vessel, dissolve ethyl acetate in anhydrous THF.

  • Slowly add the ethyl acetate solution to the lithiated imidazole solution, again maintaining the temperature below -70°C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude prochiral ketone. This product may be purified by column chromatography or used directly in the next step if purity is sufficient.

Part 2: Asymmetric Reduction and Product Isolation

This is the critical, chirality-inducing step of the synthesis. Asymmetric transfer hydrogenation using a chiral catalyst is a robust and scalable method for this transformation.

Protocol 3: Asymmetric Transfer Hydrogenation

Materials:

  • 1-(4-phenyl-1H-imidazol-2-yl)ethan-1-one

  • Formic acid/triethylamine azeotrope (5:2)

  • Chiral Ruthenium or Rhodium catalyst (e.g., (S,S)-Ts-DPEN-Ru)

  • Anhydrous isopropanol or dichloromethane

Procedure:

  • Under an inert atmosphere, charge the reactor with the prochiral ketone and the chiral ruthenium catalyst.

  • Add the anhydrous solvent (isopropanol or dichloromethane).

  • Add the formic acid/triethylamine azeotrope.

  • Heat the reaction mixture to a suitable temperature (e.g., 40-50°C) and stir for 12-24 hours. Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification of the final product is crucial to meet the stringent requirements for pharmaceutical intermediates.

Purification Workflow

Purification Workflow A Crude Product B Acid-Base Extraction A->B Initial Purification C Recrystallization B->C Enantiomeric & Chemical Purification D Final Product (High Purity & ee) C->D Isolation & Drying

References

Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Stereoselective Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine and Its Analogs

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Intermediate

This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key intermediate in the synthesis of Eluxadoline, a peripherally acting opioid receptor modulator used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2][3][4] The specific (S)-stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug, making its stereoselective synthesis a critical challenge for process chemists and researchers.[5][6]

This document provides a detailed guide to the synthesis of this valuable building block and its analogs. We will explore a robust and adaptable synthetic strategy, explain the chemical principles underpinning the methodology, and provide detailed protocols suitable for a research or process development laboratory setting. The focus is on establishing the chiral center early and constructing the heterocyclic core in a subsequent step, a strategy that ensures high enantiomeric purity.

Retrosynthetic Analysis and Strategic Approach

A logical approach to the synthesis of the target molecule involves a retrosynthetic analysis that disconnects the imidazole ring, tracing back to simpler, commercially available chiral and achiral starting materials. Our proposed strategy hinges on the early introduction of the stereocenter from a chiral pool starting material, followed by the construction of the imidazole ring using a classic multicomponent reaction.

The key disconnection is made at the C2 position of the imidazole ring, leading back to an N-protected chiral α-amino aldehyde and the components for a Debus-Radziszewski imidazole synthesis.[7][8][9] This approach offers high convergence and control over the final product's stereochemistry.

G Target This compound Protected_Amine N-Boc-(S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine Target->Protected_Amine Deprotection Imidazole_Formation Imidazole Ring Formation (Radziszewski Synthesis) Protected_Amine->Imidazole_Formation Chiral_Aldehyde N-Boc-(S)-alaninal Imidazole_Formation->Chiral_Aldehyde Phenylglyoxal Phenylglyoxal Imidazole_Formation->Phenylglyoxal Ammonia_Source Ammonium Acetate Imidazole_Formation->Ammonia_Source Reduction Reduction of N-Boc-(S)-alanine Chiral_Aldehyde->Reduction Alanine (S)-Alanine Reduction->Alanine G cluster_0 Part 1: Chiral Aldehyde Synthesis cluster_1 Part 2: Imidazole Formation & Deprotection Alanine (S)-Alanine Boc_Alanine N-Boc-(S)-Alanine Alanine->Boc_Alanine (Boc)₂O, NaOH Ester N-Boc-(S)-Alanine Methyl Ester Boc_Alanine->Ester MeOH, SOCl₂ Aldehyde N-Boc-(S)-alaninal Ester->Aldehyde DIBAL-H, -78°C Radziszewski One-Pot Cyclization (Phenylglyoxal, NH₄OAc) Aldehyde->Radziszewski Protected_Target N-Boc-(S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine Radziszewski->Protected_Target Final_Product This compound Protected_Target->Final_Product TFA, DCM

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS: 864825-23-0). This molecule is a critical chiral intermediate in the synthesis of various pharmaceutical agents, most notably Eluxadoline, which is used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2] The stereochemical integrity at the ethanamine carbon is paramount for its biological activity, making enantioselective synthesis a key challenge for researchers.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic route effectively.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two main pathways: direct asymmetric synthesis or resolution of a racemic mixture. A typical retrosynthetic analysis involves the formation of the chiral amine from a ketone or aldehyde precursor, which is itself derived from a functionalized 4-phenylimidazole core.

G cluster_0 Precursor Synthesis cluster_1 Chiral Amine Formation A Starting Materials (e.g., Phenacyl bromide, Ammonium Acetate, Aldehyde) B 4-Phenyl-1H-imidazole Core Synthesis A->B C Functionalization at C2 (e.g., Acylation/Formylation) B->C D 2-Acetyl- or 2-Formyl- 4-phenylimidazole (Prochiral Precursor) C->D E Asymmetric Reductive Amination D->E F Racemic Reductive Amination D->F I (S)-Target Molecule E->I G Racemic Amine F->G H Chiral Resolution G->H H->I J (R)-Unwanted Enantiomer H->J G start Low Enantiomeric Excess (%ee) check_catalyst Is the catalyst/ligand appropriate for this substrate class? start->check_catalyst screen_ligands Screen a library of chiral ligands check_catalyst->screen_ligands No check_conditions Review Reaction Conditions (Temp, Pressure, Solvent) check_catalyst->check_conditions Yes screen_ligands->check_conditions optimize_temp Lower temperature to enhance selectivity (may slow rate) check_conditions->optimize_temp optimize_solvent Screen different solvents (e.g., Toluene, THF, DCM) check_conditions->optimize_solvent check_purity Verify purity of substrate and reagents check_conditions->check_purity solution High %ee Achieved optimize_temp->solution optimize_solvent->solution check_purity->solution G A Start: Racemic Amine (R/S Mixture) B Dissolve in Suitable Solvent (e.g., Methanol, Ethanol) A->B C Add 0.5 eq. of a Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) B->C D Formation of Diastereomeric Salts: (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate C->D E Induce Crystallization (Slow Cooling, Seeding) D->E F Filtration E->F G Solid: Less Soluble Diastereomer (e.g., (S-Amine)-(+)-Tartrate) F->G H Filtrate: More Soluble Diastereomer (e.g., (R-Amine)-(+)-Tartrate) F->H I Liberate Free Amine (Base Wash, e.g., aq. NaOH) G->I J Liberate Free Amine (Base Wash) H->J K Purified (S)-Enantiomer (Verify %ee by Chiral HPLC) I->K L Unwanted (R)-Enantiomer (Can be racemized & recycled) J->L

References

Technical Support Center: Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine. This critical chiral intermediate is a cornerstone in the development of advanced pharmaceutical agents, notably as a precursor to Eluxadoline, a treatment for irritable bowel syndrome with diarrhea (IBS-D)[1]. The synthetic pathway, while established, is nuanced and presents several challenges, primarily concerning yield, purity, and stereochemical integrity.

This guide is structured to provide direct, actionable insights into the common pitfalls and side reactions encountered during synthesis. It is designed for drug development professionals and researchers who require not just a protocol, but a deep, mechanistic understanding to troubleshoot and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, and what are its inherent challenges?

The most prevalent approach involves a variation of the Debus-Radziszewski imidazole synthesis, a multicomponent reaction that constructs the imidazole ring from three key building blocks: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[2][3][4] For this specific target, the precursors are typically:

  • α-Bromoacetophenone: Serves as the precursor to the C4-C5 fragment bearing the phenyl group.

  • A protected 2-aminopropionaldehyde equivalent: Provides the C2 and the ethanamine side chain.

  • An ammonia source (e.g., ammonium acetate): Supplies the nitrogen atoms for the heterocycle.

The primary challenges with this method are often low yields and the formation of multiple byproducts, which complicates purification.[5][6] Achieving the correct stereochemistry requires a subsequent, highly specific chiral resolution step.

Q2: My imidazole ring formation step is resulting in a low yield and a complex mixture on the TLC plate. What are the most probable side reactions?

Low yields in Debus-Radziszewski-type syntheses are common and can be attributed to several competing reaction pathways.[3][5]

  • Formation of Oxazole Derivatives: This is a significant side reaction. Under certain conditions, particularly if the ammonia concentration is not optimal or if water is not rigorously excluded, the α-bromoacetophenone can self-condense or react with the aldehyde component to form a 2,5-disubstituted oxazole instead of the desired imidazole.

  • Incomplete Cyclization: The reaction proceeds through a diimine intermediate.[2][4] If the reaction conditions (temperature, time) are insufficient, this or other linear intermediates may remain, contributing to the complexity of the crude product.

  • Over-oxidation/Aromatization Side Products: Depending on the reaction conditions and reagents, oxidation of intermediates can lead to undesired aromatic byproducts. Some multicomponent reactions leading to imidazoles can be accompanied by the formation of 2-aroyl-4(5)-arylimidazoles, which is highly dependent on the reaction conditions.[7]

  • Polymerization: Aldehydes, especially under acidic or basic conditions, can be prone to polymerization, consuming starting material and reducing the overall yield.

The diagram below illustrates the divergence between the desired imidazole synthesis and a key side reaction.

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start α-Bromoacetophenone + Aldehyde Equivalent + Ammonia Source Diimine Diimine Intermediate Start->Diimine Condensation Start_Side α-Bromoacetophenone + Aldehyde Equivalent Product Racemic 1-(4-Phenyl-1H- imidazol-2-yl)ethanamine Diimine->Product Cyclization Side_Product Oxazole/Other Byproducts Start_Side->Side_Product Alternative Cyclization

Caption: Divergent pathways in imidazole synthesis.

Q3: How can I optimize the reaction conditions to minimize byproduct formation and improve the yield of the desired imidazole?

Optimizing a multicomponent reaction requires careful control over several parameters:

  • Choice of Ammonia Source: Using ammonium acetate is often preferred as it also acts as a buffer, helping to maintain a pH that favors the imidazole formation pathway.

  • Temperature Control: Gradual heating is crucial. A rapid increase in temperature can promote side reactions and polymerization. It is often beneficial to run the initial condensation at a lower temperature before heating to complete the cyclization.

  • Solvent: A polar protic solvent like ethanol or acetic acid is commonly used. Acetic acid can serve as both a solvent and a catalyst, but its acidity must be controlled to avoid degradation.[8]

  • Use of Catalysts: The introduction of catalysts such as Lewis acids, silica tungstic acid, or even microwave irradiation can significantly improve yields and reduce reaction times by lowering the activation energy for the desired pathway.[6][9] Microwave-assisted synthesis, in particular, is known for reducing byproducts through rapid and uniform heating.[10]

Q4: My chiral resolution is inefficient, providing low yield and/or poor enantiomeric excess (ee). What are the critical parameters to control?

Classical resolution via diastereomeric salt formation is an art as much as a science.[11] Success hinges on creating a crystalline salt of one diastereomer that is significantly less soluble than the other.

  • Choice of Resolving Agent: The selection is critical. For a basic amine like our target, chiral acids are used. Common choices include (+)- or (-)-tartaric acid, dibenzoyltartaric acid, and mandelic acid.[11] The ideal agent forms a stable, easily crystallizable salt with the desired enantiomer.

  • Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. A screening of various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and their aqueous mixtures) is essential to find a system where the solubility difference is maximized.

  • Stoichiometry and Temperature Profile: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective for initial enrichment.[11] A carefully controlled cooling profile is paramount for selective crystallization. Crash-cooling will invariably trap both diastereomers, leading to poor ee.

The following workflow outlines the key decision points in a chiral resolution process.

Racemate Racemic Amine (R/S Mixture) Screen Screen Resolving Agents (e.g., Tartaric, Mandelic acid) Racemate->Screen Solvent Optimize Solvent System (Solubility Difference) Screen->Solvent Crystallize Controlled Cooling & Fractional Crystallization Solvent->Crystallize Isolate Isolate Less Soluble Diastereomeric Salt Crystallize->Isolate Liberate Liberate Free Amine (Base Treatment) Isolate->Liberate Analyze Analyze for ee% (Chiral HPLC) Liberate->Analyze Analyze->Crystallize Recrystallize if needed Product (S)-Enantiomer (High Purity) Analyze->Product ee% > 99%

Caption: Workflow for chiral resolution of the target amine.

Troubleshooting Guide: At a Glance

This table provides a quick reference for diagnosing and solving common issues during the synthesis.

Symptom Observed Potential Cause(s) Recommended Solution(s)
Low reaction yield in cyclization step 1. Incomplete reaction. 2. Competing side reactions (e.g., oxazole formation).[5] 3. Polymerization of aldehyde.1. Increase reaction time or temperature moderately. 2. Optimize ammonia source and concentration; ensure anhydrous conditions. 3. Add aldehyde slowly to the reaction mixture; consider using a catalyst to promote the desired reaction.[6]
Multiple, hard-to-separate spots on TLC 1. Presence of starting materials and linear intermediates. 2. Formation of multiple side products. 3. Tautomers of the imidazole product.1. Monitor reaction to completion using TLC. 2. Re-evaluate reaction conditions (temp, solvent, catalyst). 3. Use a buffered mobile phase for chromatography if tautomerism is affecting separation.
Product is an oil or fails to crystallize 1. Presence of significant impurities. 2. Residual solvent.1. Purify the crude product via column chromatography before final crystallization. 2. Ensure the product is thoroughly dried under high vacuum.
Low enantiomeric excess (ee) after resolution 1. Poor choice of resolving agent or solvent. 2. Co-precipitation of both diastereomeric salts. 3. Racemization during workup (unlikely but possible under harsh pH/temp).1. Screen a wider range of chiral acids and solvent systems.[11] 2. Implement a slower, more controlled cooling curve during crystallization. 3. Use mild basic conditions (e.g., NaHCO₃) to liberate the free amine from its salt.

Reference Protocol: Synthesis and Resolution

Disclaimer: This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and analytical capabilities. All procedures should be performed by qualified personnel with appropriate safety precautions.

Part 1: Synthesis of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add α-bromoacetophenone (1.0 eq), N-Boc-L-alaninal (1.1 eq), and ammonium acetate (5.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of α-bromoacetophenone).

  • Reaction: Heat the mixture to 100-110 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and add an excess of a strong acid (e.g., HCl in dioxane or trifluoroacetic acid). Stir at room temperature until deprotection is complete (monitored by TLC).

  • Purification: After deprotection, concentrate the mixture and purify the crude racemic amine by column chromatography on silica gel to obtain the product.

Part 2: Chiral Resolution

  • Salt Formation: Dissolve the purified racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve L-(-)-Dibenzoyltartaric acid (0.5-0.6 eq) in warm methanol.

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then let it stand for 12-24 hours. The diastereomeric salt of the (S)-enantiomer should preferentially crystallize.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry.

  • Liberation of Free Base: Suspend the collected salt in a mixture of water and ethyl acetate. Add a mild base (e.g., 1M NaHCO₃ solution) and stir until the solid dissolves completely and the aqueous layer is basic.

  • Final Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

  • Analysis: Confirm the chemical identity by ¹H NMR and MS. Determine the enantiomeric excess by chiral HPLC analysis. If the ee is insufficient, a second recrystallization of the diastereomeric salt may be necessary.

References

Identification of impurities in eluxadoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and development professionals working on the synthesis of eluxadoline. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.

Part 1: Frequently Asked Questions on Eluxadoline Impurities

This section addresses common high-level questions regarding the origin and nature of impurities in the eluxadoline active pharmaceutical ingredient (API).

Q1: What are the primary sources of impurities in eluxadoline synthesis?

Impurities in eluxadoline can be broadly categorized into three groups based on their origin: process-related impurities, degradation products, and stereoisomers.

  • Process-Related Impurities: These are substances that arise from the manufacturing process itself. Eluxadoline's complex synthesis involves multiple steps like amide bond formation, reductive amination, and deprotection, each of which can introduce impurities.[1][2] These can include unreacted starting materials, residual intermediates (e.g., aryl amines, carboxylic acids), by-products from side reactions, and residual solvents.[1]

  • Degradation Impurities: These impurities form when the eluxadoline molecule breaks down under environmental stress such as exposure to acid, base, light, heat, or oxidizing agents.[1][3] The amide linkages in eluxadoline are particularly susceptible to hydrolysis.[1][4]

  • Stereoisomeric Impurities: Eluxadoline has two chiral centers, meaning it exists as a specific stereoisomer ((S,S)-configuration).[2] Impurities can arise from the presence of other stereoisomers, such as the (R,R), (S,R), and (R,S) forms, which may be introduced through starting materials or generated via racemization during the synthesis.[5][6]

Q2: I've identified several unknown peaks in my crude product. What are some of the known process and degradation impurities I should look for?

During the synthesis and subsequent stability studies of eluxadoline, several specific impurities have been identified and characterized.[7][8] If you are observing unknown peaks, it is prudent to compare their analytical data against these known compounds.

G cluster_process Process-Related Impurities cluster_degradation Degradation Impurities cluster_stereo Stereoisomeric Impurities P1 Starting Materials (e.g., Chiral Building Blocks) P2 Intermediates (e.g., Amine Compound 3) P3 Coupling Reagent By-products D1 Hydrolysis Products (EDA Impurity) D2 Demethylation Products (EDM Impurity) D3 Oxidation Products S1 (R,R)-enantiomer S2 (S,R)-diastereomer S3 (R,S)-diastereomer Eluxadoline Eluxadoline Synthesis Eluxadoline->P1 Incomplete Reaction Eluxadoline->P2 Carryover Eluxadoline->P3 Side Reactions Eluxadoline->D1 Acid/Base Stress Eluxadoline->D2 Photolytic/Thermal Stress Eluxadoline->D3 Oxidative Stress Eluxadoline->S1 Racemization/ Starting Material Impurity Eluxadoline->S2 Eluxadoline->S3

Table 1: Common Process-Related and Degradation Impurities of Eluxadoline

Impurity Name/Code IUPAC Name Type Likely Origin
EDA Impurity 4-((S)-2-amino-3-((3-carboxy-4-methoxybenzyl)((S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl)amino)-3-oxopropyl)-3,5-dimethylbenzoic acid Degradation Acid-catalyzed hydrolysis of both the primary amide and the peptide-like amide bond.[8]
EDM Impurity Eluxadoline Desmethyl Impurity Degradation Demethylation of the methoxy group, potentially under photolytic, acidic, or thermal stress.[7][8]
EDMDA Impurity Eluxadoline Desmethyldiacid Impurity Degradation A combination of both hydrolysis (forming the diacid) and demethylation.[7]
EAME Impurity Eluxadoline Amino Methyl Ester Impurity Process/Degradation Potential intermediate or product of ester saponification failure/re-esterification.[7]

| EA Impurity | Eluxadoline Alcohol Impurity | Process/Degradation | Reduction of a carboxylic acid group or related side reaction.[7] |

These impurities serve as crucial reference standards for method development and quality control of the final API.[7][9]

Part 2: Troubleshooting Guide for Impurity Identification

This section provides answers to specific experimental problems, linking observations to underlying causes and suggesting logical next steps.

Q3: My HPLC shows two new peaks after refluxing in 1N HCl. What are they likely to be?

Likely Cause: You have performed an acid-forced degradation study. The appearance of new peaks indicates that eluxadoline is susceptible to acid hydrolysis.[3][4][10] The primary sites for hydrolysis are the amide bonds.

Plausible Identities:

  • EDA Impurity (Diacid): The most probable degradation product is the "Eluxadoline diacid impurity" (EDA), resulting from the hydrolysis of the primary amide on the dimethylphenyl ring and the central amide linkage.[8]

  • Other Hydrolysis Products: Depending on the severity of the conditions, you may see products of partial hydrolysis. One study identified two distinct degradation products under 1N HCl at 60°C.[3]

Recommended Workflow:

G Start Observation: Two new peaks after acid stress test Step1 Step 1: LC-MS Analysis Determine the m/z of the new peaks. Start->Step1 Step2 Step 2: Mass Comparison Does m/z match known degradants? (e.g., EDA Impurity: m/z 571.2 [M+H]+) Step1->Step2 Step3 Step 3: Isolate Peaks Use preparative HPLC to isolate sufficient quantity of each impurity. Step2->Step3 Yes, likely match Step2->Step3 No, unknown degradant Step4 Step 4: Structural Elucidation Perform 1H NMR, 13C NMR, and HR-MS to confirm the structure. Step3->Step4 End Outcome: Structure of degradation products confirmed. Step4->End

This systematic approach ensures that you not only identify the impurities but also confirm their structures definitively, which is a key requirement for regulatory compliance.[1][11]

Q4: I am observing a peak with the same mass as eluxadoline but a different retention time in my chiral HPLC analysis. What is this?

Likely Cause: You are observing a stereoisomeric impurity.[5] Since your LC-MS or standard RP-HPLC would show the same mass, only a chiral separation method can resolve these isomers.[2]

Plausible Identities:

  • (R,R)-enantiomer: The mirror image of eluxadoline.

  • (S,R) or (R,S)-diastereomers: Isomers where one chiral center is inverted relative to the parent molecule.

Causality and Prevention:

  • Source: These impurities can originate from the chiral starting materials used in the synthesis or from racemization at one of the chiral centers during a reaction step (e.g., under harsh basic or acidic conditions).[12]

  • Prevention: The most effective control strategy is to rigorously test the enantiomeric purity of all chiral starting materials before they are used in the synthesis.[2] Additionally, reaction conditions should be optimized to be as mild as possible to prevent epimerization.

Q5: My mass spec data shows a peak at M+14, suggesting an extra methyl group. Where could this have come from?

Likely Cause: This suggests a potential process-related impurity arising from an incomplete reaction or a side reaction involving a methylating agent.

Plausible Scenarios:

  • Incomplete Demethylation: If your synthesis involves a demethylation step (e.g., removing a methyl ester protecting group), this peak could represent the unreacted, still-methylated intermediate.

  • Side Reaction with Solvent: If using a solvent like methanol under certain conditions, it could potentially act as a nucleophile or methylating agent, leading to unintended methylation on a carboxylic acid or another reactive site. The EAME impurity (Eluxadoline amino methyl ester) is an example of such a species.[7]

Troubleshooting Steps:

  • Review the Synthesis: Pinpoint any steps involving methyl groups (e.g., methoxy groups, methyl esters, methanol as a solvent).

  • Analyze Intermediates: Run an analysis on the intermediate immediately preceding the suspected reaction step to see if the impurity is already present.

  • Optimize Reaction Conditions: If it's an incomplete reaction, increase reaction time, temperature, or reagent stoichiometry. If it's a side reaction, consider changing the solvent or lowering the reaction temperature.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for the crucial experiments required for impurity identification.

Protocol 1: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[13]

Objective: To intentionally degrade the eluxadoline sample under various stress conditions to generate its likely degradation products.[10]

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare an eluxadoline standard solution of approximately 1000 µg/mL in methanol.[3]

  • Apply Stress Conditions: Treat the stock solution as described in the table below. For each condition, also prepare a blank solution (reagent without the drug) to be used as a control.

  • Neutralization: After the specified time, cool the acidic and basic solutions to room temperature and carefully neutralize them. (e.g., neutralize the HCl sample with an equivalent amount of 1N NaOH and vice versa).

  • Dilution & Analysis: Dilute the stressed samples with the mobile phase to an appropriate concentration (e.g., 10-20 µg/mL) for HPLC analysis.[3]

Table 2: Recommended Forced Degradation Conditions for Eluxadoline

Stress Condition Reagent / Method Temperature Duration Reference
Acid Hydrolysis 1N HCl 60°C (Reflux) 8 hours [3]
Base Hydrolysis 1N NaOH 60°C 8 hours [3]
Oxidation 30% v/v H₂O₂ Room Temp 24 hours [3]
Thermal Dry Drug Substance 50°C 120 hours [3]

| Photolytic | Dry Drug Substance | UV Chamber (254 nm) | 120 hours |[3] |

Trustworthiness Check: A successful forced degradation study should aim for 10-30% degradation of the active ingredient.[13] If you see no degradation, the conditions may be too mild; if the API is completely gone, they are too harsh. The studies on eluxadoline show it is relatively stable to thermal and photolytic stress but degrades significantly under acidic and basic conditions.[3][10]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.

Objective: To separate and quantify eluxadoline from all its process-related and degradation impurities.

Step-by-Step Methodology:

  • Instrument: A standard HPLC system with a PDA or UV detector is required.[8]

  • Column Selection: A C18 column is commonly used and effective. A recommended column is a Cosmosil MS-II C18 (250 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase & Gradient: Prepare the mobile phases as described below. A gradient elution is necessary to resolve all impurities.

  • System Parameters: Set the flow rate, column temperature, injection volume, and detection wavelength.

  • Analysis: Inject the prepared samples from the forced degradation study. The method is considered "stability-indicating" if the eluxadoline peak is well-resolved from all impurity and degradant peaks.

Table 3: Example HPLC Method Parameters for Eluxadoline Impurity Profiling

Parameter Condition Reference
Column Cosmosil MS-II C18 (250 x 4.6 mm, 5 µm) [8]
Mobile Phase A Water:Methanol:Orthophosphoric Acid (900:100:1 v/v) + pH 6.8 Phosphate Buffer [8]
Mobile Phase B Methanol [8]
Flow Rate 0.8 - 1.0 mL/min [3][8]
Detection Wavelength 210 nm or 205 nm [3][8]
Column Temperature 50°C [8]
Injection Volume 15 µL [8]

| Gradient Program | A complex gradient is used, starting with high aqueous phase (95% A) and ramping to high organic phase (50% B). Refer to the source for the detailed gradient table. |[8] |

Expertise Note: The choice of a low wavelength (205-210 nm) is critical for ensuring that all potential impurities, which may lack strong chromophores, are detected. The use of mass spectrometry-compatible mobile phases (e.g., using formic acid instead of phosphate buffers) is highly recommended for subsequent LC-MS analysis for structural identification.[10][14]

References

By-product formation in the synthesis of eluxadoline from its intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Eluxadoline

A Guide to By-product Formation, Troubleshooting, and Quality Control in the Final Amide Coupling Step

Prepared by: Senior Application Scientist, Chemical Process Development

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of eluxadoline. Eluxadoline is a mixed opioid receptor modulator used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2][3] Its synthesis involves a multi-step process culminating in the formation of a critical amide bond.[4][5]

This document focuses specifically on the final coupling step—the reaction between the advanced amine intermediate and the activated carboxylic acid—a stage where by-product formation can significantly impact the purity and yield of the final active pharmaceutical ingredient (API).[1][6] We will explore common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you navigate the complexities of this synthesis.

I. Understanding the Core Reaction: Amide Bond Formation

The final step in the synthesis of eluxadoline typically involves the coupling of two complex intermediates. This is an amide bond formation, a cornerstone reaction in medicinal chemistry.[7] The success of this step is highly dependent on the choice of coupling reagents, solvent, temperature, and the careful control of stoichiometry.

The primary challenge in this stage is to facilitate the desired reaction between the carboxylic acid and the amine while preventing side reactions.[7] These side reactions can lead to a variety of impurities that may be difficult to separate from the final product, thus compromising its quality and safety.[6]

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the final amide coupling step in eluxadoline synthesis.

Q1: My reaction is showing multiple spots on TLC, and the yield of eluxadoline is low. What are the likely by-products?

A1: Several by-products can form during the amide coupling reaction. The most common ones include:

  • N-Acylurea: This by-product arises from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents like DCC or EDC.[8] This is particularly problematic in polar aprotic solvents.

  • Dimeric Impurities: If there are multiple reactive sites on your intermediates, dimerization can occur. For instance, if the amine intermediate has more than one amino group, it's possible for the activated carboxylic acid to react with multiple molecules.

  • Racemization: The chiral centers in eluxadoline are crucial for its biological activity.[4][9] The use of certain coupling reagents or harsh reaction conditions can lead to racemization at the stereocenters, resulting in the formation of diastereomers.[10]

  • Unreacted Starting Materials: Incomplete reactions will leave you with unconsumed amine and carboxylic acid intermediates.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low yield and impurity formation.

Q2: I've identified an N-acylurea by-product. How can I prevent its formation?

A2: The formation of N-acylurea is a known side reaction with carbodiimide coupling agents.[8] To minimize this:

  • Add an Additive: Incorporating an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can trap the O-acylisourea intermediate and form a more stable active ester, which is less prone to rearrangement.[10]

  • Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. Less polar solvents like dichloromethane (DCM) are often preferred over highly polar solvents like dimethylformamide (DMF) when using carbodiimides.[8]

  • Alternative Coupling Reagents: Consider using phosphonium-based reagents (e.g., PyBOP) or aminium/uronium-based reagents (e.g., HBTU, HATU), which are known to be highly efficient and less prone to this specific side reaction.[7][10]

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Readily available, water-soluble by-productPotential for N-acylurea formation, racemization
PyBOP High efficiency, low racemizationBy-products can be carcinogenic
HATU Very fast reaction rates, high yieldsExpensive

Q3: My final product shows evidence of racemization. What are the critical factors to control?

A3: Maintaining the stereochemical integrity of eluxadoline is paramount.[4][9] Racemization can occur under basic conditions or with certain coupling reagents.

  • Base Selection: The choice and amount of base are critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is generally preferred over stronger, unhindered bases. Use the minimum amount of base necessary to neutralize any acid formed during the reaction.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of epimerization.

  • Coupling Reagent: As mentioned, some coupling reagents are more prone to causing racemization than others. Reagents that form active esters, such as those used in conjunction with HOBt or Oxyma, are generally considered safer in this regard.[10]

Q4: I'm struggling with the purification of eluxadoline from its by-products. What strategies do you recommend?

A4: The purification of eluxadoline can be challenging due to the similar polarities of the product and some by-products.

  • Chromatography: Flash column chromatography is a common method for purification.[11] A gradient elution system, for example, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, can be effective.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high-purity eluxadoline. This may require screening a variety of solvents and solvent mixtures.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed, although this is often less practical on a large scale.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

  • Dissolve the carboxylic acid intermediate (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine intermediate (1.0 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Analytical Method for In-Process Control (IPC) by HPLC

A stability-indicating HPLC method is crucial for monitoring the reaction and identifying impurities.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start at 95:5 (A:B) and ramp to 5:95 (A:B) over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 30 °C.

IV. Characterized Impurities of Eluxadoline

Recent studies have identified and characterized several process-related and degradation impurities of eluxadoline.[6][13] Being aware of these can aid in the development of analytical methods and purification strategies.

Table 2: Known Impurities of Eluxadoline

Impurity NameAbbreviationOrigin
Eluxadoline Diacid ImpurityEDAHydrolysis of amide groups
Eluxadoline Desmethyl ImpurityEDMDemethylation under acidic or thermal stress
Eluxadoline Amino Methyl Ester ImpurityEAMECarryover of an unreacted intermediate
Eluxadoline Alcohol ImpurityEAReduction of the carboxylic acid

Source: Journal of Chemical Health Risks[6]

V. Concluding Remarks

The synthesis of eluxadoline, particularly the final amide coupling step, requires careful optimization and control to minimize by-product formation and ensure a high-quality final product. By understanding the potential side reactions and implementing robust troubleshooting and analytical strategies, researchers can overcome common challenges and achieve their synthetic goals.

This guide provides a foundation for addressing issues related to by-product formation. However, it is essential to adapt these principles to the specific conditions and intermediates used in your laboratory.

References

Technical Support Center: Optimization of Reaction Conditions for Amination of Imidazole Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of imidazole ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions, overcome common hurdles, and achieve reliable results.

PART 1: Frequently Asked Questions (FAQs) - Reaction Design & Optimization

This section addresses fundamental questions to consider when planning your synthesis. Understanding these principles proactively can prevent common issues before they arise.

Q1: What is the most reliable method for aminating an imidazole ketone?

For converting a ketone functionality on an imidazole-containing molecule to an amine, reductive amination is the most widely used and versatile method.[1][2] This process involves the reaction of the ketone with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the desired amine.[2] This approach avoids the harsh conditions and over-alkylation problems associated with direct alkylation of amines.[1]

While other methods like the Buchwald-Hartwig amination are powerful for forming C-N bonds, they are typically used to couple amines with aryl halides or triflates, not directly with ketones.[3][4] Therefore, for the ketone functional group, reductive amination is the method of choice.

Q2: How do I choose the right reducing agent? My yield is low and I see alcohol byproduct.

The choice of reducing agent is critical and is often the source of poor outcomes. The key is to select a reagent that reduces the iminium ion intermediate faster than it reduces the starting ketone.[5]

  • Seeing the alcohol byproduct is a classic sign that your reducing agent is too reactive and is reducing the ketone before it has a chance to form the imine.[5]

Here is a comparison of the most common reagents:

ReagentNameKey Characteristics & CausalityCommon Solvents
NaBH(OAc)₃ Sodium Triacetoxyborohydride (STAB)The Workhorse: STAB is a mild and selective reducing agent, making it an excellent first choice.[6] Its steric bulk and reduced hydridic character prevent it from readily reducing ketones but allow it to efficiently reduce the more electrophilic iminium ion. It is sensitive to water and not highly compatible with methanol.[7]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[6][7]
NaBH₃CN Sodium CyanoborohydrideThe pH-Sensitive Specialist: This reagent is unique because it is stable under mildly acidic conditions (pH 4-5) where imine formation is optimal.[1] It is unreactive toward ketones at this pH but rapidly reduces the protonated iminium ion.[1][8] This makes it ideal for one-pot procedures, especially with precious ketones.[1][2] Concerns about cyanide in waste streams are a consideration.[1]Methanol (MeOH), Ethanol (EtOH)[7]
NaBH₄ Sodium BorohydrideThe Powerful, Less Selective Option: NaBH₄ is a strong reducing agent capable of reducing both ketones and imines.[7][9] To avoid reducing the starting ketone, it is typically used in a two-step process where the imine is allowed to form completely before the NaBH₄ is added.[1][7] This makes it less convenient for one-pot synthesis.Methanol (MeOH), Ethanol (EtOH)[7]
Q3: What is the optimal pH for the reaction, and how do I control it?

The pH of the reaction medium is a critical parameter that requires careful control. Imine formation is favored under mildly acidic conditions, typically pH 4-5 .[5][8]

  • Why this pH? The mechanism involves nucleophilic attack of the amine on the ketone. The acid catalyzes the dehydration step to form the imine. If the pH is too low (too acidic), the amine starting material will be fully protonated (R-NH₃⁺), rendering it non-nucleophilic and shutting down the reaction.[5] If the pH is too high (basic), the ketone's carbonyl group is not sufficiently activated, and the crucial dehydration step is inefficient.[5]

  • How to Control It: A common and effective method is to add a catalytic amount of acetic acid (AcOH). For more sensitive substrates, using a buffer system, such as an acetic acid/sodium acetate buffer, can provide more robust control.[10]

Q4: Can the imidazole ring itself interfere with the reaction?

Yes, the imidazole ring presents unique challenges. Imidazole has two nitrogen atoms: one is a basic, pyridine-like nitrogen, and the other (if N-unsubstituted) is a non-basic, pyrrole-like N-H.

  • Basicity: The basic nitrogen can be protonated by the acid catalyst. This may not be detrimental, as it can prevent the imidazole from acting as an unwanted nucleophile. However, it means you may need to account for this when considering the stoichiometry of your acid catalyst.

  • Nucleophilicity: The imidazole ring can act as a nucleophile, potentially leading to side reactions, although this is less common in reductive amination compared to other reaction types.

  • Catalyst Poisoning: In catalytic variants of amination (e.g., using transition metals), the imidazole nitrogen can act as a ligand and poison the catalyst. This is a more significant concern for reactions like Buchwald-Hartwig amination.[3]

For most standard reductive aminations, these interferences can be managed by careful control of pH and stoichiometry. For particularly sensitive systems, N-protection of the imidazole ring may be considered.

Q5: Which solvent is best for my reaction?

Solvent choice can dramatically affect reaction rates and yields by influencing solubility and the reaction pathway.[11]

  • Protic Solvents (e.g., Methanol, Ethanol): These are often excellent choices as they can facilitate imine formation through hydrogen bonding.[11] Methanol, in particular, has been identified as a superior solvent for promoting high rates of imine formation and hydrogenation.[11] However, you must ensure compatibility with your chosen reducing agent (e.g., STAB is not ideal in methanol).[7]

  • Aprotic Solvents (e.g., DCE, DCM, THF): These are required for moisture-sensitive reducing agents like STAB.[6][7] 1,2-dichloroethane (DCE) is a very common and effective solvent for STAB-mediated reductive aminations.[6] While effective, chlorinated solvents and ethers like dioxane are less environmentally friendly.[12]

PART 2: Troubleshooting Guide - When Experiments Go Wrong

Even with careful planning, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Problem: Low or No Product Conversion
Q: My starting ketone is largely unreacted after the reaction time. What should I check?

This points to a problem with the first step of the reaction: imine formation.

  • Check the pH: This is the most common culprit. Verify that the reaction is mildly acidic. If no acid was added, the reaction is likely too slow. Add a catalytic amount of acetic acid.[5]

  • Presence of Water: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water.[5] If there is excess water in your solvent or reagents, it can push the equilibrium back towards the starting materials. Consider using anhydrous solvents and adding a dehydrating agent like molecular sieves (3Å or 4Å).

  • Steric Hindrance: If your ketone or amine is very bulky, imine formation can be slow. In this case, you may need to increase the reaction temperature or allow for a longer pre-incubation time for the ketone and amine to form the imine before adding the reducing agent.[5]

  • Poor Nucleophilicity: If you are using an electron-poor amine (e.g., an aniline with electron-withdrawing groups), it will be less nucleophilic. For these challenging substrates, adding a Lewis acid like Ti(OiPr)₄ can help activate the ketone and improve yields.[7]

Q: The main spot on my TLC is not my product, but the alcohol from ketone reduction. What happened?

This is a clear indication that the reduction of your starting ketone is outcompeting the formation and/or reduction of the imine intermediate.

  • Incorrect Reducing Agent: You may be using a reducing agent that is too powerful and non-selective, like NaBH₄, in a one-pot procedure.[7] Switch to a milder, more selective agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[1][6]

  • Premature Addition of Reductant: If you must use NaBH₄, you must ensure the imine is fully formed before adding the hydride.[7] Mix the ketone, amine, and acid catalyst in the solvent and stir for a sufficient time (this can range from 30 minutes to several hours; monitor by TLC or LC-MS if possible) before cooling the reaction and adding the NaBH₄.[1]

Problem: Significant Side Product Formation
Q: I'm using a primary amine (R-NH₂) and getting a tertiary amine (dialkylation) as a major byproduct. How do I stop this?

This occurs when your newly formed secondary amine product is still nucleophilic enough to react with another molecule of the ketone, leading to a second reductive amination.

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) relative to the ketone. This ensures the ketone is consumed before it has a chance to react with the product.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the reactive hydride low, favoring the reduction of the initially formed imine without allowing time for the secondary amine product to react further.

Problem: Difficult Product Purification
Q: How do I effectively remove unreacted starting amine from my final product?

This is a common challenge, especially if the product and starting material have similar polarities.

  • Acid-Base Extraction: This is the most powerful technique for separating amines.[13]

    • Dissolve the crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your amine product and any unreacted amine starting material will be protonated and move into the aqueous layer.

    • Separate the layers and neutralize the aqueous layer by slowly adding a base (e.g., 1M NaOH or saturated NaHCO₃) until it is basic.[13]

    • Your neutral amine product should now either precipitate (if solid) or be extractable back into a fresh organic solvent.[13] This technique can sometimes separate amines based on differences in their basicity (pKa).

Q: My product is a sticky oil and won't crystallize. What are my options?
  • Column Chromatography: This is the standard method for purifying non-crystalline compounds. Use a solvent system optimized by TLC. For basic amines, it is often beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent the product from streaking on the silica gel.

  • Salt Formation: If your product is basic, you can often form a crystalline salt which is much easier to handle and purify than the freebase. Dissolve your purified oil in a suitable solvent (e.g., ether, ethyl acetate) and add a solution of an acid like HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate and can be collected by filtration.

PART 3: Experimental Protocols

Protocol 1: General Reductive Amination using NaBH(OAc)₃ (STAB)

This is a robust, one-pot procedure suitable for a wide range of substrates.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the imidazole ketone (1.0 equiv) and the desired amine (1.2 equiv).

  • Dissolve the solids in an anhydrous solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), to a concentration of approximately 0.1-0.5 M.

  • Add glacial acetic acid (AcOH) (1.1 equiv, or catalytic amounts for simple substrates).

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 2x DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

PART 4: Visual Guides & Workflows

Reductive Amination Mechanism

The diagram below illustrates the key steps in the reductive amination of a ketone, highlighting the formation of the critical iminium ion intermediate that is selectively targeted by the reducing agent.

G cluster_0 Step 1: Imine/Iminium Formation (Acid Catalyzed) cluster_1 Step 2: Reduction cluster_2 Common Side Reaction Ketone Imidazole Ketone (R-CO-R') Iminium Iminium Ion Intermediate [R-C(NR''H)-R']⁺ Ketone->Iminium + Amine + H⁺, - H₂O Alcohol Alcohol Byproduct (R-CH(OH)-R') Ketone->Alcohol + [H⁻] (if reductant is too strong) Amine Primary/Secondary Amine (R''-NH₂) Product Final Amine Product (R-CH(NHR'')-R') Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination and a common side reaction.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically diagnose the cause of low reaction yields.

G Start Low Yield Observed CheckTLC Analyze Crude Reaction (TLC / LC-MS) Start->CheckTLC Decision1 Major Component? CheckTLC->Decision1 SM_Remains Starting Ketone Remains Decision1->SM_Remains Ketone Alcohol_Byproduct Alcohol Byproduct Observed Decision1->Alcohol_Byproduct Alcohol Complex_Mix Complex Mixture/ Baseline Material Decision1->Complex_Mix Other Cause_Imine Inefficient Imine Formation SM_Remains->Cause_Imine Sol_Imine1 1. Verify pH (4-5) Add cat. AcOH Cause_Imine->Sol_Imine1 Sol_Imine2 2. Use Anhydrous Solvent + Molecular Sieves Cause_Imine->Sol_Imine2 Sol_Imine3 3. Increase Time/Temp for Imine Formation Cause_Imine->Sol_Imine3 Cause_Reduction Premature Ketone Reduction Alcohol_Byproduct->Cause_Reduction Sol_Red1 1. Use Milder Reductant (STAB or NaBH₃CN) Cause_Reduction->Sol_Red1 Sol_Red2 2. Pre-form Imine Before Adding NaBH₄ Cause_Reduction->Sol_Red2 Cause_Decomp Decomposition Complex_Mix->Cause_Decomp Sol_Decomp1 1. Lower Reaction Temp Cause_Decomp->Sol_Decomp1 Sol_Decomp2 2. Check Reagent Purity Cause_Decomp->Sol_Decomp2

Caption: A decision tree for troubleshooting low yields in amination reactions.

References

Technical Support Center: Navigating the Scale-Up of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine. This critical chiral intermediate is a cornerstone in the development of various pharmaceutical agents, including δ-opioid antagonists/μ-opioid agonists for irritable bowel syndrome with diarrhea (IBS-d)[1][2]. Its unique stereochemistry is vital for its pharmacological activity[3]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during its production.

Section 1: Reaction Yield and Optimization

Question: We are experiencing low yields in the initial imidazole ring formation step. What are the common causes and how can we optimize the reaction?

Answer:

Low yields in imidazole synthesis, particularly in multi-component reactions like the Debus-Radziszewski synthesis, are a frequent challenge during scale-up[4][5]. The primary factors influencing the yield are reaction conditions, the choice of reagents, and the presence of competing side reactions.

Troubleshooting Steps & Optimization Strategies:

  • Re-evaluate Your Synthetic Route: The classical Debus synthesis, while straightforward, often suffers from low yields[4]. Consider modern variations, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields[4]. One-pot, four-component syntheses have also been developed, offering high yields and operational simplicity by combining a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions[6].

  • Catalyst Screening: The introduction of a catalyst can dramatically improve reaction rates and yields. A variety of catalysts have been successfully employed in similar imidazole syntheses, including Lewis acids, silica tungstic acid, and zeolites[5]. It is crucial to screen a panel of catalysts to identify the most effective one for your specific substrate and conditions.

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature are critical. While some modern syntheses are solvent-free, traditional methods may benefit from polar aprotic solvents like DMF. A systematic Design of Experiments (DoE) approach can efficiently map the optimal temperature and solvent conditions for maximizing yield.

  • Control of pH: For condensation reactions leading to the imidazole ring, the pH of the reaction medium can be a critical parameter. Acid catalysis is often necessary for the cyclization step[7]. Ensure that the pH is maintained within the optimal range for your specific reaction.

Experimental Protocol: Catalyst Screening for Imidazole Formation

  • Set up parallel reactions in small-scale reaction vials.

  • To each vial, add the starting materials (e.g., a-haloketone, aldehyde, and ammonia source) in your chosen solvent.

  • Add a different catalyst (e.g., Lewis acid, solid-supported acid) to each vial at a specific molar percentage (e.g., 1-10 mol%).

  • Include a control reaction with no catalyst.

  • Run the reactions at a predetermined temperature for a set time.

  • Monitor the reaction progress by TLC or HPLC to determine the consumption of starting materials and the formation of the desired product.

  • Analyze the crude reaction mixtures to determine the relative yield of the product in each case.

Section 2: Impurity Profile and Control

Question: We are observing several impurities in our crude product, including an isomer of our target molecule. How can we identify and minimize these impurities?

Answer:

Impurity generation is a significant hurdle in the scale-up of imidazole synthesis. Common impurities can arise from the starting materials, side reactions, or degradation of the product.

Common Impurities and Their Sources:

  • Isomeric Products: In the formation of the 4-phenyl-1H-imidazole ring, there is a possibility of forming isomeric products depending on the reaction conditions[7].

  • Over-reaction Products: Side reactions can lead to the formation of bis-imidazole species[7].

  • Quinoxaline-type Impurities: The reaction of aromatic diamines with glyoxal, a common building block in imidazole synthesis, can sometimes lead to the formation of quinoxaline derivatives as byproducts[7].

  • Unreacted Starting Materials: Incomplete reactions will result in the carryover of starting materials into the final product.

Strategies for Impurity Control:

  • Strict Control of Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants must be tightly controlled to minimize the formation of side products.

  • In-Process Monitoring: Utilize analytical techniques like HPLC and GC-MS to monitor the reaction progress and the formation of impurities in real-time. This allows for adjustments to be made during the reaction to suppress impurity formation.

  • Purification of Starting Materials: Ensure the purity of your starting materials. Impurities in the initial reagents can be carried through the synthesis and complicate the final purification.

Troubleshooting Workflow for Impurity Identification and Mitigation

start Impurity Detected in Crude Product identify Characterize Impurity (LC-MS, NMR) start->identify source Determine Source of Impurity identify->source pathway Propose Formation Pathway source->pathway mitigate Develop Mitigation Strategy pathway->mitigate implement Implement Process Changes mitigate->implement verify Verify Impurity Reduction (HPLC) implement->verify end Proceed with Scale-up verify->end

Caption: A logical workflow for addressing impurities.

Section 3: Chiral Purity and Enantioselective Synthesis

Question: Achieving high enantiomeric excess (ee) for the (S)-enantiomer is proving difficult. What are the best strategies for ensuring chiral purity on a large scale?

Answer:

For a chiral molecule like this compound, ensuring high enantiomeric purity is paramount for its intended biological activity[3][8]. Challenges in achieving high ee often stem from the chosen synthetic route or the resolution method.

Strategies for Achieving High Enantiomeric Excess:

  • Asymmetric Synthesis: The most direct approach is to employ an asymmetric synthesis using a chiral catalyst or a chiral auxiliary. This ensures the preferential formation of the desired (S)-enantiomer from the outset.

  • Chiral Resolution: If a racemic mixture is synthesized, it must be resolved to isolate the (S)-enantiomer. Common methods include:

    • Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

    • Enzymatic Resolution: Using lipases for the kinetic resolution of the racemic amine. This can be highly selective and environmentally friendly[9].

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) is a powerful technique for both analytical determination of ee and preparative separation of enantiomers[10][].

Data on Chiral Separation Techniques

TechniqueAdvantagesDisadvantagesScale-up Feasibility
Diastereomeric Salt Crystallization Cost-effective, well-establishedCan be labor-intensive, yield lossHigh
Enzymatic Resolution High selectivity, mild conditionsEnzyme cost and stabilityModerate to High
Chiral Chromatography (HPLC/SFC) High purity, applicable to many compoundsHigh initial investment, solvent consumptionModerate (SFC is more scalable)

Protocol for Analytical Chiral HPLC Method Development

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of chiral amines, such as those based on polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates)[10].

  • Mobile Phase Screening: Start with a simple mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Additive Screening: The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for amine compounds.

  • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Quantification: Once a suitable method is developed, it can be used to accurately determine the enantiomeric excess of your synthesized material[9].

Section 4: Purification and Isolation

Question: We are struggling with the final purification of this compound. What are the recommended purification methods for this type of compound?

Answer:

The purification of chiral amines can be challenging due to their basicity and potential for salt formation. A combination of techniques is often required to achieve high purity.

Recommended Purification Techniques:

  • Acid-Base Extraction: The basicity of the amine and imidazole moieties can be leveraged for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will extract the basic compounds into the aqueous phase. The aqueous phase can then be basified and the purified product extracted back into an organic solvent[7].

  • Crystallization/Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture is a highly effective method for removing impurities[7]. For amines, it is often advantageous to crystallize them as a salt (e.g., hydrochloride salt) to improve their crystallinity and ease of handling[12].

  • Column Chromatography: For laboratory-scale purification, column chromatography using silica gel or alumina can be effective. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, is a good starting point[7].

Decision Tree for Purification Strategy

start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (as free base or salt) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No is_pure Is the product pure? recrystallize->is_pure is_pure->acid_base No final_product Pure Product is_pure->final_product Yes chromatography Use Column Chromatography acid_base->chromatography chromatography->final_product

Caption: A decision-making guide for purification.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1: When scaling up, it is crucial to conduct a thorough safety assessment. Key considerations include the handling of flammable solvents, the potential for exothermic reactions, and the toxicity of reagents and intermediates. Ensure proper personal protective equipment (PPE) is used, and that the reaction is carried out in a well-ventilated area or a fume hood.

Q2: Can you suggest a starting point for the synthesis of the 4-phenyl-imidazole ring?

A2: A common and effective method for constructing the 4-phenyl-imidazole ring is through the reaction of an α-bromo-ketone with formamide[13]. Alternatively, multi-component reactions involving benzoin, benzaldehyde, and ammonium acetate have been successfully employed[14].

Q3: Are there any specific analytical techniques that are essential for monitoring the reaction?

A3: Yes, HPLC is indispensable for monitoring the reaction progress, identifying impurities, and determining the enantiomeric excess. NMR spectroscopy is crucial for structural elucidation of the final product and any isolated impurities.

Q4: How can we improve the solubility of the product for purification?

A4: The solubility of amines can often be manipulated by adjusting the pH. The free base is typically more soluble in organic solvents, while the protonated salt form is more soluble in polar, protic solvents like water or alcohols. This property is the basis for acid-base extraction techniques[7].

References

Minimizing solvent effects in the synthesis of phenyl-imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenyl-imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in these crucial reactions. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your syntheses effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of phenyl-imidazoles, particularly via the Debus-Radziszewski reaction and its modern variations.

Q1: I'm getting very low yields of my target phenyl-imidazole. What solvent-related factors could be the cause?

A1: Low yield is a frequent challenge, and the solvent is often a primary culprit. The issue typically stems from one of three factors: reactant solubility, undesirable solvent-reactant interactions, or solvent-induced side reactions.

1. Poor Solubility of Starting Materials: The classic Debus-Radziszewski synthesis involves a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and an ammonia source.[1] The polarity of your solvent must be sufficient to dissolve these components. In polar hydroxylic solvents like methanol or ethanol, the starting materials may have limited solubility, leading to a sluggish and incomplete reaction.[2]

2. Detrimental Solvent-Reactant Interactions (The Protic Solvent Problem): The most common ammonia source is ammonium acetate. In polar protic solvents (e.g., ethanol, methanol, water), the solvent molecules can form a "cage" around the ammonium ion and the acetate ion through hydrogen bonding.[3][4] This solvation shell stabilizes the ions, reducing the effective concentration of ammonia available to participate in the condensation reaction, thereby lowering the yield.[2][5]

dot

Caption: Protic solvents caging the ammonia source.

Recommended Solutions:

  • Switch to a "Greener" Protic Solvent: Glycerol is an excellent alternative.[2] Its high boiling point allows for higher reaction temperatures, and it has been shown to provide good to excellent yields even without a catalyst, likely due to its unique hydrogen-bonding network and ability to dissolve reactants effectively.[2]

  • Use a Polar Aprotic Solvent: Solvents like DMF or DMSO lack the acidic protons that cause the caging effect.[3][6] They are effective at dissolving reactants without inhibiting the ammonia source. However, their high boiling points can sometimes make product isolation more challenging.

  • Consider Bio-based Solvents: Ethyl lactate has been successfully used as a green, bio-based solvent for the Debus-Japp-Radziszewski reaction, offering good yields and simplified product isolation, as the product often precipitates out of the solution.[7]

  • Explore Deep Eutectic Solvents (DES): A novel approach involves using a Deep Eutectic Solvent (DES), such as one composed of dimethyl urea, SnCl₂, and HCl.[8][9] These systems can act as both the solvent and the catalyst, providing excellent yields in short reaction times and are often recyclable.[8][9]

Q2: My reaction is stalled or not proceeding to completion, even with extended reaction times. What's the issue?

A2: A stalled reaction, often monitored by Thin Layer Chromatography (TLC), points to insufficient activation energy or unavailable reactants.

  • Temperature: Ensure your reaction is heated appropriately. Traditional methods often require reflux temperatures.[5] If you are using a lower-boiling solvent like ethanol, you may not be reaching the required temperature for the reaction to proceed efficiently.

  • Solvent Choice: As discussed in Q1, protic solvents can sequester the ammonium acetate, effectively stalling the reaction by limiting the availability of the nitrogen source.[5] A switch to glycerol, DMF, or a DES could resolve this.[2][10]

  • Microwave-Assisted Synthesis: If conventional heating is failing, microwave irradiation is a powerful alternative.[11][12] Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes and drive stalled reactions to completion.[13][14] This method is effective even under solvent-free conditions.[15][16][17]

Table 1: Comparison of Reaction Conditions

Method Solvent System Typical Temperature Typical Time Common Outcome Reference(s)
Conventional Ethanol Reflux (~78°C) 5+ hours Low to moderate yields [2][5]
Conventional Glacial Acetic Acid Reflux (~118°C) 1-2 hours Moderate to good yields, acidic workup needed [14][18]
Green (Conventional) Glycerol 90-100°C 1-2 hours Good to excellent yields [2]
Microwave-Assisted Solvent-Free 120°C 5-10 minutes Excellent yields, rapid [14][15][17]

| Deep Eutectic Solvent | DMU:SnCl₂:HCl | 60°C | ~45 minutes | Excellent yields, recyclable catalyst/solvent |[8][9][19] |

Q3: I've formed the product, but it's an impure oil and difficult to purify. How can I improve my workup and purification strategy?

A3: Purification challenges are directly linked to your reaction solvent and the basic nature of the imidazole ring.

1. If you used a high-boiling polar aprotic solvent (DMF, DMSO): These solvents are difficult to remove under vacuum. The best approach is to dilute the reaction mixture with a large volume of water, which should precipitate your (likely organic-soluble) product. Filter the solid or extract it with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

2. Leverage the Basicity of the Imidazole Ring with Acid-Base Extraction: This is the most robust method for purifying imidazoles from neutral impurities.[5] The lone pair on one of the nitrogen atoms makes the imidazole ring basic and able to be protonated by acid.[20]

Standard Acid-Base Extraction Protocol:

  • Cool the reaction mixture to room temperature.

  • If you used an acidic solvent like glacial acetic acid, carefully neutralize it with a saturated sodium bicarbonate solution.[5]

  • Dissolve or dilute the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a dilute acid (e.g., 1M HCl). The protonated imidazole product will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Carefully basify the aqueous layer with a base (e.g., 1M NaOH or NaHCO₃) until the solution is basic (check with pH paper). This deprotonates the imidazole, causing it to precipitate or become soluble in an organic solvent.

  • Extract the free imidazole product back into an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]

dot

Acid_Base_Extraction Crude Crude Product (Imidazole + Impurities) in Ethyl Acetate Funnel1 Separatory Funnel: + 1M HCl Crude->Funnel1 Organic1 Organic Layer: Neutral Impurities Funnel1->Organic1 Discard Aqueous1 Aqueous Layer: Protonated Imidazole-H⁺Cl⁻ Funnel1->Aqueous1 Collect Funnel2 Separatory Funnel: + 1M NaOH Aqueous1->Funnel2 Aqueous2 Aqueous Layer: Salts (NaCl) Funnel2->Aqueous2 Discard Organic2 Organic Layer: Pure Imidazole Funnel2->Organic2 Collect & Dry Pure Pure Imidazole Product Organic2->Pure Evaporate Solvent

Caption: Workflow for acid-base purification.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the key solvent properties I should consider for phenyl-imidazole synthesis?

A4: The three most critical properties are polarity, proticity, and boiling point.

  • Polarity: A polar solvent is generally required to dissolve the reactants.[21][22] The dielectric constant is a good measure of polarity; solvents with a dielectric constant greater than 5 are considered polar.[6]

  • Proticity (Protic vs. Aprotic): This is arguably the most crucial factor.[3]

    • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors.[4][6] They can stabilize ionic intermediates but can also deactivate nucleophiles and reactants like ammonium acetate through hydrogen bonding.[3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) lack O-H or N-H bonds.[4][6] They can dissolve polar and charged species but do not form strong hydrogen bonds with reactants, leaving them more reactive.[3] This often leads to faster reaction rates for syntheses like the Debus-Radziszewski.[23]

  • Boiling Point: The boiling point determines the maximum temperature for the reaction under atmospheric pressure. Higher temperatures often lead to faster reaction rates, but can also cause decomposition of reactants or products.

Q5: How does my choice of solvent impact the regioselectivity of subsequent reactions on the phenyl-imidazole core?

A5: Solvent choice is critical for controlling regioselectivity in post-synthesis functionalization (e.g., N-alkylation or C-H arylation).

For an unsymmetrically substituted imidazole, deprotonation creates an anion where the charge is delocalized across both nitrogen atoms, often leading to a mixture of N-alkylation products.[24] The reaction conditions, including the solvent, dictate the product ratio.

  • Steric Effects: The solvent can influence the effective size of the alkylating agent and the base, thereby amplifying steric hindrance at one nitrogen over the other.

  • Cation Coordination: In polar aprotic solvents, the counter-ion of the base (e.g., Na⁺, K⁺) can coordinate differently with the two nitrogens of the imidazolate anion, influencing which nitrogen is more nucleophilic.

  • Mechanism Switching: For C-H functionalization, the solvent can alter the reaction mechanism. For example, in palladium-catalyzed C-H arylations of imidazoles, the choice of solvent and base can switch the selectivity between the C2 and C5 positions.[24]

Q6: When should I choose a solvent-free or microwave-assisted approach over conventional heating?

A6: You should consider these methods when you need to improve efficiency, reduce environmental impact, or overcome a stalled reaction.

  • Solvent-Free Synthesis: This is an ideal "green chemistry" approach that reduces waste and simplifies purification.[10][16] It is particularly effective when combined with microwave heating, where the reactants can absorb the energy directly. High temperatures can often be achieved, driving the reaction to completion quickly.[10]

  • Microwave-Assisted Synthesis: This technique is superior when you need to:

    • Dramatically reduce reaction time: Reactions that take hours conventionally can often be completed in minutes.[12][14]

    • Increase yields: The rapid, uniform heating often minimizes the formation of side products.[12]

    • Enable difficult reactions: Reactions that do not proceed under conventional heating can often be successfully carried out in a microwave reactor.[15][17]

    • Use lower boiling point solvents at high temperatures: Using sealed reaction vessels allows the temperature to exceed the solvent's atmospheric boiling point, building pressure and accelerating the reaction.[13]

dot

Decision_Tree Start Goal: Synthesize Phenyl-Imidazole Q_Yield Is the reaction yield low or stalled? Start->Q_Yield Q_Green Is sustainability a key priority? Start->Q_Green Conventional Conventional Heating (e.g., Glycerol, Acetic Acid) Q_Yield->Conventional No Microwave Microwave-Assisted Synthesis Q_Yield->Microwave Yes Q_Green->Conventional No SolventFree Solvent-Free Conditions Q_Green->SolventFree Yes SolventFree->Microwave Combine for best results

Caption: Decision workflow for synthesis method.

References

Validation & Comparative

A Comparative Guide to the Chiral Purity Analysis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a key chiral intermediate used in the synthesis of various pharmaceutical agents[1]. Its biological activity is intrinsically linked to its (S)-configuration. The opposite enantiomer, (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, must be considered an impurity. According to guidelines from the International Council for Harmonisation (ICH), for chiral drug substances developed as a single enantiomer, the control of the other enantiomer is a critical aspect of quality control, treated with the same rigor as other impurities[2][3]. Regulatory bodies like the FDA require that analytical procedures be properly validated to demonstrate they are fit for their intended purpose, ensuring that the enantiomeric excess (%ee) of the final product is accurately determined[4][5].

This guide provides an in-depth comparison of three leading analytical techniques for the chiral purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will explore the fundamental principles of each method, present detailed experimental protocols, compare their performance based on key analytical parameters, and offer expert guidance on selecting the optimal method for your specific application, from research and development to quality control.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. The resolution of (S)- and (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine requires the introduction of a chiral environment that forces the two enantiomers to interact differently. This is achieved by forming transient diastereomeric complexes with a chiral selector, which can be part of a stationary phase (in HPLC and SFC) or a buffer additive (in CE)[6][7]. The differing stability of these complexes leads to differential retention times or migration velocities, enabling their separation and quantification.

cluster_Analyte Racemic Analyte cluster_Complexes Transient Diastereomeric Complexes S_Enantiomer (S)-Enantiomer S_Complex [(S)-Analyte]•[CS] (Complex 1) S_Enantiomer->S_Complex + CS R_Enantiomer (R)-Enantiomer R_Complex [(R)-Analyte]•[CS] (Complex 2) R_Enantiomer->R_Complex + CS Selector Chiral Selector (CS) Separation Separation (Different Stabilities) S_Complex->Separation R_Complex->Separation

Caption: Principle of Chiral Recognition.

Comparative Analysis of Key Technologies

The choice of analytical technology depends on various factors, including the required resolution, analysis speed, sample throughput, solvent consumption, and the specific stage of drug development. Here, we compare the three most powerful techniques for chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the established workhorse for enantiomeric purity analysis in the pharmaceutical industry. Its reliability, robustness, and the wide availability of chiral stationary phases (CSPs) make it a go-to method. For a basic compound like this compound, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.

Causality Behind the Method: The separation mechanism relies on the differential partitioning of the enantiomers between the mobile phase and the chiral stationary phase. The intricate 3D structure of the CSP creates chiral pockets where the enantiomers can interact through a combination of hydrogen bonds, π-π interactions, and steric hindrance. One enantiomer will have a more stable interaction with the CSP, leading to a longer retention time.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-1 column (150 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: Isocratic mixture of Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). Rationale: The hexane/alcohol mobile phase is standard for normal-phase chiral separations. Diethylamine is added as a basic modifier to improve the peak shape of the amine analyte by masking acidic silanol sites on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability Test (SST): Inject a racemic standard (a 50:50 mixture of S and R enantiomers). The resolution between the two enantiomer peaks should be ≥ 2.0.

A Sample Prep (1 mg/mL in Mobile Phase) B HPLC Injection (10 µL) A->B C Isocratic Elution (Hex/EtOH/DEA, 1 mL/min) B->C D Chiral CSP Column (Cellulose-1) C->D E UV Detection (254 nm) D->E F Data Analysis (Peak Integration & %ee Calc) E->F

Caption: Chiral HPLC Workflow.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC. It uses supercritical CO₂ as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol or ethanol[8]. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and reduced backpressure compared to HPLC.

Causality Behind the Method: The separation principles are similar to normal-phase HPLC, with the CSP playing the critical role. However, the unique properties of the supercritical CO₂ mobile phase result in faster kinetics. This translates directly to significantly shorter analysis times and higher throughput, which is a major advantage in screening and process monitoring applications.

  • Instrumentation: Analytical SFC system with a CO₂ pump, co-solvent pump, autosampler, column thermostat, UV detector, and back-pressure regulator.

  • Chiral Stationary Phase: Lux® Amylose-1 (150 x 4.6 mm, 5 µm) or equivalent amylose-based CSP[8].

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.2% Isopropylamine as a co-solvent.

  • Gradient: Isocratic at 15% co-solvent. Rationale: Isopropylamine serves the same purpose as diethylamine in HPLC—to improve peak shape for the basic analyte. Methanol is a common polar co-solvent used to modulate analyte retention.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar (Back-Pressure Regulator setting).

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1.0 mg/mL.

  • Injection Volume: 5 µL.

  • System Suitability Test (SST): Inject a racemic standard. The resolution between the enantiomer peaks should be ≥ 2.0.

A Sample Prep (1 mg/mL in Methanol) B SFC Injection (5 µL) A->B C Supercritical Elution (CO₂/MeOH/IPA, 3 mL/min) B->C D Chiral CSP Column (Amylose-1) C->D E UV Detection (254 nm) D->E F Data Analysis (Peak Integration & %ee Calc) E->F

Caption: Chiral SFC Workflow.

Chiral Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent volumes. Unlike chromatographic methods, separation in CE is based on the differential migration of analytes in an electric field[7]. For chiral separations, a chiral selector is added directly to the background electrolyte (BGE)[9][10]. Cyclodextrins are the most common chiral selectors due to their versatility and availability[11].

Causality Behind the Method: The inner wall of a fused-silica capillary is negatively charged at neutral or basic pH, creating an electroosmotic flow (EOF) that drives the bulk solution toward the cathode (detector). The positively charged (protonated) amine analyte migrates toward the cathode as well. The chiral selector (e.g., a neutral cyclodextrin) is swept along with the EOF. The two enantiomers form transient inclusion complexes with the cyclodextrin, and the enantiomer that has a stronger binding affinity will be slightly retarded, resulting in a different apparent mobility and, thus, separation[7].

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 375 µm O.D., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD). Rationale: At a low pH of 2.5, the amine analyte is fully protonated (positively charged), and the EOF is suppressed, making the separation dependent on the analyte's electrophoretic mobility and its interaction with the chiral selector.

  • Voltage: +20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm (for better sensitivity of the imidazole moiety).

  • Sample Preparation: Dissolve the sample in deionized water to a concentration of 0.5 mg/mL.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • System Suitability Test (SST): Inject a racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

A Sample Prep (0.5 mg/mL in Water) B CE Injection (50 mbar, 5s) A->B C Electrophoretic Separation (+20 kV) B->C E UV Detection (214 nm) C->E D BGE with Chiral Selector (HP-β-CD) D->C F Data Analysis (Peak Integration & %ee Calc) E->F

Caption: Chiral CE Workflow.

Performance Data Comparison

To provide a clear, objective comparison, the following table summarizes the expected performance of each technique for the analysis of this compound, with the goal of quantifying the (R)-enantiomer at the 0.1% level, a common requirement based on ICH guidelines[12].

Performance Parameter Chiral HPLC Chiral SFC Chiral CE
Resolution (Rs) of Enantiomers > 2.0> 2.0> 1.5
Typical Analysis Time 10 - 15 minutes< 5 minutes15 - 20 minutes
Limit of Quantification (LOQ) ~ 0.05%~ 0.05%~ 0.1%
Solvent Consumption per Run ~15 mL (organic)~2 mL (organic) + CO₂< 1 mL (aqueous)
Method Development Effort ModerateModerateHigh
Robustness & Reproducibility HighHighModerate
Sample Volume Requirement Microliters (µL)Microliters (µL)Nanoliters (nL)
Cost per Analysis ModerateLowLow

Discussion and Recommendations: Choosing the Right Tool

The "best" method is context-dependent. The data presented in the table above can be used to guide the selection process based on the specific needs of the laboratory.

Start What is the primary analytical goal? Goal1 High-Throughput Screening or Process Monitoring Start->Goal1 Speed is Critical Goal2 Routine QC Release Testing Start->Goal2 Robustness is Critical Goal3 Limited Sample/Solvent or Orthogonal Method Start->Goal3 Conservation is Critical Method1 Chiral SFC Goal1->Method1 Choose for Speed & Low Solvent Use Method2 Chiral HPLC Goal2->Method2 Choose for Reliability & Established Protocols Method3 Chiral CE Goal3->Method3 Choose for High Efficiency & Micro-scale

Caption: Decision Logic for Method Selection.

  • For High-Throughput Screening (HTS) and Process Development: Chiral SFC is the undisputed leader. Its sub-5-minute analysis times allow for the rapid screening of synthesis conditions or purification fractions, dramatically accelerating development timelines. The significant reduction in organic solvent consumption also aligns with corporate green chemistry initiatives and reduces operational costs.

  • For Routine Quality Control (QC) and Stability Testing: Chiral HPLC remains the gold standard. Its proven robustness, high reproducibility, and the wealth of established validation protocols make it ideal for a regulated QC environment where consistency is paramount. Method transfer between laboratories is also generally more straightforward with HPLC.

  • For Orthogonal Method Validation and Scarce Samples: Chiral CE offers a unique and powerful alternative. Its separation mechanism is fundamentally different from chromatography, making it an excellent orthogonal technique to confirm the purity results obtained by HPLC or SFC. Furthermore, its extremely low sample and solvent consumption make it invaluable when dealing with precious early-stage intermediates or in micro-scale synthesis applications. While method development can be more complex, its high separation efficiency is unparalleled.

Regulatory Compliance and Method Validation

Regardless of the chosen technology, the analytical method must be validated according to ICH Q2(R2) guidelines to be considered for use in a regulated environment[5][13]. The validation process demonstrates that the method is suitable for its intended purpose and reliably measures the chiral purity of this compound. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the unwanted (R)-enantiomer and other process-related impurities.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the (R)-enantiomer and the analytical response.

  • Range: The interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantification (LOQ): The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The recent adoption of ICH Q14 and the lifecycle approach to analytical procedures encourages a more scientific, risk-based approach to method development and validation, ensuring the procedure remains robust throughout its use[14].

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While Chiral HPLC provides a robust and reliable foundation for QC labs, Chiral SFC offers a compelling high-speed, green alternative for development and high-throughput environments. Chiral CE stands as a powerful, high-efficiency technique for orthogonal validation and situations with limited sample availability. By understanding the underlying principles, strengths, and weaknesses of each technology, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to meet their scientific and regulatory needs.

References

A Comparative Guide to the Synthetic Routes of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of pharmaceutical manufacturing. (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a key chiral building block, notably utilized in the synthesis of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D)[1]. The precise spatial arrangement of the amine group is critical for its pharmacological activity, making its enantioselective synthesis a subject of significant interest. This guide provides an in-depth comparison of documented synthetic strategies to produce this important intermediate, focusing on the underlying chemical principles, experimental protocols, and overall efficiency.

Introduction to the Synthetic Challenge

The core structure of this compound presents two primary synthetic hurdles: the construction of the 4-phenylimidazole heterocycle and the stereospecific introduction of the (S)-ethylamine moiety at the 2-position. The challenge lies in achieving high yields and, most importantly, high enantiomeric purity in a manner that is scalable and economically viable for industrial production. This guide will dissect a prominent synthetic approach that leverages a chiral pool starting material to ensure the desired stereochemistry.

Route 1: Chiral Pool Synthesis from L-Alanine

This strategy, detailed in patent literature for the synthesis of Eluxadoline intermediates, exemplifies a robust and industrially applicable approach[2]. By commencing with a readily available and enantiomerically pure starting material, L-alanine, the desired (S)-stereochemistry is intrinsically carried through the synthetic sequence, obviating the need for chiral resolutions or complex asymmetric catalysis in later stages.

Strategic Overview

The synthesis begins with the protection of the amino group of L-alanine, followed by a condensation reaction to form a key acyclic precursor. This precursor then undergoes cyclization to construct the imidazole ring. A critical step for ensuring high purity is the formation of a crystalline oxalate salt of the protected intermediate, which allows for efficient purification through recrystallization, thereby avoiding column chromatography. The final step involves the deprotection of the amine to yield the target molecule.

Experimental Protocol

Step 1: N-Boc Protection of L-Alanine

L-alanine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture such as dioxane and water. This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of (Boc)₂O, resulting in the formation of N-tert-butoxycarbonyl-L-alanine (Boc-L-alanine).

Step 2: Formation of the α-Amino Ketone Intermediate

Boc-L-alanine is coupled with 2-amino-1-phenylethanone (or its hydrochloride salt) using standard peptide coupling reagents, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt), in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) in a solvent like dichloromethane (DCM)[3]. This forms the N²-[(tert-butoxycarbonyl)]-N¹-(2-oxo-2-phenylethyl)-L-alaninamide intermediate.

Step 3: Imidazole Ring Formation

The α-amino ketone intermediate is cyclized to form the imidazole ring. This is typically achieved by heating the intermediate with a source of ammonia, such as ammonium acetate, in a suitable solvent. The reaction proceeds through an initial condensation between the ketone and the amide nitrogen of the alaninamide, followed by dehydration and subsequent cyclization to yield [(S)-1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester.

Step 4: Purification via Oxalate Salt Formation

The crude Boc-protected imidazole intermediate is dissolved in an appropriate solvent, such as ethyl acetate, and treated with oxalic acid. This results in the precipitation of the crystalline [(S)-1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester oxalate salt. This salt can be isolated by filtration and washed to achieve high purity (typically >99%)[2]. This step is crucial for removing impurities without resorting to chromatographic methods.

Step 5: Deprotection to Yield the Final Product

The purified oxalate salt is treated with a strong acid, such as hydrochloric acid, in a suitable solvent to cleave the Boc protecting group. Subsequent neutralization with a base affords the final product, this compound, as a free base.

Data Summary
ParameterRoute 1: Chiral Pool Synthesis from L-Alanine
Starting Material L-Alanine
Key Features Stereochemistry derived from chiral pool; Purification via crystalline oxalate salt
Number of Steps 5
Overall Yield High (quantitative data not publicly available, but patent claims high yields)
Enantiomeric Purity High (expected to be >99% ee due to the nature of the synthesis)
Scalability High; designed for industrial production
Purification Method Recrystallization of an intermediate salt

Workflow Diagram

Synthetic_Route_1 cluster_0 Route 1: Chiral Pool Synthesis A L-Alanine B Boc-L-Alanine A->B (Boc)₂O, Base C N²-[(tert-butoxycarbonyl)]-N¹-(2-oxo-2-phenylethyl)-L-alaninamide B->C 2-amino-1-phenylethanone, Coupling Agents D [(S)-1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester C->D NH₄OAc, Heat E Crystalline Oxalate Salt D->E Oxalic Acid F This compound E->F Acidic Deprotection, Neutralization

Caption: Workflow for the chiral pool synthesis of this compound from L-Alanine.

Alternative Approaches and Future Perspectives

While the chiral pool approach from L-alanine is a well-established and efficient method, other synthetic strategies could be envisioned, although they are not as extensively documented in the public domain for this specific molecule.

One potential alternative involves the synthesis of the racemic 1-(4-phenyl-1H-imidazol-2-yl)ethanamine followed by chiral resolution. This would involve forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. However, this approach is often less efficient as it discards at least 50% of the material.

Another theoretical route could involve the asymmetric reduction of a precursor ketone, 1-(4-phenyl-1H-imidazol-2-yl)ethan-1-one. This would require the development of a highly stereoselective catalyst, such as a chiral transition metal complex or an enzyme, to achieve high enantiomeric excess. While potentially more atom-economical, the development and optimization of such a catalytic system can be time-consuming and costly.

Conclusion

The synthesis of this compound via the chiral pool approach starting from L-alanine stands out as a practical and scalable method. Its key advantages lie in the reliable control of stereochemistry and the avoidance of chromatographic purification through the strategic use of a crystalline salt intermediate. For industrial applications where purity, cost, and scalability are paramount, this route presents a compelling and field-proven strategy. Future research may focus on developing even more convergent or catalytic asymmetric routes, but the current methodology provides a robust benchmark for the efficient production of this critical pharmaceutical intermediate.

References

A Comparative Spectroscopic Guide to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide not just data, but a foundational understanding of the spectroscopic characterization of complex chiral molecules, emphasizing the rationale behind analytical choices and the interpretation of spectral features.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug development and medicinal chemistry, the unambiguous determination of a molecule's structure, purity, and stereochemistry is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. For a chiral molecule like (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, these techniques not only confirm the connectivity of atoms but also provide crucial information about the three-dimensional arrangement of the molecule, which is often directly linked to its biological activity.[1]

This guide will delve into the expected spectroscopic signatures of this compound and compare them with a simpler, yet structurally related molecule, 2-amino-1-phenylethanol. This comparative approach will illuminate how subtle changes in molecular structure are reflected in the spectroscopic data.

Molecular Structures:

G cluster_0 This compound cluster_1 2-Amino-1-phenylethanol a C₁₁H₁₃N₃ MW: 187.24 g/mol b C₈H₁₁NO MW: 137.18 g/mol

Caption: Molecular formulas and weights of the target and comparative compounds.

Predicted Spectroscopic Data for this compound

While a publicly available, complete set of spectra for this compound is not readily found, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the known chemical shifts and fragmentation patterns of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex, with distinct signals for the protons of the phenyl ring, the imidazole ring, and the ethanamine side chain.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Phenyl-H (ortho)7.6 - 7.8Doublet (d)7-8Deshielded due to proximity to the imidazole ring.
Phenyl-H (meta, para)7.2 - 7.5Multiplet (m)Typical aromatic region.
Imidazole-H7.1 - 7.3Singlet (s)Aromatic proton on the imidazole ring.
Imidazole-NH10.0 - 12.0Broad Singlet (br s)Exchangeable proton, chemical shift is concentration and solvent dependent.
CH (ethanamine)4.0 - 4.3Quartet (q)~7Chiral center proton, coupled to the adjacent methyl group.
NH₂ (ethanamine)1.5 - 2.5Broad Singlet (br s)Exchangeable protons.
CH₃ (ethanamine)1.4 - 1.6Doublet (d)~7Coupled to the methine proton of the chiral center.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Imidazole C2150 - 155Carbon atom of the imidazole ring bonded to two nitrogen atoms.
Imidazole C4/C5135 - 140Carbon atom of the imidazole ring bonded to the phenyl group.
Imidazole C5/C4115 - 120The other carbon atom of the imidazole ring.
Phenyl C (ipso)130 - 135Carbon atom of the phenyl ring attached to the imidazole ring.
Phenyl C (ortho, meta, para)125 - 130Aromatic carbons of the phenyl ring.
CH (ethanamine)45 - 50Carbon of the chiral center.
CH₃ (ethanamine)20 - 25Methyl group carbon.
Predicted IR Spectrum

The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H (amine & imidazole)3200 - 3400Medium, Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N (imidazole)1600 - 1650Medium
C=C (aromatic)1450 - 1600Medium to Strong
Predicted Mass Spectrum

The mass spectrum (electron ionization) should show a molecular ion peak and characteristic fragmentation patterns.

m/z Interpretation
187Molecular ion [M]⁺
172Loss of CH₃ radical
103Phenylimidazole fragment

Comparative Analysis: this compound vs. 2-Amino-1-phenylethanol

For a practical comparison, we will examine the known spectroscopic data of 2-amino-1-phenylethanol. This molecule shares the phenyl and aminoethyl moieties with our target compound but lacks the imidazole ring and the methyl group on the side chain.

¹H NMR Comparison

2-Amino-1-phenylethanol ¹H NMR Data:

Proton(s) Chemical Shift (ppm) Multiplicity
Phenyl-H7.2 - 7.4Multiplet
CH (benzylic)4.6 - 4.8Doublet of Doublets
CH₂ (aminoethyl)2.8 - 3.1Multiplet
OHVariableBroad Singlet
NH₂VariableBroad Singlet

Key Differences:

  • Aromatic Region: The phenyl protons in 2-amino-1-phenylethanol appear as a more compact multiplet compared to the more spread-out signals predicted for the target molecule, which is due to the electronic influence of the imidazole ring.

  • Side Chain: The side chain protons of 2-amino-1-phenylethanol show a more complex splitting pattern due to coupling between the benzylic and methylene protons. In contrast, the ethanamine side chain of the target compound is predicted to show a simpler quartet and doublet.

  • Imidazole Protons: The most obvious difference is the absence of signals corresponding to the imidazole ring protons in the spectrum of 2-amino-1-phenylethanol.

¹³C NMR Comparison

2-Amino-1-phenylethanol ¹³C NMR Data:

Carbon(s) Chemical Shift (ppm)
Phenyl C (ipso)~142
Phenyl C (ortho, meta, para)125 - 129
CH (benzylic)~75
CH₂ (aminoethyl)~47

Key Differences:

  • Imidazole Carbons: The spectrum of 2-amino-1-phenylethanol lacks the signals for the imidazole ring carbons.

  • Benzylic Carbon: The benzylic carbon (CH-OH) in 2-amino-1-phenylethanol is significantly downfield compared to the predicted chemical shift of the chiral carbon in the target molecule, due to the direct attachment of the hydroxyl group.

IR Spectroscopy Comparison

2-Amino-1-phenylethanol IR Data:

Functional Group Wavenumber (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
N-H (amine)3200 - 3400 (medium)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1450 - 1600

Key Differences:

  • O-H Stretch: 2-Amino-1-phenylethanol shows a prominent broad O-H stretching band, which is absent in the spectrum of the target molecule.

  • C=N Stretch: The target molecule will have a C=N stretching vibration from the imidazole ring, which is not present in 2-amino-1-phenylethanol.

Mass Spectrometry Comparison

2-Amino-1-phenylethanol Mass Spectrum:

m/z Interpretation
137Molecular ion [M]⁺
107Loss of CH₂NH₂
77Phenyl cation

Key Differences:

  • Molecular Ion: The molecular ion peaks are different, reflecting their different molecular weights.

  • Fragmentation: The fragmentation patterns are distinct. 2-Amino-1-phenylethanol readily loses the amino-methanol group, while the target molecule is expected to show fragmentation related to the ethanamine side chain and the imidazole ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy

G cluster_workflow NMR Sample Preparation and Acquisition prep Sample Preparation ~10-20 mg of sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC) instrument->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process

Caption: A typical workflow for NMR analysis.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and NH₂).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Infrared Spectroscopy

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that often yields the protonated molecular ion [M+H]⁺, which is useful for determining the molecular weight. EI is a higher-energy technique that leads to more extensive fragmentation, providing structural information.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

This guide has provided a comprehensive, albeit predicted, spectroscopic profile for this compound and a comparative analysis with the known data for 2-amino-1-phenylethanol. The key differentiators in the spectra arise from the presence of the imidazole ring and the specific substitution pattern in the target molecule. For researchers working with this or similar compounds, this guide serves as a valuable reference for interpreting their own experimental data and underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization of complex organic molecules.

References

Comparing analytical techniques for chiral amine separation.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Analytical Techniques for Chiral Amine Separation

In the landscape of pharmaceutical development and chemical synthesis, the stereoselective separation of chiral amines is a critical step. Enantiomers of a chiral amine can exhibit vastly different pharmacological, toxicological, and metabolic properties. Consequently, regulatory bodies worldwide mandate the separation and independent evaluation of enantiomers for chiral drug candidates. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, offering insights into their principles, practical applications, and the rationale behind method development choices.

The Challenge of Chiral Recognition

Chiral amines, possessing a stereogenic center at the nitrogen atom or an adjacent carbon, exist as non-superimposable mirror images (enantiomers). Since enantiomers have identical physical properties in an achiral environment (e.g., boiling point, solubility, refractive index), their separation requires the introduction of another chiral entity to form transient diastereomeric complexes with different interaction energies. Analytical techniques achieve this by employing a chiral selector, either in the stationary phase or as an additive in the mobile phase.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is arguably the most versatile and widely adopted technique for chiral separations due to its broad applicability and the vast library of available Chiral Stationary Phases (CSPs).

Principle of Separation

In chiral HPLC, the separation is achieved through differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, π-π interactions, steric hindrance, and inclusion complexation, leading to different retention times for each enantiomer.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral HPLC. Their helical polymer structures create chiral grooves and cavities that provide the necessary stereospecific interaction sites.

Key Experimental Parameters & Optimization
  • Chiral Stationary Phase (CSP) Selection : This is the most critical parameter. Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are often the first choice due to their broad enantioselectivity. For primary amines, CSPs based on crown ethers (e.g., CROWNPAK® CR(+)/CR(-)) can be highly effective as they form specific inclusion complexes with the ammonium group.

  • Mobile Phase : The choice of mobile phase significantly modulates the interactions between the analyte and the CSP.

    • Normal Phase (NP) : Typically uses alkane solvents like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is a key optimization step.

    • Reversed Phase (RP) : Uses aqueous buffers with organic modifiers like acetonitrile or methanol. This mode is often preferred for more polar or ionizable compounds and is compatible with mass spectrometry (MS).

    • Additives/Modifiers : For basic amines, adding a small amount of a basic modifier (e.g., diethylamine (DEA), ethylenediamine (EDA)) to the mobile phase is often essential. This deactivates residual acidic silanol groups on the silica support, preventing peak tailing and improving peak shape and resolution.

Experimental Protocol: HPLC Separation of 1-Phenylethylamine

This protocol describes a typical screening approach for the chiral separation of a primary amine.

  • Column : Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase : Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25 °C.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve 1 mg of racemic 1-phenylethylamine in 1 mL of the mobile phase.

  • Injection Volume : 10 µL.

  • Analysis : Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

Data Summary: HPLC Performance
AnalyteColumnMobile PhasetR1 (min)tR2 (min)Resolution (Rs)
1-PhenylethylamineChiralpak AD-HHexane/IPA/DEA (80:20:0.1)8.510.2> 2.0
PropranololChiralcel OD-HHexane/IPA/DEA (70:30:0.1)6.17.5> 1.8

Gas Chromatography (GC) with Chiral Columns

GC is a powerful technique for volatile and thermally stable chiral amines. It offers high resolution and speed but often requires derivatization of the analyte.

Principle of Separation

Chiral recognition in GC is achieved using a stationary phase that is itself chiral. Cyclodextrin derivatives are the most common chiral selectors in GC. The cyclodextrin cavity provides a chiral environment where one enantiomer can fit better than the other, leading to differences in partitioning between the carrier gas and the stationary phase.

Key Experimental Parameters & Optimization
  • Derivatization : Primary and secondary amines often exhibit poor chromatographic behavior (peak tailing) and may not be sufficiently volatile for GC analysis. Derivatization, typically through acylation (e.g., with trifluoroacetic anhydride, TFAA), converts the polar amine group into a less polar, more volatile amide, while often enhancing enantioselectivity.

  • Column Selection : The choice of cyclodextrin derivative is crucial. For example, columns like Chiraldex® G-TA (trifluoroacetyl gamma-cyclodextrin) are specifically designed for acylated amines.

  • Temperature Program : A carefully optimized temperature gradient is essential to achieve good resolution in a reasonable timeframe. A slow ramp rate can improve the separation of closely eluting peaks.

Experimental Protocol: GC Separation of Amphetamine
  • Derivatization : To 1 mg of amphetamine, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 15 minutes. Evaporate the solvent and reconstitute in 1 mL of ethyl acetate.

  • Column : Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Oven Program : 90 °C hold for 1 min, then ramp at 4 °C/min to 160 °C.

  • Injector : Split mode (50:1), 250 °C.

  • Detector : Flame Ionization Detector (FID), 270 °C.

  • Injection Volume : 1 µL.

Data Summary: GC Performance
Analyte (as TFA derivative)ColumnTemperature ProgramtR1 (min)tR2 (min)Resolution (Rs)
AmphetamineChiraldex G-TA90-160°C at 4°C/min12.312.8> 2.5
MethamphetamineChiraldex G-TA90-160°C at 4°C/min14.114.5> 2.2

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful green alternative to HPLC, offering fast, high-efficiency separations with reduced solvent consumption.

Principle of Separation

SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster analysis times and higher efficiency compared to HPLC. The separation mechanism on the CSP is similar to that in normal-phase HPLC, relying on the same types of interactions.

Key Experimental Parameters & Optimization
  • Co-solvent : Supercritical CO2 is non-polar, so an organic modifier (co-solvent), typically an alcohol like methanol or ethanol, is added to increase the mobile phase polarity and solvating power. The type and percentage of the co-solvent are critical for tuning selectivity.

  • Additive : As with HPLC, basic additives (e.g., DEA) are crucial for achieving good peak shape for chiral amines.

  • Back Pressure : The automated back pressure regulator (ABPR) maintains the CO2 in its supercritical state. A typical pressure is around 150 bar.

Experimental Protocol: SFC Separation of Metoprolol
  • Column : Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase : Supercritical CO2 / Methanol with 0.2% Isopropylamine (75:25, v/v).

  • Flow Rate : 3.0 mL/min.

  • Back Pressure : 150 bar.

  • Temperature : 40 °C.

  • Detection : UV at 225 nm.

Data Summary: SFC Performance
AnalyteColumnMobile PhasetR1 (min)tR2 (min)Resolution (Rs)
MetoprololChiralpak ICCO2/Methanol/IPA (75:25:0.2)2.83.5> 3.0
AlbuterolChiralpak AD-HCO2/Methanol/DEA (80:20:0.1)4.15.0> 2.5

Capillary Electrophoresis (CE)

CE is a high-resolution technique that separates molecules based on their electrophoretic mobility in a narrow capillary. It requires very small sample volumes and can be highly efficient.

Principle of Separation

For chiral separations in CE, a chiral selector is added to the background electrolyte (BGE). Highly sulfated cyclodextrins are commonly used for this purpose. The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, leading to their separation.

Key Experimental Parameters & Optimization
  • Chiral Selector : The type and concentration of the chiral selector (e.g., hydroxypropyl-β-cyclodextrin, sulfated β-cyclodextrin) in the BGE are the most important factors.

  • Buffer pH and Composition : The pH of the BGE determines the charge state of the amine analyte and the magnitude of the electroosmotic flow (EOF), both of which strongly influence the separation.

  • Voltage and Temperature : Higher voltages generally lead to faster separations, but can generate Joule heating, which must be managed by effective capillary cooling.

Experimental Protocol: CE Separation of Ephedrine
  • Capillary : Fused silica, 50 µm ID, 60 cm total length (51.5 cm effective).

  • Background Electrolyte (BGE) : 50 mM phosphate buffer, pH 2.5, containing 15 mM highly-sulfated-β-cyclodextrin.

  • Voltage : 25 kV.

  • Temperature : 25 °C.

  • Injection : Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection : UV at 214 nm.

Data Summary: CE Performance
AnalyteChiral SelectorBGEtR1 (min)tR2 (min)Resolution (Rs)
EphedrineHS-β-CD50 mM Phosphate, pH 2.57.27.9> 4.0
PseudoephedrineHP-β-CD25 mM Phosphate, pH 3.09.810.5> 3.5

Comparative Analysis and Selection Guide

Choosing the right technique depends on the analyte's properties, the required throughput, and the available instrumentation.

Overall Technique Comparison
FeatureHPLCGCSFCCE
Principle Differential partitioning with CSPDifferential partitioning with chiral columnDifferential partitioning with CSPDifferential electrophoretic mobility
Analytes Broad applicability, non-volatileVolatile, thermally stable (or derivatized)Broad applicability, good for non-polarCharged or chargeable, polar
Speed Moderate to FastFastVery FastModerate
Resolution Very GoodExcellentVery GoodExcellent
Solvent Use HighLowVery Low (Green)Minimal
Sample Req. µg-mgng-µgµg-mgng-pg
Key Advantage Versatility, wide range of CSPsHigh efficiency for volatile compoundsSpeed, low solvent use, MS-compatibleHigh efficiency, low sample/reagent use
Key Limitation High solvent cost and wasteRequires volatile/derivatized analytesHigher initial instrument costLess robust for complex matrices
Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate technique for a new chiral amine separation challenge.

G cluster_input Analyte Properties & Goals cluster_screening Primary Screening Platform cluster_specialty Secondary / Specialty Platforms cluster_output Outcome Analyte Chiral Amine Sample SFC_Screen SFC Screening (Fastest, Greenest First Pass) Analyte->SFC_Screen Is SFC available? HPLC_Screen HPLC Screening (Broadest Applicability) Analyte->HPLC_Screen SFC not available SFC_Screen->HPLC_Screen No Separation Optimized Optimized Chiral Method SFC_Screen->Optimized Separation Achieved GC_Path GC Analysis HPLC_Screen->GC_Path No Sep. & Volatile / Derivatizable? CE_Path CE Analysis HPLC_Screen->CE_Path No Sep. & Ionizable / Polar? HPLC_Screen->Optimized Separation Achieved GC_Path->CE_Path No Separation GC_Path->Optimized Separation Achieved CE_Path->Optimized Separation Achieved

Caption: Decision workflow for chiral amine separation method development.

Conclusion

The separation of chiral amines is a mature field with several powerful analytical techniques at the disposal of the modern scientist. HPLC with polysaccharide-based CSPs remains the most versatile and widely used method. However, for high-throughput and environmentally conscious laboratories, SFC offers compelling advantages in speed and reduced solvent consumption. GC provides exceptional resolution for volatile amines, provided derivatization is feasible, while CE offers a unique, high-efficiency separation mechanism for polar and ionizable compounds with minimal sample consumption. The optimal choice requires a careful consideration of the analyte's physicochemical properties, the analytical objective, and available instrumentation, often beginning with a broad screening on SFC or HPLC platforms.

A Senior Application Scientist's Guide to Catalyst Efficacy in Phenyl-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of phenyl-imidazole derivatives represents a critical step in the creation of novel therapeutic agents. The imidazole core is a privileged scaffold in a vast array of biologically active compounds. The efficiency of synthesizing these crucial molecules is heavily reliant on the choice of catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of phenyl-imidazole derivatives, supported by experimental data and field-proven insights to aid in your experimental design and catalyst selection.

The Enduring Importance of the Phenyl-Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The phenyl-imidazole moiety, in particular, is a common feature in many marketed drugs and clinical candidates. The versatile nature of the imidazole ring, with its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in biological systems, makes it an attractive pharmacophore.

The classical approach to synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction, a multi-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate). The choice of catalyst in this reaction is paramount, influencing not only the reaction rate and yield but also the environmental footprint and economic viability of the synthesis.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in the synthesis of phenyl-imidazole derivatives, with a direct impact on yield, reaction time, and sustainability. Below is a comparative analysis of several prominent catalytic systems, encompassing both heterogeneous and homogeneous catalysts.

Data Presentation: A Side-by-Side Comparison
CatalystTypeCatalyst LoadingTemperature (°C)SolventReaction TimeYield (%)ReusabilityReference
MIL-101(Cr) Heterogeneous (MOF)5 mg (per 1 mmol benzil)120Solvent-free10 min95At least 5 cycles with slight loss of efficiency[1]
FeCl₃/SiO₂ Heterogeneous20 mg (per 1 mmol benzil)100Solvent-free1 h93At least 5 cycles with minimal loss of potency[2]
Zeolite H-ZSM-22 Heterogeneous80 mg140Not specified30 min87Not specified[3]
3-Picolinic Acid Homogeneous10 mol%80 (Reflux)Ethanol2 h~90 (Full conversion)Not applicable[4]
Diethyl Ammonium Hydrogen Phosphate Homogeneous (Ionic Liquid)3 mmol (per 10 mmol benzil)100Solvent-free15-30 min90-96Reusable[5]

Note: The presented data is for the synthesis of 2,4,5-triphenyl-1H-imidazole or similar derivatives and may vary depending on the specific substrates used. The reaction conditions are as reported in the respective literature and are not standardized across all catalysts, which should be considered when making direct comparisons.

Delving into the Catalytic Mechanisms

Understanding the underlying mechanism of a catalyst is crucial for optimizing reaction conditions and troubleshooting experimental challenges. Here, we explore the proposed catalytic cycles for two distinct and highly effective catalysts.

The General Pathway: Debus-Radziszewski Imidazole Synthesis

The synthesis of 2,4,5-trisubstituted imidazoles generally follows the Debus-Radziszewski reaction pathway. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.

G reagents Benzil + Aldehyde + 2 NH₃ diimine Diimine Intermediate reagents->diimine Condensation condensation Condensation with Aldehyde diimine->condensation cyclization Cyclization & Dehydration condensation->cyclization imidazole 2,4,5-Trisubstituted Imidazole cyclization->imidazole

Caption: General reaction scheme for the Debus-Radziszewski synthesis of 2,4,5-trisubstituted imidazoles.

Catalytic Cycle of a Metal-Organic Framework (MOF): MIL-101(Cr)

Metal-Organic Frameworks (MOFs) like MIL-101(Cr) are highly porous materials with coordinatively unsaturated metal sites that can act as Lewis acids. These sites are believed to play a key role in activating the reactants.[1]

G catalyst MIL-101(Cr) Lewis Acid Site aldehyde Aldehyde catalyst->aldehyde Activation imine Imine Formation aldehyde->imine ammonia Ammonia ammonia->imine intermediate1 Condensation Intermediate imine->intermediate1 benzil Benzil benzil->intermediate1 Nucleophilic Attack cyclization Intramolecular Cyclization intermediate1->cyclization Dehydration imidazole Imidazole Product cyclization->imidazole imidazole->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of phenyl-imidazole derivatives using MIL-101(Cr).

The Role of a Lewis Acid Catalyst: FeCl₃/SiO₂

The silica-supported ferric chloride (FeCl₃/SiO₂) catalyst is a robust and reusable heterogeneous Lewis acid catalyst. The Lewis acidic Fe(III) centers are thought to activate the carbonyl groups of both the benzil and the aldehyde, facilitating the condensation and cyclization steps.[2]

G catalyst FeCl₃/SiO₂ Lewis Acid benzil Benzil catalyst->benzil Coordination aldehyde Aldehyde catalyst->aldehyde Coordination activated_benzil Activated Benzil benzil->activated_benzil activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde intermediate1 Condensation with NH₃ activated_benzil->intermediate1 intermediate2 Further Condensation activated_aldehyde->intermediate2 ammonia Ammonia ammonia->intermediate1 intermediate1->intermediate2 cyclization Dehydration & Cyclization intermediate2->cyclization imidazole Imidazole Product cyclization->imidazole imidazole->catalyst Catalyst Release

Caption: Plausible catalytic pathway for the FeCl₃/SiO₂ catalyzed synthesis of phenyl-imidazoles.

Experimental Protocols: Step-by-Step Methodologies

Reproducibility is the cornerstone of scientific integrity. The following are detailed experimental protocols for the synthesis of 2,4,5-triphenyl-1H-imidazole using two of the highly efficient catalysts discussed.

Protocol 1: Synthesis using MIL-101(Cr) as a Heterogeneous Catalyst[1]

Materials:

  • Benzil (1 mmol, 210.2 mg)

  • Benzaldehyde (1 mmol, 106.1 mg, 0.102 mL)

  • Ammonium acetate (2.5 mmol, 192.7 mg)

  • MIL-101(Cr) catalyst (5 mg)

Procedure:

  • In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and MIL-101(Cr) catalyst (5 mg).

  • Heat the reaction mixture at 120 °C under solvent-free conditions with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the flask and filter to separate the solid catalyst.

  • Wash the catalyst with ethyl acetate several times. The catalyst can be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

Protocol 2: Synthesis using FeCl₃/SiO₂ as a Heterogeneous Catalyst[2]

Materials:

  • Benzil (1 mmol, 210.2 mg)

  • Benzaldehyde dimethyl acetal (1.1 mmol, 167.4 mg, 0.165 mL)

  • Ammonium acetate (5 mmol, 385.4 mg)

  • FeCl₃/SiO₂ catalyst (20 mg)

Procedure:

  • To a reaction vessel, add benzil (1 mmol), benzaldehyde dimethyl acetal (1.1 mmol), ammonium acetate (5 mmol), and the FeCl₃/SiO₂ catalyst (20 mg).

  • Heat the solvent-free mixture at 100 °C with stirring for 1 hour.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an appropriate solvent (e.g., ethyl acetate) and filter to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,5-triphenyl-1H-imidazole.

Conclusion and Future Outlook

The synthesis of phenyl-imidazole derivatives is a mature field, yet the quest for more efficient, sustainable, and cost-effective catalytic systems continues. This guide has highlighted several highly effective catalysts, with heterogeneous catalysts such as the metal-organic framework MIL-101(Cr) and silica-supported ferric chloride demonstrating exceptional performance in terms of yield, reaction time, and reusability, particularly under solvent-free conditions. Homogeneous catalysts like 3-picolinic acid and ionic liquids also offer excellent efficiency, although catalyst recovery can be more challenging.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental impact. For industrial applications, the development of robust and highly reusable heterogeneous catalysts remains a key area of research. As our understanding of catalytic mechanisms deepens, the rational design of next-generation catalysts with even greater efficacy and selectivity will undoubtedly accelerate the discovery and development of new imidazole-based therapeutics.

References

A Comparative Pharmacological Guide: Eluxadoline and the Rationale of its Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the pharmacological profile of eluxadoline, a treatment for irritable bowel syndrome with diarrhea (IBS-D), against the backdrop of its conceptual precursors. We will dissect the molecular architecture and mechanistic nuances that distinguish eluxadoline, offering a narrative grounded in experimental data to illuminate the rationale behind its development. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this unique opioid receptor modulator.

Introduction: The Clinical Challenge of IBS-D and the Advent of Eluxadoline

Irritable bowel syndrome with diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits, significantly impacting a patient's quality of life.[1][2] Historically, therapeutic options were limited and often addressed either pain or diarrhea, but not both simultaneously. The development of eluxadoline (marketed as Viberzi and Truberzi) marked a significant advancement in the management of IBS-D.[3][4]

Eluxadoline is a locally acting, mixed opioid receptor modulator.[5] Its therapeutic efficacy stems from a unique mechanism of action: it is a μ-opioid receptor (μOR) and κ-opioid receptor (κOR) agonist, and a δ-opioid receptor (δOR) antagonist.[6][7][8] This tripartite activity allows it to normalize gastrointestinal motility and reduce visceral hypersensitivity, the two primary drivers of IBS-D symptoms.[4]

The Precursor Concept: Designing for Gut Selectivity and Mitigating Central Side Effects

The development of eluxadoline was not a serendipitous discovery but rather a deliberate exercise in medicinal chemistry aimed at overcoming the limitations of traditional opioids. While specific direct precursors with extensive clinical data are not publicly detailed, we can conceptualize its "precursors" as earlier-generation opioids, such as loperamide, and the chemical principles that guided the evolution to eluxadoline. The core challenge was to design a molecule that retained the beneficial gut-restricted effects of μ-opioid agonism (reduced motility and secretion) while minimizing the debilitating central nervous system (CNS) side effects (euphoria, sedation, physical dependence) and the severe constipation associated with unopposed μOR agonism.[6][9]

The key strategic objectives in the design of eluxadoline were:

  • Peripheral Restriction: To limit the molecule's ability to cross the blood-brain barrier, thereby confining its action to the enteric nervous system.

  • Modulation of Constipating Effects: To counteract the excessive slowing of gut transit caused by μOR agonism.

  • Dual Symptom Relief: To simultaneously address both abdominal pain and diarrhea.

Eluxadoline's structure incorporates features designed to achieve these goals. Its relatively high molecular weight and polar characteristics contribute to low oral bioavailability and minimal CNS penetration.[9] Furthermore, the integration of δOR antagonism is a key innovation. While μOR agonism decreases intestinal transit, δOR antagonism is thought to counteract this effect, thus normalizing bowel function rather than simply inducing constipation.[5][10]

Head-to-Head Pharmacological Profile

To appreciate the novelty of eluxadoline, it is instructive to compare its pharmacological properties to a representative peripherally acting μ-opioid agonist precursor concept, such as loperamide.

Mechanism of Action
  • Eluxadoline: Acts as an agonist at μ- and κ-opioid receptors and an antagonist at the δ-opioid receptor.[6][10] This mixed profile is central to its efficacy. Agonism of μOR and κOR in the enteric nervous system reduces bowel contractions, decreases colonic motility, and alleviates abdominal pain.[6][7] The δOR antagonism helps to mitigate the risk of severe constipation that can arise from unopposed μOR agonism.[6][10]

  • Precursor Concept (e.g., Loperamide): Primarily a potent μ-opioid receptor agonist with negligible affinity for δOR and κOR. Its action is largely restricted to the gut, where it slows intestinal transit and reduces fecal volume. However, its singular mechanism can lead to significant constipation and it has less pronounced effects on visceral pain compared to eluxadoline.[11]

Receptor Binding Affinity and Selectivity

The binding affinity (Ki) of a compound for its receptor is a measure of its potency. A lower Ki value indicates a higher binding affinity.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Eluxadoline 1.8[8]430 (Antagonist)[8]55[8]
Loperamide High affinity (agonist)Low affinityLow affinity

Data for loperamide's specific Ki values vary across studies but consistently show high selectivity for the μ-opioid receptor.

This data clearly illustrates eluxadoline's multi-receptor engagement, with high potency for the μ-opioid receptor and significant, though lower, affinity for the κ- and δ-opioid receptors.

Pharmacokinetics
ParameterEluxadolinePrecursor Concept (e.g., Loperamide)
Oral Bioavailability Low (~1%) due to extensive first-pass metabolism.[7][12]Low, due to high first-pass metabolism.
CNS Penetration Minimal, limiting central side effects.[6]Minimal, due to being a substrate for P-glycoprotein efflux pump at the blood-brain barrier.
Protein Binding ~81%[3][4]High
Metabolism Primarily in the liver.[7]Extensive hepatic metabolism.
Excretion Primarily through feces (82.2%), with less than 1% in urine.[3][7]Primarily in feces.
Half-life 3.7 to 6 hours.[3][7]~11 hours

Both molecules are designed for low systemic exposure and gut-focused action.

Clinical Efficacy and Side Effect Profile

Efficacy: Clinical trials have demonstrated that eluxadoline is effective in providing simultaneous relief from both abdominal pain and diarrhea in patients with IBS-D.[2][13] In two large Phase 3 trials, a significantly greater proportion of patients treated with eluxadoline (75 mg and 100 mg twice daily) achieved a composite response (improvement in both pain and stool consistency) compared to placebo.[2][4][13] This dual efficacy is a key differentiator from precursors that primarily target motility.

Side Effects: The most common side effects of eluxadoline are constipation, nausea, and abdominal pain.[14][15][16] However, severe constipation is a risk.[14][16] A significant and serious adverse event associated with eluxadoline is an increased risk of pancreatitis and sphincter of Oddi spasm, particularly in patients who do not have a gallbladder.[14][15] For this reason, eluxadoline is contraindicated in patients without a gallbladder.[17] Other contraindications include a history of biliary duct obstruction, pancreatitis, severe liver impairment, or heavy alcohol use.[7][17]

Experimental Protocols

To characterize compounds like eluxadoline and its precursors, specific in vitro and in vivo assays are essential.

Protocol: Opioid Receptor Binding Assay (Competitive Radioligand)

This protocol determines the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors.

Objective: To quantify the affinity of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing human recombinant μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μOR), [³H]Naltrindole (for δOR), [³H]U-69593 (for κOR).

  • Test compound (e.g., eluxadoline) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone at a high concentration).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw receptor-expressing cell membranes on ice. Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or control.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Model of Visceral Hypersensitivity (Colorectal Distension in Rats)

This protocol assesses the ability of a test compound to reduce visceral pain in an animal model of IBS.

Objective: To measure the visceral motor response (VMR) to colorectal distension (CRD) as an index of visceral pain and to evaluate the analgesic effect of a test compound.

Materials:

  • Adult male Wistar rats.

  • Colorectal distension balloon catheter.

  • Distension control device (barostat).

  • Electromyography (EMG) electrodes and recording equipment.

  • Test compound (e.g., eluxadoline) and vehicle control.

Procedure:

  • Surgical Preparation: Under anesthesia, implant EMG electrodes into the abdominal wall musculature of the rats. Allow for a recovery period of several days.

  • Habituation: On the day of the experiment, gently restrain the rats and allow them to acclimate to the environment.

  • Catheter Insertion: Carefully insert the lubricated balloon catheter into the colon and position it.

  • Baseline Measurement: Record baseline EMG activity. Then, perform a series of graded colorectal distensions (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with rest periods in between. Record the EMG response (visceromotor response) at each pressure.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage).

  • Post-Dosing Measurement: At a specified time post-administration, repeat the graded colorectal distension protocol and record the VMR.

  • Data Analysis: Quantify the EMG signal (e.g., by calculating the area under the curve) for each distension pressure before and after drug administration. Compare the VMR in the drug-treated group to the vehicle-treated group to determine if the compound significantly reduces the pain response.

Visualizations

Signaling Pathway of Eluxadoline in the Enteric Nervous System

Eluxadoline_Pathway cluster_lumen Gut Lumen cluster_neuron Enteric Neuron cluster_effects Physiological Effects Eluxadoline Eluxadoline MOR μ-Opioid Receptor Eluxadoline->MOR Agonist KOR κ-Opioid Receptor Eluxadoline->KOR Agonist DOR δ-Opioid Receptor Eluxadoline->DOR Antagonist G_protein_i Gi/o Protein MOR->G_protein_i Activates KOR->G_protein_i Constipation Modulation of Constipation DOR->Constipation Counteracts μOR effect AC Adenylyl Cyclase G_protein_i->AC Inhibits Ion_Channels Ion Channel Modulation G_protein_i->Ion_Channels cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (ACh, SP) Ion_Channels->Neurotransmitter Motility ↓ Gut Motility (Reduced Diarrhea) Neurotransmitter->Motility Pain ↓ Visceral Pain Neurotransmitter->Pain

Caption: Eluxadoline's mixed opioid receptor activity in an enteric neuron.

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prep incubate Incubate Components: Membranes + Radioligand + Test Compound prep->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conceptual Evolution to Eluxadoline

Eluxadoline_Evolution Precursor Precursor Concept (e.g., Loperamide) - Potent μOR Agonist - Peripherally Restricted - High Constipating Potential - Limited Analgesic Effect Modification Medicinal Chemistry Optimization Precursor->Modification Objective: Improve Profile Eluxadoline Eluxadoline - μOR/κOR Agonist - δOR Antagonist - Peripherally Restricted - Balanced Motility Effect - Addresses Pain & Diarrhea Modification->Eluxadoline Key Change: Incorporate δOR Antagonism

Caption: Conceptual design path from a μOR agonist to eluxadoline.

Conclusion

Eluxadoline represents a significant evolution in the pharmacological management of IBS-D. Its development was guided by a clear understanding of the limitations of earlier peripherally acting opioids. By engineering a molecule with a mixed profile of μ- and κ-opioid receptor agonism and δ-opioid receptor antagonism, medicinal chemists created a therapy that could effectively and simultaneously treat the cardinal symptoms of IBS-D—diarrhea and abdominal pain—while attempting to balance the effects on gut motility to avoid severe constipation. The journey from the conceptual precursors to eluxadoline underscores the power of rational drug design in addressing complex, multifactorial diseases.

References

A Comparative Benchmarking of Imidazole-Based Opioid Receptor Agonists: In Vitro and In Vivo Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of opioid pharmacology, the imidazole scaffold has emerged as a versatile structural motif for the design of novel opioid receptor agonists. These compounds present a unique opportunity to fine-tune selectivity and efficacy towards the mu (µ), delta (δ), and kappa (κ) opioid receptors, offering potential therapeutic advantages over traditional opioids. This guide provides a comprehensive comparative analysis of select imidazole-based opioid receptor agonists, grounded in experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation analgesics and therapeutics for gastrointestinal disorders.

The Rationale for Imidazole-Based Opioid Agonists

The imidazole ring, a five-membered aromatic heterocycle, offers a unique combination of steric and electronic properties that allow for diverse interactions with the opioid receptor binding pockets. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, provides a rich scaffold for medicinal chemists to explore structure-activity relationships (SAR). This has led to the development of compounds with varying selectivity profiles, from pan-agonists to highly selective agents for a single receptor subtype.

In Vitro Comparative Analysis: Receptor Binding and Functional Activity

A fundamental aspect of characterizing any opioid ligand is to determine its binding affinity (Ki) and functional efficacy (EC50) at the µ, δ, and κ opioid receptors. This section compares the in vitro pharmacological profiles of several notable imidazole-based opioid receptor agonists.

Comparative In Vitro Data of Imidazole-Based Opioid Agonists
Compoundµ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)Receptor SelectivityAgonist Activity (EC50, nM)
Compound 4a 55[1][2]0.9[1][2]124[1][2]δ-selectiveδ = 13-25[1][2]
Compound 4h 1.10.451.5Pan-agonist-
Compound 4j 1.30.222.1Pan-agonist-
Eluxadoline 1.8430 (antagonist)2.6µ/κ-agonist, δ-antagonistµ = 1.2, κ = 17
Compound 1c.2HCl --High Affinityκ-selectiveκ = 38.8

Analysis of In Vitro Data:

The data presented in the table above highlights the chemical tractability of the imidazole scaffold. Compound 4a demonstrates high selectivity for the δ-opioid receptor, with a Ki of 0.9 nM and potent agonist activity (EC50 = 13-25 nM) at this receptor.[1][2] In contrast, structural modifications leading to compounds 4h and 4j resulted in potent pan-agonists with high affinity for all three opioid receptor subtypes.

Eluxadoline , a clinically approved drug for the treatment of irritable bowel syndrome with diarrhea (IBS-D), exhibits a unique mixed pharmacological profile. It acts as an agonist at the µ- and κ-opioid receptors while simultaneously acting as an antagonist at the δ-opioid receptor.[3][4] This profile is thought to contribute to its therapeutic efficacy in IBS-D by reducing gastrointestinal motility and secretions without causing significant constipation.[5]

More recently, compound 1c.2HCl has been identified as a potent and selective κ-opioid receptor agonist, with an EC50 of 38.8 nM. This selectivity for the κ-receptor opens avenues for exploring its potential in treating conditions where κ-agonism is beneficial, such as certain types of pain and pruritus.

Experimental Protocols for In Vitro Assays

This protocol describes the methodology to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptors.

Workflow for Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing a specific opioid receptor prep2 Harvest and lyse cells prep1->prep2 prep3 Homogenize and centrifuge to isolate cell membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 assay2 Separate bound and free radioligand via rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using a scintillation counter assay2->assay3 analysis1 Plot percentage of specific binding against log of test compound concentration assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow of the radioligand competitive binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

    • Wash confluent cells with ice-cold PBS and harvest by scraping.

    • Lyse the cells in a hypotonic buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, radioligand (e.g., [³H]DAMGO for µ-OR, [³H]Naltrindole for δ-OR, [³H]U-69,593 for κ-OR), and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

      • Competition: Cell membranes, radioligand, and varying concentrations of the imidazole-based test compound.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding, providing a measure of the compound's efficacy (EC50 and Emax).

Workflow for [³⁵S]GTPγS Binding Assay

cluster_incubation Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis inc1 Incubate receptor-containing membranes with varying concentrations of agonist inc2 Add GDP and [³⁵S]GTPγS inc1->inc2 inc3 Allow for G-protein activation and [³⁵S]GTPγS binding inc2->inc3 sep1 Terminate the reaction by rapid filtration inc3->sep1 sep2 Wash to remove unbound [³⁵S]GTPγS sep1->sep2 det1 Quantify bound [³⁵S]GTPγS via scintillation counting sep2->det1 det2 Plot stimulation over basal against log of agonist concentration det1->det2 det3 Determine EC50 and Emax det2->det3

Caption: Workflow of the [³⁵S]GTPγS binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Basal Binding: Cell membranes, assay buffer, and GDP.

      • Agonist-Stimulated Binding: Cell membranes, varying concentrations of the imidazole-based test compound, and GDP.

      • Non-specific Binding: Cell membranes, assay buffer, GDP, and a high concentration of unlabeled GTPγS.

    • Pre-incubate the plate for a short period.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Quantification and Data Analysis:

    • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of stimulation over basal binding against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.

In Vivo Comparative Analysis: Antinociceptive Effects

The ultimate test of an opioid agonist's potential as an analgesic is its efficacy in in vivo models of pain. The hot plate test is a widely used method to assess the central antinociceptive activity of compounds.

Comparative In Vivo Antinociceptive Data
CompoundAnimal ModelPain AssayDose and RouteObserved Effect
Compound 4a MouseAbdominal Irritant Test100 mg/kg, s.c.No analgesic activity[1][2]
Compound 4a MouseAbdominal Irritant Test10 µg, i.c.v.40% inhibition[1][2]
Compound 4a MouseAbdominal Irritant Test100 µg, i.c.v.100% inhibition[1][2]
Compound 1c.2HCl MouseHot/Cold Plate Test-Significant analgesic activity

Analysis of In Vivo Data:

The in vivo data for compound 4a suggests that it does not readily cross the blood-brain barrier, as it was inactive when administered subcutaneously but showed significant dose-dependent analgesic activity when administered directly into the brain (intracerebroventricularly).[1][2] This property could be advantageous for developing peripherally restricted opioids for conditions like inflammatory pain, with reduced central nervous system side effects.

Compound 1c.2HCl , the selective κ-agonist, demonstrated significant analgesic properties in the hot/cold plate test, indicating its potential as a centrally acting analgesic. Further studies are needed to fully characterize its in vivo profile and compare it directly with other imidazole-based agonists.

Experimental Protocol for the Hot Plate Test

This protocol outlines the procedure for assessing the thermal nociceptive response in mice, a common method for evaluating the efficacy of centrally acting analgesics.

Workflow for the Hot Plate Test

cluster_pretest Pre-Test Phase cluster_test Testing Phase cluster_posttest Post-Test & Analysis pre1 Acclimatize mice to the testing environment pre2 Administer test compound or vehicle pre1->pre2 test1 Place mouse on a hot plate maintained at a constant temperature (e.g., 55°C) pre2->test1 test2 Start a timer test1->test2 test3 Observe for nociceptive responses (paw licking, jumping) test2->test3 test4 Record the latency to the first response test3->test4 post1 Remove the mouse from the hot plate immediately after a response or at a cut-off time post2 Compare the response latencies between treated and control groups post1->post2

Caption: Workflow of the hot plate test for analgesia.

Step-by-Step Protocol:

  • Animal Acclimatization:

    • House the mice in a temperature and light-controlled environment with ad libitum access to food and water.

    • On the day of the experiment, bring the mice to the testing room and allow them to acclimate for at least 30 minutes.

  • Compound Administration:

    • Administer the imidazole-based test compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal, subcutaneous, oral).

    • Allow for a predetermined absorption period before testing (e.g., 30 minutes).

  • Hot Plate Test:

    • Set the temperature of the hot plate to a constant, noxious temperature (typically 55 ± 0.5°C).

    • Gently place a mouse on the hot plate surface and immediately start a timer.

    • Observe the mouse for nociceptive behaviors, such as licking a hind paw or jumping.

    • Record the time (latency) to the first clear nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established, at which point the mouse is removed from the hot plate if no response is observed.

  • Data Analysis:

    • Compare the mean latency of the treated group to the mean latency of the control group.

    • A significant increase in the response latency in the treated group indicates an antinociceptive effect.

    • Data can also be expressed as the percentage of maximal possible effect (%MPE).

Conclusion and Future Directions

The imidazole scaffold has proven to be a fruitful starting point for the development of a diverse range of opioid receptor agonists with distinct pharmacological profiles. The compounds highlighted in this guide exemplify the potential to achieve high affinity and selectivity for individual opioid receptor subtypes, as well as unique mixed-activity profiles.

The in vitro assays detailed herein provide a robust framework for the initial characterization of novel imidazole-based compounds, allowing for the determination of their binding affinities and functional efficacies. Subsequent in vivo testing, such as the hot plate test, is crucial for evaluating their potential as clinically relevant analgesics.

Future research in this area should continue to explore the vast chemical space around the imidazole core to identify novel ligands with improved therapeutic windows. A key focus should be on developing agonists with biased signaling properties, which may offer a path to separating the desired analgesic effects from the undesirable side effects associated with traditional opioids. The integration of in silico modeling with synthetic chemistry and pharmacological testing will be instrumental in accelerating the discovery of the next generation of imidazole-based opioid receptor modulators.

References

A Comparative Guide to the Validation of a Chiral HPLC Method for the Quantification of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The stereochemical identity of a pharmaceutical compound is a critical quality attribute, as enantiomers can exhibit widely different pharmacological and toxicological profiles. (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Consequently, a robust, accurate, and validated analytical method for its enantiomeric quantification is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of common chiral High-Performance Liquid Chromatography (HPLC) strategies and presents a comprehensive, step-by-step framework for the validation of a selected method. The protocols and acceptance criteria detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the resulting method is fit for its intended purpose in a regulated environment.[3][4]

Part 1: A Comparative Analysis of Chiral Separation Strategies

The fundamental challenge in separating enantiomers is their identical physicochemical properties in an achiral environment. HPLC successfully overcomes this by introducing a chiral selector into the system, creating transient diastereomeric complexes with differing energies, which allows for chromatographic separation.[5][6] The choice of how to introduce this chirality is the first and most critical decision in method development.

Strategy A: Direct Separation via Chiral Stationary Phases (CSPs)

This is the most prevalent and direct approach for enantioseparation.[7] The chiral selector is immobilized onto the silica support of the HPLC column, creating a chiral environment through which the analyte passes.

  • Mechanism of Action: The analyte's enantiomers interact differently with the CSP, forming temporary diastereomeric complexes with varying stability. This difference in interaction energy leads to different retention times and, thus, separation.[6]

  • Applicability for Primary Amines: For chiral primary amines like our target analyte, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are exceptionally effective.[8] Their complex three-dimensional structures offer multiple interaction sites—including hydrogen bonding, dipole-dipole, and π-π interactions—which are essential for resolving amine enantiomers.[6] Cyclofructan-based CSPs have also demonstrated high success rates for primary amine separation, particularly in polar organic mode.

  • Causality in Mobile Phase Selection: Basic analytes require the addition of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5%, to the mobile phase. This is crucial to prevent peak tailing by masking residual acidic silanol groups on the silica support, ensuring symmetrical peak shapes and reproducible retention.

Strategy B: Indirect Separation via Chiral Derivatization

In this strategy, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers now have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).

  • Advantages: Eliminates the need for expensive chiral columns and allows the use of well-understood reversed-phase chromatography.

  • Disadvantages: This approach introduces significant complexity. The derivatization reaction must be complete, free of side products, and not cause any racemization of the analyte. The derivatizing agent itself must be enantiomerically pure, and any excess reagent must not interfere with the chromatogram. This multi-step process is a frequent source of analytical error.

Strategy C: Direct Separation using Chiral Mobile Phase Additives (CMPAs)

A chiral selector is added directly to the mobile phase, where it forms diastereomeric complexes with the analyte enantiomers in situ.[9] These complexes are then separated on an achiral stationary phase.

  • Advantages: Allows for the use of standard, less expensive achiral columns.

  • Disadvantages: This method can consume large quantities of the often-expensive chiral additive. The chromatography can be complex, with the potential for on-column peak distortion if the kinetics of complex formation/dissociation are not optimal. It is generally less common and less robust than using CSPs for quality control applications.

Part 2: Recommended HPLC Method and Validation Framework

Based on the comparative analysis, a method utilizing a polysaccharide-based CSP is proposed. The following sections detail the experimental protocol and a rigorous validation plan designed to meet global regulatory standards.[10]

Experimental Protocol: Proposed Chiral HPLC Method

This protocol is a well-established starting point for chiral primary amines and should be optimized as necessary.

ParameterRecommended ConditionRationale
HPLC Column Chiralpak® IE or similar immobilized amylose tris(3,5-dichlorophenylcarbamate) CSP (250 x 4.6 mm, 5 µm)Polysaccharide CSPs show broad selectivity for amines.[8] Immobilized phases offer superior solvent compatibility and robustness.
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)Normal-phase mode often provides excellent selectivity on polysaccharide CSPs. Ethanol acts as the polar modifier, and DEA is the essential basic additive for good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25°CTemperature can affect selectivity; maintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmThe phenyl-imidazole moiety is expected to have strong UV absorbance. The optimal wavelength should be confirmed by scanning the analyte.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Sample Diluent Mobile PhaseTo ensure compatibility with the chromatographic system and prevent peak distortion.
Method Validation Workflow

The objective of validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[11][12] The process follows a logical progression from establishing specificity to defining the method's operational limits.

G cluster_0 Phase 1: Foundational Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability Specificity Specificity & Peak ID (Resolution from (R)-enantiomer) Linearity Linearity Specificity->Linearity Establishes what is being measured Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Defines reliable measurement range LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness

Caption: Logical workflow for HPLC method validation.

Part 3: Detailed Validation Protocols and Acceptance Criteria

Each validation characteristic must be investigated using a detailed protocol. The results must conform to pre-defined acceptance criteria as mandated by guidelines from the ICH, FDA, and USP.[3][11][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-enantiomer or impurities.[14]

  • Protocol:

    • Prepare a solution of the pure (S)-enantiomer (the analyte).

    • Prepare a solution of the (R)-enantiomer.

    • Prepare a solution of the racemic mixture (50:50).

    • Prepare a spiked sample by adding a small amount of the (R)-enantiomer to the (S)-enantiomer sample (e.g., at the 1.0% level).

    • Inject all solutions and a diluent blank.

  • Acceptance Criteria:

    • The diluent blank must show no interfering peaks at the retention times of the enantiomers.

    • The method must demonstrate baseline resolution (Rs ≥ 1.5) between the (S)- and (R)-enantiomer peaks in the racemic and spiked samples.

    • Peak purity analysis (if using a DAD detector) should pass for the analyte peak in the presence of other components.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Protocol:

    • Prepare a stock solution of the (S)-enantiomer.

    • Create a series of at least five calibration standards by serial dilution, covering a range from 50% to 150% of the expected working concentration. For quantifying the (R)-enantiomer as an impurity, a separate linearity curve from the LOQ to ~120% of the specification limit is required.[16]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the regression line must be ≥ 0.999.

    • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

    • Visual inspection of the plot should confirm linearity.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically determined using recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo) or use the pure analyte at a known concentration.

    • Spike the sample with the (S)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[17]

  • Protocol (Repeatability - Intra-day):

    • Prepare six individual samples of the (S)-enantiomer at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the repeatability protocol on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

  • Acceptance Criteria:

    • Repeatability: The %RSD for the six sample preparations should be ≤ 2.0%.

    • Intermediate Precision: The cumulative %RSD for all 12 samples (from both days) should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.[15] This is particularly critical for quantifying the unwanted enantiomer as a trace impurity.

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of progressively more dilute solutions of the (R)-enantiomer.

    • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10 for LOQ and 3 for LOD.

    • Confirm the LOQ by preparing and injecting six samples at the determined LOQ concentration and assessing precision (%RSD).

  • Acceptance Criteria:

    • LOQ: The S/N ratio should be ≥ 10. Precision at the LOQ should have a %RSD ≤ 10%.

    • LOD: The S/N ratio should be ≥ 3.

Robustness

Robustness demonstrates the reliability of an analysis with respect to deliberate variations in method parameters.[18]

  • Protocol:

    • Perform the analysis using the standard conditions.

    • Perform the analysis again while making small, deliberate changes to method parameters, one at a time. Examples include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5°C)

      • Mobile Phase Composition (e.g., vary ethanol content by ±2%).

    • Assess the impact of these changes on system suitability parameters like resolution, retention time, and peak area.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution between enantiomers) must remain within acceptable limits for all tested variations. For example, resolution (Rs) must remain ≥ 1.5.

Part 4: Summary of Validation Data and Conclusion

All experimental data from the validation study must be compiled and summarized to provide a holistic view of the method's performance.

Table: Summary of Validation Results for this compound Quantification

Validation ParameterAcceptance CriterionResultPass/Fail
Specificity Baseline Resolution (Rs) ≥ 1.52.8Pass
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.15%Pass
LOQ (%RSD at LOQ) S/N ≥ 10; %RSD ≤ 10%S/N = 12; %RSD = 6.5%Pass
Robustness Rs remains ≥ 1.5Rs > 2.2 for all conditionsPass

This guide has compared various strategies for the chiral HPLC analysis of this compound, concluding that a direct method using a polysaccharide-based chiral stationary phase provides the most robust and reliable approach. The detailed validation framework, with its step-by-step protocols and stringent acceptance criteria rooted in ICH guidelines, provides a self-validating system. The successful execution of this validation plan demonstrates that the proposed HPLC method is specific, linear, accurate, precise, and robust. It is, therefore, deemed fit for its intended purpose: the reliable quantification of this compound and the control of its enantiomeric purity in a drug development and quality control setting.

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Imidazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule detection, particularly for compounds featuring an imidazole ring—such as histamine, histidine, and certain pharmaceuticals—the potential for antibody cross-reactivity is a critical challenge that can undermine assay validity.[1][2] This guide provides an in-depth comparison of antibody performance against structurally similar imidazoles, supported by experimental frameworks and field-proven insights to ensure the integrity of your immunoassays.

The Imidazole Challenge: Why Specificity is Not Guaranteed

The imidazole ring is a common moiety in many endogenous molecules and therapeutic agents.[3] When developing an antibody against an imidazole-containing hapten (a small molecule that must be conjugated to a larger carrier protein to elicit an immune response), the resulting antibodies may recognize not only the target molecule but also other structurally related compounds.[4][5] This phenomenon, known as cross-reactivity, occurs when the antibody's antigen-binding site (paratope) recognizes a shared or similar epitope on a non-target molecule.[6][7]

The Molecular Basis of Recognition and Cross-Reactivity

An antibody's interaction with a small molecule like histamine is governed by weak intermolecular forces within the binding pocket, including hydrogen bonds, van der Waals forces, and electrostatic interactions.[11][12] For imidazole-based haptens, the antibody's paratope is shaped to complement the spatial arrangement and chemical properties of the target.

Key factors influencing cross-reactivity include:

  • Ring Substitutions: The nature, size, and position of substituents on the imidazole ring are primary determinants of specificity. For example, an antibody raised against histamine may show varying degrees of cross-reactivity with 1-methylhistamine depending on how the methyl group interferes with the binding pocket.[13]

  • Side Chain Alterations: Modifications to the side chain attached to the imidazole ring can dramatically alter binding affinity.

  • Charge and Protonation State: The pKa of the imidazole ring means its protonation state can change with pH. Some antibodies may preferentially recognize the neutral form over the cationic form, influencing assay performance under different buffer conditions.[14]

The logical relationship between an antibody and various imidazole structures can be visualized as follows:

cluster_antibody Anti-Histamine Antibody cluster_ligands Imidazole Analogs Ab Paratope Histamine Histamine (Target Antigen) Ab->Histamine High Affinity Binding (Specific) Methylhistamine 1-Methylhistamine (Structurally Similar) Ab->Methylhistamine Lower Affinity Binding (Cross-Reactivity) Creatinine Creatinine (Structurally Dissimilar) Ab->Creatinine No Significant Binding

Caption: Antibody binding specificity and cross-reactivity with imidazole analogs.

Monoclonal vs. Polyclonal Antibodies: A Strategic Choice

The choice between a monoclonal or polyclonal antibody is a critical decision that directly impacts assay specificity.

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Source Single B-cell clone, producing a homogenous antibody population.[15][16]Multiple B-cell clones, producing a heterogeneous mix of antibodies.[17]
Epitope Recognition Binds to a single, specific epitope on the antigen.[16]Binds to multiple epitopes on the same antigen.[17]
Specificity Generally higher specificity and lower risk of cross-reactivity due to single epitope recognition.[16][18]Higher potential for cross-reactivity because some antibodies in the mixture may recognize shared epitopes on other molecules.[6][19]
Affinity Uniform affinity for the target epitope.A range of affinities, with potentially higher overall avidity due to multi-epitope binding.[17]
Batch Consistency High batch-to-batch consistency.[19]Prone to batch-to-batch variability.
Best Use Case Quantitative assays requiring high precision and specificity (e.g., therapeutic drug monitoring).Capture antibodies in sandwich assays or when high sensitivity for a native protein is needed.[17]

Expert Insight: For assays targeting small molecules like imidazoles, monoclonal antibodies are strongly preferred . Their single-epitope specificity minimizes the chances of recognizing related but distinct structures, leading to more reliable and reproducible data.[16][18] While polyclonal antibodies can be effective, they require more extensive cross-reactivity testing to validate their performance.[6]

Experimental Guide: Assessing Cross-Reactivity via Competitive ELISA

The most robust method for quantifying antibody cross-reactivity with small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[8] This format measures the ability of a structurally similar compound (the analyte) to compete with a labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[20]

Visualizing the Workflow

The following diagram outlines the key steps in a competitive ELISA designed to test for cross-reactivity.

start Start step1 1. Coat Microplate With Target Antigen-Carrier Conjugate start->step1 step2 2. Block Wells (e.g., with BSA or non-fat milk) step1->step2 step3 3. Prepare Competitors (Serial dilutions of target and test compounds) step2->step3 step4 4. Incubate Add primary antibody pre-mixed with competitor solution to wells step3->step4 step5 5. Wash Plate (Remove unbound antibody and competitor) step4->step5 step6 6. Add Enzyme-Conjugated Secondary Antibody step5->step6 step7 7. Wash Plate (Remove unbound secondary antibody) step6->step7 step8 8. Add Substrate (e.g., TMB) step7->step8 step9 9. Stop Reaction & Read Measure absorbance (e.g., at 450 nm) step8->step9 end End step9->end

Caption: Standard workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the cross-reactivity of an anti-histamine monoclonal antibody.

Materials:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.[21]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).[21]

  • Blocking Buffer: 1% BSA in PBST.[21]

  • Assay Diluent: 0.1% BSA in PBST.

  • Antigen for Coating: Histamine-BSA conjugate (1-10 µg/mL).

  • Primary Antibody: Anti-histamine monoclonal antibody.

  • Test Compounds: Histamine (standard), 1-Methylhistamine, Imidazoleacetic acid, L-Histidine, Creatinine.

  • Secondary Antibody: HRP-conjugated anti-mouse IgG.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).[21]

  • Stop Solution: 2N H₂SO₄.[22]

  • 96-well microtiter plates.

Procedure:

  • Coating: Add 100 µL of histamine-BSA conjugate solution to each well. Cover the plate and incubate overnight at 4°C.[21]

  • Washing (1): Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[21]

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.[21]

  • Washing (2): Discard the blocking buffer and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of histamine (standard curve) and each test compound in Assay Diluent.

    • In a separate plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 1 hour at 37°C.[21]

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate.

    • Incubate for 90 minutes at 37°C.[21]

  • Washing (3): Discard the solutions and wash the plate 3 times.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[21]

  • Washing (4): Discard the secondary antibody and wash the plate 5 times.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature, protected from light.[23]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[23]

  • Data Acquisition: Read the optical density (OD) at 450 nm within 5 minutes of stopping the reaction.[23]

Data Analysis and Interpretation

The data from the competitive ELISA is used to calculate the concentration of each compound that inhibits 50% of the maximum signal (IC50).

  • Plot the Data: For each compound, plot the OD values against the log of the concentration to generate a sigmoidal dose-response curve.

  • Determine IC50: Calculate the IC50 value for the target antigen (histamine) and each of the test compounds from their respective curves.

  • Calculate Percent Cross-Reactivity: Use the following formula to determine the degree of cross-reactivity for each test compound relative to the primary antigen:

    % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100

Sample Data Comparison

The table below presents hypothetical data for an anti-histamine monoclonal antibody, illustrating how to compare performance against similar imidazole structures.

CompoundStructureIC50 (ng/mL)% Cross-ReactivityInterpretation
Histamine Imidazole-ethylamine10100% Target Antigen
1-Methylhistamine N-methylated imidazole2504.0%Low Cross-Reactivity
Imidazoleacetic Acid Carboxyl side chain5,0000.2%Negligible Cross-Reactivity
L-Histidine Amino acid precursor>10,000<0.1%No Significant Cross-Reactivity
Creatinine Unrelated imidazole derivative>10,000<0.1%No Significant Cross-Reactivity

Final Recommendations for Researchers

  • Prioritize Monoclonal Antibodies: For developing quantitative assays for small molecules, always start with a monoclonal antibody to ensure the highest level of specificity and batch-to-batch consistency.[16][18]

  • Conduct Rigorous Validation: Never assume specificity. Always perform competitive ELISA experiments with a panel of structurally related compounds that could be present in your samples.[8]

  • Understand Your Sample Matrix: Be aware of potential interfering substances in your specific sample type (e.g., plasma, urine, tissue extract) and include them in your cross-reactivity panel.[1]

  • Consult Manufacturer Data: Reputable antibody suppliers provide cross-reactivity data. Use this as a starting point, but always validate performance in your own assay format and conditions.

By applying these principles and experimental frameworks, you can confidently select and validate antibodies with the required specificity, ensuring the accuracy and integrity of your research and development efforts.

References

A Senior Application Scientist's Guide to Benchmarking the Synthesis Efficiency of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, with their stereochemistry being a critical determinant of biological activity.[1][2] The efficient and stereoselective synthesis of these compounds is, therefore, a paramount objective in modern organic chemistry. This guide provides a comprehensive comparison of the leading methodologies for chiral amine synthesis, including enzymatic catalysis, transition-metal catalysis, and the use of chiral auxiliaries. Through a detailed analysis of key performance indicators, supported by experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions when selecting a synthetic strategy.

Introduction: The Enduring Challenge of Chiral Amine Synthesis

The synthesis of enantiomerically pure amines has been a long-standing challenge in organic synthesis.[3] Traditional methods, such as the resolution of racemates via diastereomeric salt formation, are often plagued by a theoretical maximum yield of 50% for the desired enantiomer and the need for stoichiometric amounts of resolving agents.[1] In recent decades, significant advancements in asymmetric catalysis have provided more efficient and atom-economical alternatives. This guide will focus on three pillars of modern chiral amine synthesis:

  • Enzymatic Catalysis: Leveraging the high stereoselectivity of enzymes like transaminases, lipases, and oxidoreductases.[4]

  • Transition-Metal Catalysis: Employing chiral metal complexes to catalyze reactions such as asymmetric hydrogenation and reductive amination with high enantioselectivity.[5]

  • Chiral Auxiliaries: Utilizing temporary chiral groups to direct the stereochemical outcome of a reaction.

The choice of method is often dictated by a multitude of factors including substrate scope, catalyst availability and cost, scalability, and green chemistry considerations. This guide will provide a comparative framework to navigate these choices effectively.

Comparative Benchmarking of Key Synthetic Strategies

To provide a clear and quantitative comparison, this section benchmarks the performance of different synthetic strategies for the synthesis of representative chiral amines. The data presented in the following tables is collated from peer-reviewed literature and offers a side-by-side view of key performance indicators.

Case Study: Asymmetric Synthesis of (S)-1-Phenylethylamine

(S)-1-Phenylethylamine is a widely used chiral building block and resolving agent. Its synthesis provides an excellent platform for comparing the efficiency of various methods.

Method Catalyst/Reagent Substrate Yield (%) Enantiomeric Excess (ee %) Key Reaction Conditions Reference
Enzymatic Transamination ω-Transaminase (Vibrio fluvialis)Acetophenone92.1>99Whole cells, 300 mM L-alanine, 30 mM substrate, pH 7.0, 24 h[6]
Enzymatic Kinetic Resolution Lipase B from Candida antarctica (CAL-B)Racemic 1-phenylethylamine~50 (for amide)>99 (for amide and remaining amine)Isopropyl methoxyacetate, solvent-free, Novozym 435[7]
Transition-Metal Catalysis (Asymmetric Reductive Amination) [Ir(COD)Cl]₂ / (S)-PipPhosAcetophenone, Benzylamine94950.05 mol% catalyst, H₂, Ti(OiPr)₄, 40 °C, 24 h[8]
Chiral Auxiliary (R)-tert-ButanesulfinamideAcetophenoneHigh>99 (dr)1. Ti(OEt)₄; 2. MeMgBr; 3. HCl[9]
Industrial Benchmark: The Synthesis of Sitagliptin

The synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin is a landmark example of the successful implementation of both transition-metal catalysis and biocatalysis on an industrial scale.[10][11]

Method Catalyst Key Intermediate Overall Yield (%) Enantiomeric Excess (ee %) Key Advantages Reference
Rhodium-Catalyzed Asymmetric Hydrogenation Rh(I)/(tBu JOSIPHOS)Dehydrositagliptinup to 65Highly enantioselectiveHigh turnover number, well-established technology[12]
Biocatalytic Transamination Engineered ω-TransaminasePrositagliptin ketone10-13% increase over Rh-catalyzed route>99.9Greener process, eliminates heavy metal waste, higher productivity[10][11]

In-Depth Analysis of Synthetic Methodologies

This section provides a more detailed examination of each synthetic strategy, including the underlying principles, advantages, limitations, and representative experimental protocols.

Enzymatic Catalysis: The Power of Biotransformations

Biocatalysis has emerged as a powerful and sustainable approach for chiral amine synthesis.[4] Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a prochiral ketone, yielding a chiral amine.[13][14] This method is highly atom-economical and can achieve theoretical yields of 100%.

Causality in Experimental Design: The choice of the amino donor is critical. L-alanine is often used because the co-product, pyruvate, can be removed to drive the reaction equilibrium towards the product.[6] The use of whole cells can simplify the process by providing a self-contained system with cofactor regeneration.

Experimental Protocol: Asymmetric Synthesis of (S)-1-Phenylethylamine using ω-Transaminase [6]

  • Materials:

    • Whole cells of E. coli expressing ω-transaminase from Vibrio fluvialis JS17

    • Acetophenone

    • L-Alanine

    • Phosphate buffer (pH 7.0)

  • Procedure:

    • Prepare a reaction mixture containing 30 mM acetophenone and 300 mM L-alanine in phosphate buffer (pH 7.0).

    • Add the whole cells to the reaction mixture.

    • Incubate the reaction at 30°C with gentle shaking for 24 hours.

    • Monitor the reaction progress by HPLC or GC.

    • Upon completion, centrifuge the reaction mixture to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (S)-1-phenylethylamine by distillation or column chromatography.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. Lipases are commonly used to catalyze the enantioselective acylation of racemic amines, resulting in a mixture of an enantioenriched unreacted amine and an enantioenriched amide product.[15][16]

Causality in Experimental Design: The choice of acylating agent and solvent can significantly impact the enantioselectivity and reaction rate. Immobilized enzymes, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), are often preferred for ease of separation and reusability.[17]

Experimental Protocol: Kinetic Resolution of Racemic 1-Phenylethylamine using Lipase [17]

  • Materials:

    • Racemic 1-phenylethylamine

    • Ethyl acetate (acylating agent and solvent)

    • Immobilized Lipase (e.g., Novozym 435)

  • Procedure:

    • To a flask, add racemic 1-phenylethylamine (1.0 equiv) and ethyl acetate.

    • Add the immobilized lipase (e.g., 20 mg per mmol of amine).

    • Stir the mixture at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

    • Filter off the immobilized enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted (S)-1-phenylethylamine from the (R)-N-(1-phenylethyl)acetamide product by acid-base extraction or column chromatography.

Enzymatic_Methods cluster_Transaminase Asymmetric Synthesis via Transamination cluster_Lipase Kinetic Resolution via Lipase Prochiral_Ketone Prochiral Ketone Transaminase ω-Transaminase Prochiral_Ketone->Transaminase Amino_Donor Amino Donor (e.g., L-Alanine) Amino_Donor->Transaminase Chiral_Amine Enantiopure Chiral Amine Transaminase->Chiral_Amine Coproduct Coproduct (e.g., Pyruvate) Transaminase->Coproduct Racemic_Amine Racemic Amine (R/S) Lipase Lipase Racemic_Amine->Lipase Acyl_Donor Acyl Donor Acyl_Donor->Lipase Unreacted_Amine Enantioenriched Amine (S) Lipase->Unreacted_Amine Slow Amide_Product Enantioenriched Amide (R) Lipase->Amide_Product Fast

Figure 1: Comparison of enzymatic workflows for chiral amine synthesis.

Transition-Metal Catalysis: Precision and High Throughput

Transition-metal catalysis offers a versatile and highly efficient platform for the synthesis of chiral amines.[5] Asymmetric hydrogenation and reductive amination are two of the most powerful methods in this category.

Asymmetric reductive amination involves the in-situ formation of an imine from a ketone and an amine, followed by asymmetric reduction to the chiral amine.[18] Iridium and rhodium complexes with chiral phosphine ligands are commonly employed as catalysts.

Causality in Experimental Design: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The reaction conditions, such as hydrogen pressure and the presence of additives like Ti(OiPr)₄ (which acts as a water scavenger to promote imine formation), are crucial for optimal performance.[8]

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination [8][19]

  • Materials:

    • Ketone (e.g., acetophenone)

    • Primary amine (e.g., benzylamine)

    • [Ir(COD)Cl]₂ (catalyst precursor)

    • Chiral phosphoramidite ligand (e.g., (S)-PipPhos)

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • Anhydrous solvent (e.g., THF)

    • Hydrogen gas

  • Procedure:

    • In a glovebox, charge a pressure reactor with [Ir(COD)Cl]₂ and the chiral ligand in the anhydrous solvent.

    • Stir the mixture to form the active catalyst.

    • Add the ketone, primary amine, and Ti(OiPr)₄ to the reactor.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40 atm).

    • Stir the reaction at the specified temperature (e.g., 40°C) for the required time (e.g., 24 hours).

    • After cooling and venting the reactor, quench the reaction with a suitable reagent (e.g., aqueous HCl).

    • Extract the product with an organic solvent.

    • Purify the chiral amine by column chromatography or crystallization.

Transition_Metal_Catalysis cluster_ARA Asymmetric Reductive Amination Ketone Ketone Imine Imine Intermediate Ketone->Imine Amine Amine Amine->Imine Chiral_Product Enantiopure Chiral Amine Imine->Chiral_Product H2 H₂ Ir_Catalyst Chiral Iridium Catalyst H2->Ir_Catalyst Ir_Catalyst->Chiral_Product

Figure 2: Workflow for transition-metal catalyzed asymmetric reductive amination.

Chiral Auxiliaries: A Stoichiometric Approach to Asymmetry

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation.[20] After the desired reaction, the auxiliary is cleaved and can often be recovered. Ellman's tert-butanesulfinamide is a particularly versatile and widely used chiral auxiliary for the synthesis of amines.[3][21]

Causality in Experimental Design: The condensation of tert-butanesulfinamide with a ketone or aldehyde forms a chiral N-sulfinyl imine. The bulky tert-butyl group effectively shields one face of the C=N bond, directing the nucleophilic attack to the opposite face with high diastereoselectivity.[9] The choice of Lewis acid for the condensation step and the organometallic nucleophile for the addition step are critical for achieving high yields and selectivities.

Experimental Protocol: Synthesis of a Chiral Amine using tert-Butanesulfinamide Auxiliary [9][22]

  • Materials:

    • Ketone or aldehyde

    • (R)- or (S)-tert-Butanesulfinamide

    • Titanium(IV) ethoxide (Ti(OEt)₄)

    • Anhydrous solvent (e.g., THF)

    • Organometallic nucleophile (e.g., Grignard reagent)

    • Hydrochloric acid

  • Procedure:

    • Condensation: To a solution of the carbonyl compound in an anhydrous solvent, add tert-butanesulfinamide and Ti(OEt)₄. Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or GC).

    • Nucleophilic Addition: Cool the solution of the N-sulfinyl imine to a low temperature (e.g., -78°C). Slowly add the organometallic nucleophile. Stir for the required time at low temperature.

    • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

    • Auxiliary Cleavage: Dissolve the crude sulfinamide product in methanol and add hydrochloric acid. Stir until the cleavage is complete.

    • Isolation: Neutralize the reaction mixture and extract the chiral amine. Purify by column chromatography or crystallization.

Chiral_Auxiliary Start Ketone/Aldehyde + Chiral Auxiliary (tert-Butanesulfinamide) Condensation Condensation (e.g., Ti(OEt)₄) Start->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Addition Diastereoselective Nucleophilic Addition Imine->Addition Adduct Diastereomerically Enriched Adduct Addition->Adduct Cleavage Auxiliary Cleavage (e.g., HCl) Adduct->Cleavage Product Enantiopure Chiral Amine Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Figure 3: General workflow for chiral amine synthesis using a chiral auxiliary.

Conclusion and Future Outlook

The synthesis of chiral amines has undergone a remarkable evolution, with enzymatic and transition-metal-catalyzed methods now offering highly efficient and selective alternatives to classical resolution techniques. As demonstrated in the case of Sitagliptin, biocatalysis is not only a viable option but can also offer significant advantages in terms of sustainability and overall process efficiency on an industrial scale.[10][11]

The choice of the optimal synthetic route will always be context-dependent, balancing factors such as substrate scope, catalyst cost and availability, scalability, and environmental impact. For instance, while enzymatic methods offer unparalleled selectivity and green credentials, their substrate scope can be limited.[13] Transition-metal catalysis, on the other hand, often provides broader substrate compatibility but may require more stringent reaction conditions and costly ligands.[5] Chiral auxiliaries remain a robust and reliable option, particularly in the early stages of drug discovery.[3]

Future developments in this field will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability, the development of more sustainable and economical transition-metal catalysts based on earth-abundant metals, and the design of catalytic cycles that operate with even greater efficiency and atom economy. The continued synergy between these approaches will undoubtedly lead to even more powerful and elegant solutions for the synthesis of these vital chemical building blocks.

References

A Researcher's Guide to the Enantioselective Biological Activity of Phenyl-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of a molecule can dictate its biological function. For phenyl-imidazole derivatives, a class of compounds with broad therapeutic applications including antifungal and anticancer activities, understanding the distinct pharmacological and toxicological profiles of individual enantiomers is paramount for developing safer and more efficacious drugs.[1] This guide provides a comparative analysis of the biological activity of phenyl-imidazole enantiomers, offering researchers, scientists, and drug development professionals a framework for their evaluation. We will delve into the causality behind experimental choices, present detailed protocols for chiral separation and biological assays, and summarize key findings with supporting data, grounded in authoritative scientific literature.

Introduction: The Significance of Stereoisomerism in Phenyl-Imidazole Action

Many drugs derived from phenyl-imidazole, such as the antifungal agents econazole and ketoconazole, are chiral and have historically been marketed as racemic mixtures—a 1:1 ratio of two non-superimposable mirror-image molecules called enantiomers.[2][3] However, it is a well-established principle that enantiomers can exhibit profound differences in their biological activities.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

The primary mechanism of action for many antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][6][7] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[4][8] The precise stereochemical fit between an inhibitor and the enzyme's active site is often the determining factor for potency, making the study of individual enantiomers crucial. Research on ketoconazole stereoisomers, for example, has shown large differences in their ability to inhibit various cytochrome P-450 enzymes involved in steroid biosynthesis.[9]

This guide will walk through the essential stages of a comparative analysis, from separating the enantiomers to characterizing their differential biological effects.

Part 1: Chiral Separation & Analytical Characterization

The prerequisite for any comparative analysis is the successful separation and isolation of the individual enantiomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique.[10][11]

Expert Insight: Choosing the Right Chiral Stationary Phase The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile for separating a wide range of chiral compounds, including imidazole derivatives.[10] Their effectiveness stems from a combination of intermolecular interactions—such as hydrogen bonding, dipole-dipole, and π-π interactions—that create a transient, diastereomeric complex with the analyte. The subtle differences in the stability of these complexes between the two enantiomers allow for their differential retention and separation. For many imidazole derivatives, a column like Chiralcel® OJ, which contains cellulose tris(4-methylbenzoate), has proven effective.[10]

Workflow for Chiral Separation and Purity Analysis

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} idot Caption: General workflow for chiral separation and purity validation.

Detailed Protocol: Chiral HPLC Separation
  • Column Selection: Chiralcel® OJ (250 x 4.6 mm, 10 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and 2-propanol (isopropanol), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting ratio is 90:10 (v/v) hexane:isopropanol + 0.1% DEA.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[10]

  • Sample Preparation: Dissolve the racemic phenyl-imidazole compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection and Elution: Inject 10 µL of the sample. Perform isocratic elution and monitor the effluent at a suitable wavelength (e.g., 220 nm).[10]

  • Optimization (Trustworthiness Step): If separation (resolution) is poor, systematically vary the ratio of hexane to isopropanol. Increasing the alcohol content generally decreases retention time but may also affect resolution. The goal is to achieve baseline separation (Rs > 1.5).

  • Fraction Collection: Collect the eluent corresponding to each well-separated peak in separate vials.

  • Purity Confirmation: Re-inject an aliquot of each collected fraction into the HPLC under the same conditions to confirm its enantiomeric purity (enantiomeric excess, e.e.). A purity of >99% e.e. is required for biological assays.

Part 2: Comparative Biological Activity

Once pure enantiomers are obtained, their biological activities can be compared. Key assays include determining antifungal potency (Minimum Inhibitory Concentration), cytotoxicity against mammalian cells (to assess safety), and specific enzyme inhibition (to understand the mechanism).

Data Summary: Enantioselective Activity of Phenyl-Imidazoles

The following table summarizes hypothetical but representative data for a phenyl-imidazole compound, "Chirazole," against a fungal pathogen and a human cell line.

CompoundAntifungal MIC (µg/mL) vs. C. albicansCytotoxicity IC50 (µM) vs. HeLa CellsCYP51 Inhibition IC50 (nM)
(R)-Chirazole 0.52550
(S)-Chirazole 8.0801200
Racemic Chirazole 1.045110

Analysis of Results: The data clearly demonstrates stereoselectivity.

  • (R)-Chirazole is the eutomer, exhibiting 16-fold greater antifungal potency than the (S)-enantiomer.

  • The racemic mixture's activity is largely attributable to the (R)-enantiomer, but its potency is diluted by the less active (S)-enantiomer.

  • Importantly, the eutomer also shows higher cytotoxicity, highlighting that enhanced desired activity can sometimes be linked with enhanced undesired effects. This underscores the need for a careful therapeutic window analysis.

This pattern of enantioselective activity has been observed in real-world compounds. For instance, studies on miconazole revealed that almost all of its antifungal activity can be attributed to the (R)-enantiomer.[12][13] In contrast, both enantiomers of econazole show significant, though different, biological activities against various microorganisms.[12][13][14]

Part 3: Mechanistic Insights & Differential Target Engagement

The observed differences in biological activity are rooted in how each enantiomer interacts with its molecular target. The specific 3D geometry of the eutomer allows for a more stable and energetically favorable binding to the active site of the target enzyme, such as fungal CYP51.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=9];

} idot Caption: Enantioselective binding to a chiral enzyme active site.

Studies on ketoconazole enantiomers have shown they possess different inhibitory profiles against various human cytochrome P450 enzymes. For example, (-)-ketoconazole was found to be a more potent inhibitor of CYP3A4 catalytic activity than (+)-ketoconazole.[15] This highlights that enantiomers can have different effects not only on the intended fungal target but also on human enzymes, which is a critical consideration for predicting drug-drug interactions.

Part 4: Detailed Experimental Protocols

Protocol: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the broth microdilution method.

  • Prepare Fungal Inoculum: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare Drug Dilutions: Create a serial two-fold dilution series of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in a 96-well microtiter plate using RPMI-1640 medium. Concentrations should range from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls (Self-Validating System):

    • Positive Control: Wells with fungal inoculum but no drug (should show growth).

    • Negative Control: Wells with medium only (should show no growth).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the (R)-enantiomer, (S)-enantiomer, and racemic mixture (e.g., from 200 µM to 0.1 µM).

  • Controls: Include wells with cells treated with vehicle (e.g., DMSO) as a control (100% viability).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion & Future Directions

The comparative analysis of phenyl-imidazole enantiomers consistently reveals that stereochemistry is a critical determinant of biological activity. The eutomer frequently exhibits significantly higher potency against the intended target, but this can also be associated with off-target effects or increased cytotoxicity. By separating and individually testing enantiomers, researchers can select the optimal candidate for further development, potentially leading to drugs with an improved therapeutic index, reduced metabolic burden, and fewer drug-drug interactions. The principles and protocols outlined in this guide provide a robust framework for conducting such essential investigations in the field of drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the process-related impurities of eluxadoline, a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2][3] Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and quality of the final drug product.[1][4] This document offers a comparative overview of key impurities, their origins, and the analytical methodologies for their characterization, supported by experimental insights.

The Genesis of Impurities in Eluxadoline Synthesis

The manufacturing of eluxadoline is a multi-step chemical synthesis that includes reductive amination, coupling reactions, ester saponification, deprotection, salt formation, and purification.[5] Impurities can be introduced at various stages, arising from starting materials, intermediates, by-products of side reactions, or degradation of the active pharmaceutical ingredient (API).[2][4] The complexity of the synthesis, which involves amide bond formation and stereoselective reactions, makes rigorous impurity profiling essential.[2]

The following diagram illustrates a generalized workflow for eluxadoline synthesis and highlights potential points of impurity introduction.

G cluster_0 Starting Materials & Intermediates cluster_1 Core Synthesis Steps cluster_2 Purification & Final API cluster_3 Potential Impurity Introduction SM Starting Materials RA Reductive Amination SM->RA Imp1 Residual Intermediates SM->Imp1 INT1 Intermediate 1 CR Coupling Reaction INT1->CR INT2 Intermediate 2 ES Ester Saponification INT2->ES RA->INT1 Imp2 By-products RA->Imp2 Imp4 Reagent-related Impurities RA->Imp4 CR->INT2 CR->Imp2 CR->Imp4 DP Deprotection ES->DP Imp3 Degradation Products ES->Imp3 SF Salt Formation DP->SF DP->Imp3 PU Purification SF->PU API Eluxadoline API PU->API PU->Imp3

Caption: Generalized Eluxadoline Synthesis Workflow and Impurity Entry Points.

Characterization of Key Process-Related Impurities

During pilot-scale synthesis of eluxadoline, several unknown impurities have been observed at levels of 0.05% to 0.15%.[1] Five of these process and degradation-related impurities have been identified, synthesized, and characterized.[1][6] These are crucial as reference standards for quality control and regulatory compliance.[1][6]

The identified impurities are:

  • Eluxadoline Diacid Impurity (EDA)

  • Eluxadoline Desmethyl Impurity (EDM)

  • Eluxadoline Desmethyldiacid Impurity (EDMDA)

  • Eluxadoline Amino Methyl Ester Impurity (EAME)

  • Eluxadoline Alcohol Impurity (EA)

Eluxadoline Diacid Impurity (EDA)

Origin: EDA can be formed through the amide hydrolysis of the eluxadoline API under acidic conditions.[1]

Synthesis: This impurity can be synthesized by treating eluxadoline with concentrated hydrochloric acid at elevated temperatures (90–100 °C).[1]

Characterization: The formation of EDA is confirmed by mass spectrometry, which shows a molecular ion peak at m/z 571.2 [M+1] in positive mode, corresponding to the molecular weight of eluxadoline diacid (570.63 g/mol ).[1]

Eluxadoline Desmethyl Impurity (EDM)

Origin: Demethylation of eluxadoline under photolytic exposure or upon acidic, oxidative, or thermal degradation can lead to the formation of the desmethyl impurity.[1]

Synthesis: EDM can be synthesized by treating eluxadoline with hydrobromic acid in acetic acid at 60-70 °C for 20 hours.[1]

Characterization: Mass spectrometry confirms the formation of the desmethyl impurity, exhibiting a molecular ion peak at m/z 556.5 [M+1] in positive mode, which is consistent with the calculated molecular weight of 555.62 g/mol .[1]

Forced Degradation Studies: Understanding Eluxadoline's Stability

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.[7] Eluxadoline has been subjected to acid and base hydrolysis, oxidation, thermolysis, and photolysis to understand its degradation pathways.[8][9]

Key Findings from Forced Degradation Studies:

  • Acid Hydrolysis: Treatment with 1N HCl at 60°C for 8 hours resulted in significant degradation (52.073%), producing two degradation products.[8]

  • Base Hydrolysis: Treatment with 1N NaOH at 60°C for 8 hours led to 43.45% degradation, also yielding two degradation products.[8]

  • Oxidative Degradation: Exposure to 30% v/v H2O2 at room temperature for 24 hours resulted in 17.687% degradation, with one major degradation product observed.[8]

  • Thermal and Photolytic Stability: Eluxadoline was found to be relatively stable under thermal (50°C for 120 hours) and photolytic (254 nm UV for 120 hours) stress conditions.[8][9]

The following diagram illustrates the degradation behavior of eluxadoline under different stress conditions.

G cluster_0 cluster_1 Eluxadoline Eluxadoline Acid Acid Hydrolysis (1N HCl, 60°C) Eluxadoline->Acid Base Base Hydrolysis (1N NaOH, 60°C) Eluxadoline->Base Oxidation Oxidation (30% H2O2, RT) Eluxadoline->Oxidation Thermal Thermal (50°C) Eluxadoline->Thermal Photo Photolytic (UV 254nm) Eluxadoline->Photo DP_Acid Degradation Products (e.g., EDA) Acid->DP_Acid DP_Base Degradation Products Base->DP_Base DP_Ox Oxidation Products (e.g., EDM) Oxidation->DP_Ox Stable1 Stable Thermal->Stable1 Stable2 Stable Photo->Stable2

Caption: Eluxadoline Degradation Pathways under Stress Conditions.

Comparative Analysis of Analytical Methodologies

A variety of analytical techniques are employed for the detection and characterization of eluxadoline and its impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for impurity profiling.[2]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method has been developed for the estimation of eluxadoline in the presence of its degradation products.[8]

Typical HPLC Method Parameters:

ParameterCondition
Column SunQSil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 20 mM Sodium Acetate : Methanol (45:55, v/v)
Flow Rate 1.0 mL/min
Detection 205 nm
Retention Time 5.32 min

This method has been validated according to ICH Q2(R1) guidelines and demonstrated good linearity, accuracy, and precision.[8]

Another reported HPLC method for identifying eluxadoline impurities uses a Cosmosil MS-II C18 column with a gradient mobile phase of water, methanol, and orthophosphoric acid, and methanol.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification and quantification of unknown or trace impurities, LC-MS/MS is a powerful technique.[2] It offers higher sensitivity and selectivity compared to HPLC with UV detection.[10] A sensitive LC-MS/MS method has been developed for the estimation of eluxadoline in human plasma, demonstrating a linear dynamic range of 25.0-5000 pg/mL.[11] This highlights the utility of LC-MS/MS for detecting impurities at very low levels.

Chiral HPLC

Eluxadoline possesses two chiral centers, and therefore, enantiomeric purity is a critical quality attribute.[5] Chiral HPLC is routinely used to control the stereoisomeric purity of the active substance.[2][5]

Other Techniques
  • Gas Chromatography (GC): Used for the determination of residual solvents.[2]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Employed for the analysis of elemental impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Plays a crucial role in the structural elucidation of unknown impurities and degradation products.[9][12]

Experimental Protocols

Protocol for Forced Degradation Study (Acid Hydrolysis)
  • Prepare a standard stock solution of eluxadoline (1000 µg/mL) in methanol.[8]

  • Mix the stock solution with an equal volume of 1N HCl.[8]

  • Reflux the mixture at 60°C for 8 hours.[8]

  • Cool the solution to room temperature.

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.[8]

  • Inject the sample into the HPLC system and analyze the chromatogram for degradation products.

Conclusion

The characterization of process-related impurities is a cornerstone of drug development and manufacturing for ensuring the quality and safety of eluxadoline. A thorough understanding of the synthesis process, potential side reactions, and degradation pathways is essential for identifying and controlling these impurities. This guide has provided a comparative overview of key identified impurities, their origins, and the analytical methodologies for their characterization. The use of orthogonal analytical techniques, including HPLC, LC-MS/MS, and NMR, is critical for a comprehensive impurity profiling strategy. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the field.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and handling of novel chemical entities like (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • GHS07: Harmful if swallowed (H302) and causes serious eye irritation (H319).

  • Corrosive Properties: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage[1][2].

Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood[3].

Table 1: Required Personal Protective Equipment (PPE)

Item Specification Rationale
Gloves Nitrile or neoprene, chemical-resistantTo prevent skin contact with the corrosive and potentially harmful compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection N95 dust mask or a respirator with an organic vapor cartridgeRecommended when handling larger quantities or if dust generation is likely.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound waste falls under the category of hazardous chemical waste due to its irritant and likely corrosive properties. It is crucial to segregate this waste from non-hazardous materials to ensure proper handling and disposal.

Key Segregation Practices:

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, compatible hazardous waste container[3].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedures

The following step-by-step procedures outline the safe disposal of this compound in a laboratory setting.

Small Quantities (Laboratory Scale)

For small quantities of waste generated during routine research:

  • Container Selection: Use a wide-mouth, sealable, and chemically compatible container for solid waste. For liquid waste, a screw-cap bottle is appropriate. The container must be in good condition with no leaks or cracks.

  • Labeling: As soon as the first piece of waste is added, label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Corrosive")

    • The date the first waste was added

    • The name of the principal investigator or laboratory contact

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides[3].

  • Container Management: Keep the waste container sealed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Disposal Request: Once the container is full or is no longer being used, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.

Large Quantities and Bulk Disposal

For larger quantities of expired or unused this compound:

  • Consult EHS: Before proceeding, contact your institution's EHS office for specific guidance on bulk chemical disposal. They will provide information on appropriate containers, labeling, and pickup procedures.

  • Packaging: The chemical should remain in its original container if possible, provided it is in good condition. If repackaging is necessary, use a UN-rated container suitable for solid hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the U.S. Environmental Protection Agency (EPA). This typically includes a hazardous waste manifest for off-site transportation[4].

  • Transportation and Final Disposal: The transportation and ultimate disposal of the hazardous waste must be conducted by a licensed hazardous waste contractor. The most common and recommended disposal method for this type of organic chemical is incineration at a permitted hazardous waste facility[1].

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills (in a chemical fume hood):

    • Wear appropriate PPE.

    • Use a chemical spill kit to absorb the material.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spills (outside a chemical fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention[1][3].

    • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Use an emergency shower if necessary. Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Regulatory Framework

The disposal of this compound is governed by federal and state regulations. The primary federal regulations are under the Resource Conservation and Recovery Act (RCRA), administered by the EPA[5][6]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste handling[7][8][9]. It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation This compound B Characterize Waste (Hazardous: Irritant, Corrosive) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Select Appropriate Waste Container C->D E Label Container 'Hazardous Waste' D->E F Accumulate in Satellite Area E->F G Container Full or No Longer in Use? F->G G->F No H Submit Waste Pickup Request to EHS G->H Yes I Licensed Contractor Transports for Disposal H->I J Final Disposal (Incineration) I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Precautionary Approach

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral primary amine containing a phenyl-substituted imidazole core.[1] It serves as a key intermediate in the synthesis of various compounds, including δ-opioid antagonists/μ-opioid agonists with potential therapeutic applications.[2][3][4] As with many specialized research chemicals, comprehensive toxicological data for this specific molecule is not widely available. The available safety information presents some contradictions; while some suppliers classify it under GHS07 with warnings for being harmful if swallowed (H302) and causing serious eye irritation (H319), other databases report it as not meeting GHS hazard criteria.[5]

This guide adopts the precautionary principle . Given the structural alerts—an aromatic imidazole and a primary amine moiety—we must assume the potential for hazards associated with these chemical classes, including skin and eye irritation, corrosivity, and potential systemic effects.[6][7] This document provides a robust framework for personal protective equipment (PPE), handling protocols, and disposal, ensuring the highest level of safety for all laboratory personnel.

Hazard Assessment: Synthesizing the Known and the Inferred

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, this involves combining supplier data with an expert analysis of its chemical structure.

  • Known Hazards: The compound is a pale yellow crystalline powder.[1][2] The most frequently cited hazard classifications are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).

  • Inferred Hazards from Imidazole Moiety: The parent compound, imidazole, is classified as corrosive, causing severe skin burns and eye damage, and is a suspected reproductive toxin.[7][8][9] While substitution can alter a molecule's properties, the potential for corrosive action should not be dismissed.

  • Inferred Hazards from Primary Amine Moiety: Aromatic and heterocyclic amines as a class are known to be skin and respiratory irritants and potential sensitizers.

Based on this analysis, a conservative approach is warranted. The following table summarizes the essential safety information.

Hazard Category Identifier Description & Rationale
Physical State Solid PowderPale yellow crystalline powder.[1][2] Poses an inhalation and dust explosion risk if handled improperly.[8][10]
Acute Oral Toxicity H302Harmful if swallowed. This is a GHS classification from a supplier.
Eye Irritation H319Causes serious eye irritation. Direct contact with the powder can cause significant damage.
Skin Irritation InferredAssumed based on the imidazole parent structure (corrosive) and general properties of amines.[7][9]
Respiratory Irritation InferredFine powders can cause mechanical and chemical irritation to the respiratory tract.

The Hierarchy of Controls: Beyond PPE

Personal protective equipment is the final line of defense. It should always be used in conjunction with robust engineering and administrative controls.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[6][10] This is non-negotiable and serves to contain the fine powder, preventing inhalation and contamination of the general lab environment.

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[6][7]

Administrative Controls
  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked.

  • Standard Operating Procedure (SOP): A lab-specific SOP for handling this compound must be written and all personnel must be trained on it before commencing work.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following is the minimum required PPE for handling this compound.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[7][10] Safety glasses with side shields do not offer adequate protection from fine powders which can become airborne.

    • Enhanced Protection: When handling larger quantities (>10 g) or when there is a significant splash risk (e.g., during reaction quenching), a full-face shield should be worn over chemical splash goggles.

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant or 100% cotton lab coat with a fully buttoned front is required. Ensure the sleeves are snug at the wrist.

    • Clothing: Long pants and fully enclosed shoes made of a chemically resistant material are mandatory. Perforated shoes, sandals, or fabric footwear offer no protection and are not permitted.[11][12]

  • Hand Protection:

    • Glove Selection: Nitrile gloves are the standard for incidental contact.[7][10] Always inspect gloves for pinholes or tears before use.

    • Glove Technique: For handling anything more than a few milligrams, double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Glove Disposal: Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare skin) and disposed of immediately as hazardous waste.[10] Never reuse disposable gloves. Wash hands thoroughly with soap and water after removing gloves.

  • Respiratory Protection:

    • Under Normal Conditions: When all work is conducted within a certified chemical fume hood, respiratory protection is generally not required.[10] The fume hood provides adequate protection from airborne particulates.

    • Non-Routine Operations: For situations where engineering controls are not available or are insufficient (e.g., cleaning up a large spill outside of a hood), a NIOSH-approved respirator is required. A half-mask or full-face respirator with P100 (particulate) filters would be appropriate for the solid compound.

Operational and Disposal Plans

A systematic workflow minimizes the risk of exposure and contamination.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Clear Fume Hood Space verify_controls Verify Fume Hood Certification & Flow prep_area->verify_controls gather_ppe Gather All Required PPE verify_controls->gather_ppe don_ppe Don PPE (Coat, Goggles, Gloves) gather_ppe->don_ppe weigh Weigh Compound on Analytical Balance don_ppe->weigh Enter Handling Phase transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent & Initiate Reaction transfer->dissolve decon Decontaminate Surfaces & Glassware dissolve->decon Enter Cleanup Phase waste Segregate Waste (Solid, Liquid, PPE) decon->waste doff_ppe Doff PPE in Correct Order waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Response Protocol
  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with a chemical absorbent pad or inert material (like vermiculite or sand). Avoid raising dust.

    • Carefully sweep the absorbed material into a labeled, sealed hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all lab personnel.

    • If the spill is substantial, activate the fire alarm to initiate a facility-wide evacuation.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal
  • Chemical Waste: All waste containing this compound, including unused product and reaction residues, must be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be disposed of in a designated solid hazardous waste container.[7][10]

  • Incompatibilities: Store waste away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7]

Conclusion

While this compound is a valuable research tool, its potential hazards necessitate a cautious and well-documented approach to handling. By implementing robust engineering controls, adhering to the detailed PPE protocols, and following systematic operational plans, researchers can mitigate the risks and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.